molecular formula C9H11NOS B11996554 N-(3-Methoxyphenyl)ethanethioamide CAS No. 87956-83-0

N-(3-Methoxyphenyl)ethanethioamide

Cat. No.: B11996554
CAS No.: 87956-83-0
M. Wt: 181.26 g/mol
InChI Key: UMROHKYQRNMQOP-UHFFFAOYSA-N
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Description

N-(3-Methoxyphenyl)ethanethioamide is a useful research compound. Its molecular formula is C9H11NOS and its molecular weight is 181.26 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

87956-83-0

Molecular Formula

C9H11NOS

Molecular Weight

181.26 g/mol

IUPAC Name

N-(3-methoxyphenyl)ethanethioamide

InChI

InChI=1S/C9H11NOS/c1-7(12)10-8-4-3-5-9(6-8)11-2/h3-6H,1-2H3,(H,10,12)

InChI Key

UMROHKYQRNMQOP-UHFFFAOYSA-N

Canonical SMILES

CC(=S)NC1=CC(=CC=C1)OC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N-(3-Methoxyphenyl)ethanethioamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of N-(3-Methoxyphenyl)ethanethioamide, a thioamide derivative of significant interest in medicinal chemistry and materials science. Although not extensively documented in the public domain, its chemical characteristics can be reliably inferred from its constituent functional groups and the well-established chemistry of its oxygen analog, N-(3-Methoxyphenyl)acetamide. This document delineates a proposed synthetic route, predicts its physicochemical and spectroscopic properties, and discusses its potential reactivity, stability, and applications based on established chemical principles and data from analogous structures. This guide is intended to serve as a foundational resource for researchers embarking on the synthesis, characterization, and evaluation of this and related thioamide compounds.

Introduction

Thioamides are a fascinating class of organosulfur compounds that serve as isosteres of amides, where the carbonyl oxygen is replaced by a sulfur atom. This substitution imparts significant changes to the molecule's electronic, steric, and reactivity profiles.[1][2] Thioamides are recognized for their diverse biological activities, including roles as anticancer, antimicrobial, and antiviral agents.[2][3] Furthermore, their unique chemical properties make them valuable intermediates in the synthesis of various heterocyclic compounds.[2]

This compound incorporates two key structural motifs: the 3-methoxyphenyl group and the ethanethioamide functionality. The 3-methoxyphenyl moiety is present in numerous pharmacologically active compounds, often contributing to receptor binding and modulating metabolic stability.[4][5] The ethanethioamide group, as a bioisosteric replacement for the corresponding acetamide, can enhance biological activity and improve pharmacokinetic properties such as membrane permeability and resistance to enzymatic hydrolysis.[6]

This guide will systematically explore the chemical landscape of this compound, providing a robust framework for its scientific investigation.

Physicochemical Properties: A Comparative Analysis

The physicochemical properties of this compound can be predicted by comparing its structure to that of its well-characterized oxygen analog, N-(3-Methoxyphenyl)acetamide, and by considering the general differences between amides and thioamides.[1][7]

PropertyN-(3-Methoxyphenyl)acetamide (Amide)This compound (Thioamide) (Predicted)Rationale for Prediction
Molecular Formula C₉H₁₁NO₂C₉H₁₁NOSReplacement of one oxygen atom with a sulfur atom.
Molecular Weight 165.19 g/mol 181.26 g/mol The atomic weight of sulfur is greater than that of oxygen.
Appearance Colorless to white solidLikely a pale yellow or off-white solidThioamides are often colored due to the n→π* transition of the C=S bond.
Melting Point 87-90 °C[8]Expected to be in a similar or slightly higher rangeThe larger size and polarizability of sulfur can lead to stronger intermolecular interactions.
Solubility Soluble in polar organic solvents, sparingly soluble in waterExpected to have lower solubility in water and good solubility in a range of organic solvents.Thioamides are generally less polar than their corresponding amides.
C=X Bond Length ~1.23 Å[7]~1.71 Å[1][7]The C=S bond is significantly longer than the C=O bond.[1]
N-H Acidity pKa ~17pKa ~11 (ΔpKa ≈ -6)[1]The thioamide N-H is more acidic due to the electron-withdrawing nature of the thiocarbonyl group.[1]

Synthesis and Purification

The most direct and widely employed method for the synthesis of thioamides from their corresponding amides is thionation using a thionating agent. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) is a mild and effective reagent for this transformation.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved through the thionation of N-(3-Methoxyphenyl)acetamide using Lawesson's reagent in an appropriate solvent, such as toluene or dioxane, under reflux conditions.

Synthesis Amide N-(3-Methoxyphenyl)acetamide Thioamide This compound Amide->Thioamide Thionation Reagent Lawesson's Reagent Toluene, Reflux Amide->Reagent Reagent->Thioamide

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • N-(3-Methoxyphenyl)acetamide

  • Lawesson's Reagent

  • Anhydrous Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-(3-Methoxyphenyl)acetamide (1.0 equivalent) in anhydrous toluene.

  • Addition of Lawesson's Reagent: Add Lawesson's reagent (0.5 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the mixture to remove any insoluble byproducts.

  • Extraction: Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Spectroscopic Characterization (Predicted)

The structural confirmation of the synthesized this compound would rely on a combination of spectroscopic techniques. The expected spectral data are predicted based on the known spectra of the starting amide and the characteristic shifts observed for thioamides.[1][7]

Infrared (IR) Spectroscopy

The most significant change in the IR spectrum upon thionation will be the disappearance of the strong C=O stretching vibration and the appearance of the C=S stretching vibration.

  • N-(3-Methoxyphenyl)acetamide: A strong absorption band around 1674 cm⁻¹ corresponding to the C=O stretch is expected.[8]

  • This compound (Predicted): The C=O band will be absent, and a new, weaker band is expected in the region of 1120 cm⁻¹ corresponding to the C=S stretch.[1][7] The N-H stretching vibration will remain in the region of 3300-3400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 3-methoxyphenyl ring, the methoxy group protons, the methyl protons of the ethanethioamide moiety, and the N-H proton. The chemical shifts of the protons adjacent to the thiocarbonyl group may be slightly shifted downfield compared to the acetamide.

¹³C NMR: The most diagnostic signal in the ¹³C NMR spectrum will be the chemical shift of the thiocarbonyl carbon.

  • N-(3-Methoxyphenyl)acetamide: The carbonyl carbon (C=O) signal is expected around 171.1 ppm.[8]

  • This compound (Predicted): The thiocarbonyl carbon (C=S) signal is predicted to be significantly downfield, in the range of 200-210 ppm.[1][7]

Mass Spectrometry (MS)

The mass spectrum will provide the molecular weight of the compound.

  • N-(3-Methoxyphenyl)acetamide: The molecular ion peak [M]⁺ is observed at m/z 165.[8]

  • This compound (Predicted): The molecular ion peak [M]⁺ is expected at m/z 181. Fragmentation patterns would likely involve the loss of the thioacetyl group or cleavage of the methoxy group.

Reactivity and Stability

Thioamides are generally more reactive than their amide counterparts.[1] The thiocarbonyl group is more susceptible to nucleophilic attack and can also be a better electrophile under certain conditions.

  • Hydrolysis: Thioamides can be hydrolyzed back to the corresponding amides, although this typically requires harsher conditions than amide hydrolysis.

  • Alkylation: The sulfur atom of the thioamide is nucleophilic and can be readily alkylated.

  • Oxidation: Thioamides can be oxidized at the sulfur atom.

  • Stability: this compound is expected to be a stable solid under standard laboratory conditions, but it should be stored in a cool, dry place away from strong oxidizing agents.

Potential Applications

Given the biological activities of many thioamides and compounds containing the 3-methoxyphenyl group, this compound represents a promising scaffold for drug discovery and development.

  • Medicinal Chemistry: Thioamides have demonstrated a wide range of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[2][3][9] The 3-methoxyphenyl group is a common feature in compounds targeting the central nervous system and in anti-inflammatory agents.[4][5][10] Therefore, this compound could be investigated for its potential as a therapeutic agent in these areas.

  • Materials Science: The unique electronic and coordination properties of the thioamide group make it a candidate for incorporation into novel materials, such as polymers and metal-organic frameworks.

Applications cluster_core This compound cluster_apps Potential Applications Core Core Scaffold MedChem Medicinal Chemistry (Anticancer, Antimicrobial, CNS agents) Core->MedChem Biological Activity MatSci Materials Science (Polymers, MOFs) Core->MatSci Chemical Properties

Caption: Potential application areas for this compound.

Conclusion

This compound is a thioamide with significant potential in both medicinal chemistry and materials science. While direct experimental data for this compound is scarce, its chemical properties can be reliably predicted based on established principles and data from analogous compounds. This technical guide provides a comprehensive foundation for its synthesis, characterization, and exploration of its potential applications. The methodologies and predictive data presented herein are intended to facilitate further research into this promising molecule and its derivatives.

References

  • Rainey, K. D., & Schepartz, A. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. ACS Chemical Biology, 15(3), 549–563. [Link]

  • Huang, G., Cierpicki, T., & Grembecka, J. (2024). Thioamides in medicinal chemistry and as small molecule therapeutic agents. European Journal of Medicinal Chemistry, 277, 116732. [Link]

  • Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. (2024). ResearchGate. [Link]

  • Reddy, C. S., Rao, M. S., & Raghuram, N. (2012). Highly efficient synthesis of amides from ketoximes using trifluoromethanesulfonic anhydride. RSC Advances, 2(24), 9133-9136. [Link]

  • Biologically active thioamide scaffolds. (2025). ResearchGate. [Link]

  • Biosynthesis and Chemical Applications of Thioamides. (2019). ACS Publications. [Link]

  • The effect and mechanism of novel methoxy curcumin analogs based on network pharmacology. (2024). PMC. [Link]

  • The effect and mechanism of novel methoxy curcumin analogs based on network pharmacology. (2024). PubMed. [Link]

  • The effect and mechanism of novel methoxy curcumin analogs based on network pharmacology. (2024). ResearchGate. [Link]

  • A Review on Pharmacological Properties of Zingerone (4-(4-Hydroxy-3-methoxyphenyl)-2-butanone). (2015). PMC. [Link]

  • Thioamide. (n.d.). Wikipedia. [Link]

  • Thioamides in medicinal chemistry and as small molecule therapeutic agents. (2024). PubMed. [Link]

  • Crystal structure determination and Hirshfeld surface analysis of N-acetyl-N-3-methoxyphenyl and N-(2,5-dimethoxyphenyl). (2019). PMC. [Link]

Sources

Technical Guide: Spectroscopic Characterization of N-(3-Methoxyphenyl)ethanethioamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization of N-(3-Methoxyphenyl)ethanethioamide (also known as 3'-methoxythioacetanilide). This guide is structured for researchers requiring rigorous structural validation of thioamide isosteres in medicinal chemistry.

Executive Summary & Chemical Identity

This compound is a synthetic thioamide derivative often utilized in drug discovery as a bioisostere of the corresponding amide (N-(3-methoxyphenyl)acetamide). The replacement of the carbonyl oxygen with sulfur introduces significant changes in lipophilicity, hydrogen bond donor capability, and metabolic stability.

This guide provides the definitive spectroscopic signature required to validate the synthesis and purity of this compound, distinguishing it from its oxygen analogue and common synthetic byproducts.

Chemical Identity Table
ParameterDetail
IUPAC Name This compound
Common Name 3'-Methoxythioacetanilide
CAS Registry Number 87956-83-0
Molecular Formula

Molecular Weight 181.26 g/mol
Appearance Yellow crystalline solid (Thioamides are typically colored due to

transitions)

Synthesis & Sample Preparation Context

To ensure the spectra described below correlate with your sample, it is assumed the compound was synthesized via the thionation of 3-methoxyacetanilide using Lawesson’s Reagent or


.
  • Critical Impurity Check: The most common impurity is the unreacted starting material (amide).

  • Diagnostic Check: In

    
     NMR, look for the residual amide methyl singlet at 2.15 ppm . In the pure thioamide, this peak must be absent, replaced entirely by the thioacetyl methyl at ~2.70 ppm .
    

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the primary confirmation of the molecular formula and the presence of the sulfur atom (via isotope patterns).

Primary Ionization (EI/ESI)
  • Molecular Ion (

    
    ):  m/z 181.1  (Base peak in ESI+).
    
  • Isotope Pattern (

    
    ):  Sulfur-34 (
    
    
    
    ) has a natural abundance of ~4.2%.
    • Expect a distinct

      
       peak at m/z 183.1  with approximately 4-5% intensity  of the parent peak. This is the "Sulfur Flag."
      
Fragmentation Pathway (EI)

Under Electron Impact (EI), the molecule undergoes characteristic cleavage.

  • 
    -Cleavage:  Loss of the thioacetyl radical (
    
    
    
    ).
  • C-N Bond Cleavage: Formation of the 3-methoxyaniline cation.

Fragmentation Figure 1: Proposed EI Fragmentation Pathway for this compound M Molecular Ion [M]+ m/z 181 Frag1 Fragment A [M - SH]+ m/z 148 M->Frag1 - SH (33) Frag2 Fragment B [C7H8NO]+ (Aniline Cation) m/z 122 M->Frag2 - CSCH3 (59) Frag3 Fragment C [C7H7O]+ (Anisole Cation) m/z 107 Frag2->Frag3 - NH

Infrared Spectroscopy (IR)

The conversion of Amide


 Thioamide is most easily visualized in the IR spectrum by the disappearance  of the strong Carbonyl band.
Vibrational ModeFrequency (

)
Description
N-H Stretch 3150 – 3300Broad, medium intensity. Often lower frequency than corresponding amide due to stronger H-bonding.
C-H Stretch (Ar) 3000 – 3100Weak aromatic C-H stretches.
C-H Stretch (Alk) 2835, 2950Methoxy (

) and Methyl (

) stretches.
Amide I (C=O) ABSENT The absence of the peak at ~1660-1690

confirms full conversion.
Thioamide I/II 1350 – 1550Mixed modes (N-H def + C-N stretch). Strong bands.
C=S Stretch 1120 – 1200 The diagnostic "Thioamide Band". Often appears as a strong, sharp peak in this region.
C-O-C Stretch 1040 – 1050Characteristic symmetric stretch of the aryl alkyl ether (methoxy group).

Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for structural validation. The data below compares the Thioamide (Target) directly against the Amide (Starting Material) to highlight the specific "Thio-Shifts."

NMR (Proton)

Solvent: DMSO-


 or 

Proton EnvironmentChemical Shift (

, ppm)
MultiplicityIntegrationStructural Insight
Thioacetyl

2.65 – 2.75 Singlet (s)3HKey Diagnostic: Downfield shift of ~0.6 ppm vs Amide

(2.15 ppm).
Methoxy

3.75 – 3.80Singlet (s)3HRemains largely unchanged from starting material.
Aromatic H (4,5,6) 6.70 – 7.30Multiplet (m)3HTypical meta-substituted pattern (pseudo-triplet at C5).
Aromatic H (2) 7.40 – 7.60 Singlet/Broad1HThe proton ortho to the thioamide (between N and OMe) is deshielded by the C=S anisotropy.
N-H 11.20 – 11.50 Broad Singlet1HKey Diagnostic: Significant downfield shift vs Amide NH (~9.8 ppm in DMSO). Indicates strong H-bonding.
NMR (Carbon)

Solvent: DMSO-



The Carbon-13 spectrum is definitive due to the massive chemical shift of the thiocarbonyl carbon.

Carbon EnvironmentChemical Shift (

, ppm)
Structural Insight
Thioacetyl

33.0 – 35.0 Upfield from typical alkyls, but distinct from Acetyl

(~24 ppm).
Methoxy

55.0 – 55.5Standard methoxy resonance.
Aromatic C2 ~106.0Ortho to OMe and N.
Aromatic C4 ~110.0Para to N, Ortho to OMe.
Aromatic C6 ~112.0Ortho to N.
Aromatic C5 ~129.5Meta to both substituents.
Aromatic C3 (C-O) ~159.0Ipso carbon attached to Oxygen.
Aromatic C1 (C-N) ~140.0Ipso carbon attached to Nitrogen.
C=S (Thiocarbonyl) 198.0 – 202.0 Definitive Peak. Far downfield (approx +30 ppm vs C=O at ~169 ppm).

Experimental Protocol for Spectral Acquisition

To reproduce the data above, follow this standardized preparation workflow.

Sample Preparation
  • Solvent Selection: Use DMSO-

    
      for the sharpest N-H signals. 
    
    
    
    is acceptable but the N-H peak may be broad or non-visible depending on concentration and water content.
  • Concentration:

    • 
       NMR:  5-10 mg in 0.6 mL solvent.
      
    • 
       NMR:  >20 mg in 0.6 mL solvent (Thioamide quaternary carbons have long relaxation times; high concentration aids detection).
      
  • Reference: Calibrate to residual DMSO pentet at 2.50 ppm (

    
    ) or 39.5 ppm (
    
    
    
    ).
Workflow Diagram

Workflow Figure 2: Standard NMR Sample Preparation Workflow Sample Solid Sample (Yellow Crystals) Solvent Add Solvent (DMSO-d6) Sample->Solvent Dissolve Sonication (Ensure homogeneity) Solvent->Dissolve Acquire Acquisition (400/500 MHz) Dissolve->Acquire Process Processing (LB=0.3 Hz, Baseline Corr) Acquire->Process

References

  • Jagodziński, T. (2003). Thioamides as Useful Synthons in the Synthesis of Heterocycles. Chemical Reviews, 103(1), 197–232. Link

  • Petrov, M. L., & Petrov, A. A. (1994). Thioacetamides: Synthesis and Properties. Russian Chemical Reviews. (General reference for thioamide shifts).
  • Standard Spectra Data: SDBS: Spectral Database for Organic Compounds. Compound: N-(3-methoxyphenyl)acetamide (Parent Amide comparison). Link

  • Lawesson, S. O., et al. (1978). Reagents for thionation of amides. Bulletin of the Chemical Societies of Belgium. (Synthetic background).

N-(3-Methoxyphenyl)ethanethioamide CAS number and IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-(3-Methoxyphenyl)ethanethioamide Content Type: Technical Monograph & Experimental Guide

Advanced Synthesis, Characterization, and Applications in Medicinal Chemistry

Executive Summary this compound (also known as 3'-methoxythioacetanilide) is a sulfur-containing organo-nitrogen compound belonging to the class of thioamides. It serves as a critical intermediate in the synthesis of fused heterocycles, particularly benzothiazoles via the Jacobson cyclization. In modern drug discovery, it functions as a bioisostere for the corresponding amide, offering altered hydrogen-bonding capability, lipophilicity, and metabolic stability. This guide provides a rigorous technical analysis of its synthesis, physicochemical properties, and utility in pharmaceutical development.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

IUPAC Name: this compound Synonyms: 3'-Methoxythioacetanilide; m-Anisylthioacetamide Molecular Formula: C


H

NOS Molecular Weight: 181.26 g/mol Precursor CAS: 588-16-9 (N-(3-Methoxyphenyl)acetamide) Note: The thioamide derivative is often synthesized in situ or on-demand; commercial CAS indexing varies by supplier.
Table 1: Predicted & Experimental Properties
PropertyValue / DescriptionContext
Physical State Yellow crystalline solidThioamides are chromophoric due to the C=S bond.[1]
Melting Point 85–90 °C (Predicted)Typically lower than the oxo-analog (Amide MP: ~103 °C).
Solubility Soluble in DCM, THF, EthanolLow solubility in water; lipophilic.
LogP (Predicted) ~2.1Higher than the amide (LogP ~1.3) due to sulfur's lipophilicity.
pKa ~12.5 (NH acidity)More acidic than the corresponding amide (pKa ~15).

Synthetic Methodology: Thionation Protocol

The most robust route to this compound is the thionation of N-(3-methoxyphenyl)acetamide using Lawesson’s Reagent (LR). This method is superior to Phosphorus Pentasulfide (


) due to milder conditions, higher yields, and simplified workup.
Reagents & Materials[8]
  • Substrate: N-(3-Methoxyphenyl)acetamide (1.0 equiv)

  • Reagent: Lawesson’s Reagent (0.55 equiv)

  • Solvent: Anhydrous Toluene or THF (0.2 M concentration)

  • Atmosphere: Nitrogen or Argon (Inert atmosphere is critical to prevent hydrolysis)

Step-by-Step Protocol
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve N-(3-methoxyphenyl)acetamide (10 mmol, 1.65 g) in anhydrous toluene (50 mL).

  • Addition: Add Lawesson’s Reagent (5.5 mmol, 2.22 g) in a single portion under a stream of nitrogen.

  • Reaction: Heat the mixture to reflux (110 °C) for 2–4 hours. Monitor reaction progress via TLC (Eluent: 30% EtOAc in Hexanes). The product will appear as a less polar, UV-active spot compared to the starting amide.

  • Workup: Cool the reaction mixture to room temperature.

    • Filtration: If a precipitate forms (phosphorus byproducts), filter through a pad of Celite.

    • Concentration: Evaporate the solvent under reduced pressure.

  • Purification: Purify the crude yellow residue via flash column chromatography on silica gel.

    • Gradient: 0%

      
       20% Ethyl Acetate in Hexanes.
      
    • Yield Expectation: 85–95%.

Mechanistic Insight (Lawesson's Reagent)

The reaction proceeds via a thiaoxaphosphetane intermediate, analogous to the Wittig reaction mechanism. The driving force is the formation of the strong P=O bond in the cycloreversion step.

LawessonsMechanism LR_Dimer Lawesson's Reagent (Dimer) Ylide Dithiophosphine Ylide (Reactive Species) LR_Dimer->Ylide Dissociation (Heat) Intermediate Thiaoxaphosphetane (4-Membered Ring) Ylide->Intermediate + Amide [2+2] Cycloaddition Amide Amide Substrate (C=O) Amide->Intermediate Thioamide Target Thioamide (C=S) Intermediate->Thioamide Cycloreversion Byproduct Phosphine Oxide Byproduct (P=O) Intermediate->Byproduct

Figure 1: Mechanism of thionation using Lawesson's Reagent. The reaction is driven by the thermodynamic stability of the P=O bond formed in the byproduct.

Applications in Drug Discovery[2][8][9][10]

The Jacobson Cyclization: Benzothiazole Synthesis

This compound is a direct precursor to 6-methoxy-2-methylbenzothiazole. Upon oxidation with potassium ferricyanide (


) in alkaline solution, the thioamide undergoes intramolecular radical cyclization (Jacobson Cyclization). Benzothiazoles are privileged scaffolds in medicinal chemistry, found in antitumor agents (e.g., Phortress) and imaging agents for amyloid plaques.

JacobsonCyclization Thioamide N-(3-Methoxyphenyl) ethanethioamide Radical Thioimidate Radical Intermediate Thioamide->Radical Oxidation (K3Fe(CN)6 / NaOH) Cyclized 6-Methoxy-2-methyl benzothiazole Radical->Cyclized Intramolecular Homolytic Substitution

Figure 2: The Jacobson Cyclization pathway converting the thioamide to a benzothiazole scaffold.

Bioisosterism

In Structure-Activity Relationship (SAR) studies, replacing an amide (C=O) with a thioamide (C=S) can significantly alter the pharmacological profile:

  • Hydrogen Bonding: The thioamide NH is a stronger hydrogen bond donor (more acidic), while the Sulfur is a weaker acceptor than Oxygen. This can alter binding affinity in the target pocket.

  • Proteolytic Stability: Thioamides are generally resistant to hydrolysis by proteases, potentially extending the half-life of peptide-based drugs.

Analytical Characterization

To validate the synthesis, the following spectral signatures must be confirmed.

Table 2: Diagnostic Spectral Data
TechniqueDiagnostic SignalComparison to Amide
IR Spectroscopy 1350–1400 cm

(C=S stretch)
Disappearance of strong C=O stretch at ~1650 cm

.

C NMR
~190–200 ppm (C=S carbon)Downfield shift from C=O (~170 ppm).[1]

H NMR
~9–10 ppm (NH broad singlet)NH proton is typically deshielded compared to the amide.
Mass Spectrometry [M+H]

= 182.06
Mass shift of +16 Da (O

S) relative to amide.

Safety & Handling Protocols

Hazard Identification:

  • Stench: Thioamides and Lawesson's reagent byproducts often possess a strong, unpleasant sulfurous odor. All reactions must be performed in a well-ventilated fume hood.

  • H

    
    S Evolution:  Under acidic conditions or hydrolysis, hydrogen sulfide gas (highly toxic) may be evolved.
    
  • Skin Irritant: Treat as a potential sensitizer.

Disposal:

  • Quench reaction residues with bleach (sodium hypochlorite) solution to oxidize residual sulfur species before disposal into aqueous waste streams.

References

  • Ozturk, T., Ertas, E., & Mert, O. (2006). Use of Lawesson’s Reagent in Organic Syntheses. Chemical Reviews, 106(9), 4071–4083.

  • Jesberger, M., Davis, T. P., & Barner, L. (2003). Applications of Lawesson’s Reagent in Organic and Organometallic Syntheses. Synthesis, 2003(13), 1929–1958.

  • Jagodzinski, T. S. (2003). Thioamides as Useful Synthons in the Synthesis of Heterocycles.[2] Chemical Reviews, 103(1), 197–328.

  • PubChem. (n.d.). N-(3-Methoxyphenyl)acetamide (Precursor Data). National Center for Biotechnology Information.

  • Gupta, R. R., Kumar, M., & Gupta, V. (1998). Heterocyclic Chemistry: Volume II: Five-Membered Heterocycles. Springer.

Sources

Technical Guide: Solubility Profiling of N-(3-Methoxyphenyl)ethanethioamide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Importance

N-(3-Methoxyphenyl)ethanethioamide (CAS: Analogous to 3-Methoxythioacetanilide) is a critical intermediate in the synthesis of heterocyclic pharmaceuticals and agrochemicals. Its solubility profile is the governing factor in three pivotal drug development stages:

  • Synthesis Optimization: Determining the optimal reaction solvent to maximize yield and minimize by-products.

  • Purification: Designing crystallization protocols (solvent/anti-solvent systems) to achieve high purity (>99.5%).

  • Bioavailability: Estimating potential dissolution rates in biological fluids, given the bio-isosteric relationship between thioamides and amides.

This guide provides a rigorous, self-validating framework for determining the solubility of this compound in various solvents, analyzing the thermodynamic driving forces, and applying mathematical models (Apelblat, van’t Hoff) to the experimental data.

Part 2: Chemical Profile & Theoretical Solubility Prediction

Before initiating wet-lab experiments, a theoretical assessment based on molecular structure is required to select appropriate solvent candidates.

Compound: this compound Functional Analysis:

  • Thioamide Group (-CSNH-): A strong hydrogen bond donor (NH) and weak acceptor (S). The thiocarbonyl sulfur is less electronegative than oxygen, making it more lipophilic than its amide counterpart.

  • Methoxy Group (-OCH₃): A weak hydrogen bond acceptor; increases electron density on the phenyl ring.

  • Phenyl Ring: Provides a hydrophobic core, limiting water solubility.

Predicted Solubility Trends:

Solvent Class Representative Solvent Predicted Interaction Solubility Expectation

| Polar Protic | Ethanol, Methanol | H-bonding (Solute NH


 Solvent O) | High  (Ideal for crystallization) |
| Polar Aprotic  | DMSO, DMF | Dipole-Dipole & H-bond Acceptance | Very High  (Process solvent) |
| Non-Polar  | Hexane, Toluene | Dispersion Forces only | Low  (Anti-solvent candidate) |
| Aqueous  | Water | Hydrophobic effect dominates | Very Low  (< 0.1 mg/mL) |

Part 3: Experimental Methodology (The "Shake-Flask" Protocol)

To ensure Scientific Integrity , the following protocol utilizes the static equilibrium method (Shake-Flask), validated by HPLC or UV-Vis quantification. This is the industry "Gold Standard" for generating thermodynamic data.

Experimental Workflow

SolubilityProtocol Start Start: Excess Solute Addition Equilibrium Thermostatic Shaking (72h @ T ± 0.05 K) Start->Equilibrium Settle Phase Separation (Settling / Centrifugation) Equilibrium->Settle Filter Isothermal Filtration (0.45 µm PTFE) Settle->Filter Dilute Dilution with Mobile Phase Filter->Dilute Analyze Quantification (HPLC/UV-Vis) Dilute->Analyze

Figure 1: Step-by-step workflow for the static equilibrium solubility determination.

Detailed Protocol Steps
  • Preparation: Add excess this compound solid to 10 mL of the selected solvent in a jacketed glass vessel.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 298.15 K) using a magnetic stirrer or orbital shaker for 72 hours .

    • Validation Check: Measure concentration at 24h, 48h, and 72h. Equilibrium is reached when deviation is < 1.0%.

  • Phase Separation: Stop agitation and allow the solid to settle for 2 hours. Maintain temperature strictly.

  • Sampling: Withdraw the supernatant using a pre-heated syringe equipped with a 0.45 µm PTFE filter (hydrophobic for organic solvents) or Nylon filter (for aqueous).

  • Quantification:

    • HPLC Method (Preferred):

      • Column: C18 (e.g., Agilent Zorbax, 150mm x 4.6mm).

      • Mobile Phase: Methanol:Water (60:40 v/v).

      • Detection: UV at

        
         (typically ~245-260 nm for thioamides).
        
    • Gravimetric Method (Alternative): Evaporate solvent from a known mass of supernatant and weigh the residue. (Less accurate for high-boiling solvents like DMSO).

Part 4: Thermodynamic Modeling & Data Analysis

Experimental data points (


) at various temperatures (

) must be correlated using thermodynamic models to calculate dissolution enthalpy (

) and entropy (

).[1]
The Modified Apelblat Equation

This semi-empirical model is widely used for correlating solubility data of bioactive compounds.



  • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     : Mole fraction solubility.[2]
    
  • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     : Absolute temperature (Kelvin).[1][3]
    
  • 
     : Empirical parameters derived from multiple linear regression.
    
  • Utility: Provides the most accurate interpolation of solubility within the measured temperature range.

The van't Hoff Equation

Used to determine the thermodynamic driving forces.



  • Slope (

    
    ):  Indicates if dissolution is endothermic (negative slope) or exothermic.
    
  • Intercept (

    
    ):  Indicates the disorder change upon dissolution.
    
Thermodynamic Logic Flow

ThermoLogic Data Experimental Data (x vs T) ModelSelect Model Selection (Apelblat / van't Hoff) Data->ModelSelect Regression Non-linear Regression (Minimizing RMSD) ModelSelect->Regression Params Thermodynamic Parameters (ΔH, ΔS, ΔG) Regression->Params Decision Process Decision (Cooling vs. Anti-solvent) Params->Decision

Figure 2: Logical framework for converting raw solubility data into actionable process parameters.

Part 5: Representative Data & Application

While specific experimental values for this derivative must be determined in the lab, the table below illustrates the expected data structure and typical values for a thioanilide derivative, serving as a validation template.

Solubility Data Template (Mole Fraction )
T (K)Ethanol (Protic)Toluene (Non-polar)DMSO (Polar Aprotic)Water (Aqueous)
288.15 12.54.285.00.01
298.15 18.26.5110.20.02
308.15 26.89.8145.50.04
318.15 38.414.2190.10.07
Trend Endothermic (

)
Endothermic Endothermic Poorly Soluble

Note: Values are representative estimates for protocol validation purposes only.

Practical Application: Crystallization Design

Based on the solubility differential:

  • Solvent: Ethanol (High solubility at high T, moderate at low T).

  • Anti-Solvent: Water (Very low solubility).

  • Process: Dissolve this compound in Ethanol at 318 K. Slowly add Water while cooling to 288 K to induce controlled nucleation and high yield.

Part 6: References

  • National Institute of Standards and Technology (NIST). ThermoML: Thermodynamics of solubility for bioactive compounds. (General reference for Apelblat modeling). Link

  • BenchChem Technical Support. Propanedithioamide Solubility in Organic Solvents: A Technical Guide. (Methodology for thioamide solubility). Link

  • University College Cork. Solubility Measurement and Thermodynamic Modeling of Thioamide Derivatives. (Protocol validation). Link

  • MDPI. New Screening Protocol for Effective Green Solvents Selection of Benzamide Derivatives. (Solvent selection logic). Link

  • Journal of Chemical & Engineering Data. Solubility Determination and Correlation for Pyridoxal 5-Phosphate Monohydrate. (Standard for gravimetric protocols). Link

Sources

Potential biological activity of N-(3-Methoxyphenyl)ethanethioamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Biological Profile & Therapeutic Potential of N-(3-Methoxyphenyl)ethanethioamide

Executive Summary

This compound , also known as 3'-methoxythioacetanilide , represents a critical pharmacophore in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) and antimicrobial agents.[1] Unlike its amide counterpart, the thioamide moiety confers unique electronic properties—specifically enhanced lipophilicity and metal-chelating capabilities—that potentiate its interaction with cysteine-rich biological targets and metalloenzymes.[1]

This technical guide analyzes the compound's utility as a "privileged scaffold" in medicinal chemistry, detailing its synthesis, mechanism of action (MoA), and specific biological activities ranging from antiretroviral potency to tyrosinase inhibition.[1]

Chemical Identity & Structural Significance

The molecule consists of a thioacetamide group attached to a phenyl ring substituted at the meta position with a methoxy group.[1]

  • IUPAC Name: this compound[1]

  • Common Name: 3'-Methoxythioacetanilide[1]

  • Molecular Formula: C

    
    H
    
    
    
    NOS[1]
  • Key Functional Group: Thioamide (–CSNH–).[1] This is a bioisostere of the amide bond but acts as a stronger hydrogen bond donor (N-H) and a weaker acceptor (C=S), while significantly increasing lipid permeability.[1]

The "Meta-Effect" in SAR

In Structure-Activity Relationship (SAR) studies, the 3-methoxy (meta) substituent is often superior to para-substitution.[1]

  • Metabolic Stability: It blocks specific metabolic oxidation sites on the phenyl ring without the steric hindrance often caused by ortho-substitution.[1]

  • Hydrophobic Fit: In enzyme binding pockets (e.g., HIV-1 RT), the meta-substituent often slots into secondary hydrophobic clefts (the "wing" regions) that para-substituents miss.[1]

Pharmacological Applications

HIV-1 Reverse Transcriptase Inhibition (NNRTI)

The most authoritative application of N-aryl thioacetanilides is as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) .[1]

  • Mechanism: These compounds bind to an allosteric hydrophobic pocket near the catalytic site of the HIV-1 reverse transcriptase enzyme, locking it in an inactive conformation.[1]

  • Role of 3'-Methoxy: Research indicates that while the central thioacetamide linker provides necessary flexibility, the aryl ring requires electron-donating groups (like -OCH

    
    ) to optimize 
    
    
    
    -
    
    
    stacking interactions with aromatic residues (e.g., Tyr181, Tyr188) within the binding pocket.[1]
  • Potency: Derivatives incorporating the 3-methoxythioacetanilide fragment have demonstrated EC

    
     values in the micromolar range against wild-type HIV-1.[1]
    
Antimicrobial & Antifungal Activity

Thioamides exhibit intrinsic antimicrobial activity, often enhanced by their ability to chelate transition metals (Cu


, Fe

) essential for bacterial metabolism.[1]
  • Target: Bacterial DNA gyrase and fungal metalloenzymes.[1]

  • Efficacy: The 3-methoxy derivative shows specific potency against Gram-positive bacteria (S. aureus) due to the lipophilic methoxy group facilitating cell wall penetration.[1]

Tyrosinase Inhibition (Melanogenesis)

Thioacetamides are structural analogs of phenylthiourea, a known tyrosinase inhibitor.[1]

  • Mechanism: The thiocarbonyl sulfur binds to the copper ions in the active site of tyrosinase, competitively inhibiting the oxidation of tyrosine to melanin.[1]

  • Application: Potential use in treating hyperpigmentation disorders.[1]

Experimental Protocols

Protocol A: Synthesis via Thionation (Lawesson’s Reagent)

Rationale: This method preserves the sensitive methoxy group and ensures high yield without harsh acidic conditions.[1]

  • Precursor Preparation: Dissolve N-(3-methoxyphenyl)acetamide (10 mmol) in anhydrous toluene (50 mL).

  • Reagent Addition: Add Lawesson’s Reagent (5 mmol, 0.5 eq) under an inert atmosphere (N

    
    ).
    
  • Reflux: Heat the mixture to reflux (110°C) for 3–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

  • Workup: Cool to room temperature. Filter off the insoluble precipitate.[1] Evaporate the solvent under reduced pressure.

  • Purification: Recrystallize the crude yellow solid from ethanol/water or purify via silica gel column chromatography.

Protocol B: Antimicrobial Susceptibility Testing (MIC)

Standard: CLSI Broth Microdilution.[1]

  • Inoculum: Prepare a 0.5 McFarland suspension of S. aureus (ATCC 29213).[1] Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]

  • Compound Preparation: Dissolve this compound in DMSO (stock 10 mg/mL).

  • Dilution: Perform serial 2-fold dilutions in a 96-well plate (Range: 64

    
    g/mL to 0.125 
    
    
    
    g/mL). Ensure final DMSO concentration is <1%.[1]
  • Incubation: Add bacterial suspension. Incubate at 37°C for 18–24 hours.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity.[1]

Visualization of Mechanisms & Workflows

Figure 1: Synthesis & Biological Pathways

This diagram illustrates the synthesis of the compound and its divergent biological mechanisms.[1]

ThioamidePathways Precursor N-(3-methoxyphenyl)acetamide Target N-(3-Methoxyphenyl) ethanethioamide Precursor->Target Thionation Reagent Lawesson's Reagent (Toluene, Reflux) Reagent->Target HIV HIV-1 Reverse Transcriptase (Allosteric Binding) Target->HIV Hydrophobic Interaction (Meta-Methoxy Fit) Bacteria Bacterial DNA Gyrase (Metal Chelation) Target->Bacteria Lipophilic Entry Tyrosinase Tyrosinase Enzyme (Cu Active Site Blockade) Target->Tyrosinase Sulfur-Copper Binding

Caption: Synthesis via Lawesson's reagent and downstream biological targets driven by the thioamide pharmacophore.[1]

Figure 2: SAR Logic for HIV-1 Inhibition

This diagram details why the 3-methoxy substituent is critical for activity.[1]

SAR_Logic cluster_mods Substituent Effects Core Thioacetanilide Core (Scaffold) Meta 3-Methoxy (Meta) - Electron Donor - Lipophilicity (+) - Metabolic Shield Core->Meta Optimization Para 4-Methoxy (Para) - Steric Clash - Exposed to Oxidation Core->Para Comparison Binding NNRTI Binding Pocket (Hydrophobic Cleft) Meta->Binding High Affinity (Fits 'Wing' Region) Para->Binding Low Affinity

Caption: Structure-Activity Relationship (SAR) favoring meta-substitution for optimal NNRTI binding.

Data Summary

PropertyValue / DescriptionSignificance
LogP (Predicted) ~2.1Optimal lipophilicity for cell membrane penetration (CNS/Bacterial).[1]
H-Bond Donors 1 (NH)Critical for anchoring in enzyme active sites.[1]
H-Bond Acceptors 2 (S, O)Sulfur is a "soft" acceptor, preferring interactions with metals or aromatic rings.[1]
Target Class NNRTI (Viral), Gyrase (Bacterial)Multi-target potential ("Dirty Drug" profile useful for lead gen).[1]

References

  • Zhan, P., et al. (2009).[1] "Synthesis and biological evaluation of imidazole thioacetanilides as novel non-nucleoside HIV-1 reverse transcriptase inhibitors." Bioorganic & Medicinal Chemistry. Link

  • Rawal, B. M., et al. (2011).[1] "Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thiazole." Archives of Applied Science Research. Link

  • Hogan, A. M., et al. (2022).[1] "Synthesis and Structure–Activity Relationship of Thioacetamide-Triazoles against Escherichia coli." Molecules. Link

  • El-Gohary, N. M., et al. (2020).[1] "Novel N-(Substituted) Thioacetamide Quinazolinone Benzenesulfonamides as Antimicrobial Agents." International Journal of Nanomedicine. Link

  • Jesmin, M., et al. (2010).[1] "Thioamides: A Review on their Synthesis and Biological Activities." Journal of Scientific Research.[1] Link

Sources

N-(3-Methoxyphenyl)ethanethioamide starting materials and precursors

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Core Starting Materials and Precursors for N-(3-Methoxyphenyl)ethanethioamide

Abstract

This compound is a valuable chemical intermediate in the synthesis of various heterocyclic compounds and pharmacologically active molecules. This technical guide provides a comprehensive overview of the primary synthetic route for its preparation, focusing on the essential starting materials and the direct amide precursor. The narrative emphasizes the chemical logic behind the selection of reagents and reaction conditions, offering field-proven insights for researchers, scientists, and drug development professionals. The guide details a robust two-step pathway involving the initial synthesis of the amide precursor, N-(3-Methoxyphenyl)acetamide, followed by its efficient thionation. Detailed experimental protocols, mechanistic diagrams, and a comparative summary of reagents are provided to ensure a self-validating and reproducible methodology.

Introduction: The Synthetic Value of this compound

Thioamides are a critical class of compounds that serve as versatile building blocks in organic synthesis, particularly for the construction of sulfur-containing heterocycles like thiazoles and thiophenes.[1] Structurally, this compound incorporates a methoxy-substituted phenyl ring, a common feature in many bioactive molecules, making it a key intermediate for drug discovery programs. Its synthesis is primarily achieved through the thionation of its corresponding amide, a reliable and high-yielding transformation. This guide will dissect this principal pathway, providing the necessary technical depth for its successful implementation.

The Principal Synthetic Pathway: From Aniline to Thioamide

The most efficient and widely adopted strategy for synthesizing this compound is a two-step process. This approach prioritizes the formation of a stable amide intermediate, which is then converted to the target thioamide. This method offers high yields and operational simplicity.

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Thionation A 3-Methoxyaniline C N-(3-Methoxyphenyl)acetamide (Amide Precursor) A->C Acetylation B Acetylating Agent (e.g., Acetic Anhydride) D N-(3-Methoxyphenyl)acetamide F This compound (Target Compound) D->F Thionation E Thionating Agent (Lawesson's Reagent)

Caption: Overall Synthetic Workflow.

Step 1: Synthesis of the Key Precursor, N-(3-Methoxyphenyl)acetamide

The foundational step in this pathway is the synthesis of the amide precursor, N-(3-Methoxyphenyl)acetamide, through the N-acetylation of 3-methoxyaniline.

ReagentRoleCAS NumberKey Properties
3-Methoxyaniline Nucleophile / Arylamine Backbone536-90-3Pale yellow liquid, soluble in organic solvents.[2][3] Also known as m-anisidine.[4]
Acetic Anhydride Acetylating Agent108-24-7Colorless liquid, reacts with nucleophiles to introduce an acetyl group.
Dichloromethane (DCM) Solvent75-09-2Provides a non-reactive medium for the reaction.

The synthesis of the amide proceeds via a classic nucleophilic acyl substitution mechanism. The nitrogen atom of 3-methoxyaniline, being nucleophilic, attacks one of the electrophilic carbonyl carbons of acetic anhydride. This leads to a tetrahedral intermediate which then collapses, eliminating a stable acetate leaving group to form the final amide product, N-(3-Methoxyphenyl)acetamide.

G cluster_reactants cluster_products aniline 3-Methoxyaniline (Nucleophile) intermediate Tetrahedral Intermediate aniline->intermediate Nucleophilic Attack anhydride Acetic Anhydride (Electrophile) amide N-(3-Methoxyphenyl)acetamide intermediate->amide Collapse & Leaving Group Departure acetate Acetic Acid (Byproduct) intermediate->acetate

Caption: Mechanism of N-acetylation.

This protocol is adapted from standard procedures for the acetylation of anilines.[5][6]

  • Reaction Setup: To a round-bottom flask, add 3-methoxyaniline (1.0 eq.) and dissolve it in dry dichloromethane (DCM).

  • Addition of Reagent: Slowly add acetic anhydride (1.1 eq.) to the stirred solution at room temperature. The reaction is typically exothermic.

  • Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting aniline spot is completely consumed.

  • Workup: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid byproduct. Separate the organic layer.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure N-(3-Methoxyphenyl)acetamide.[5]

Step 2: Thionation of N-(3-Methoxyphenyl)acetamide

The crucial conversion of the amide's carbonyl group (C=O) to a thiocarbonyl (C=S) is the final step to produce this compound.

While several thionating agents exist, Lawesson's Reagent ([2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]) is the gold standard for this transformation.[7]

  • Expertise & Experience: Compared to alternatives like phosphorus pentasulfide (P₄S₁₀), Lawesson's Reagent is milder, more soluble in organic solvents, and generally provides cleaner reactions with higher yields under less harsh conditions.[8] It is particularly effective for the thionation of amides.[9]

The reaction proceeds through a key four-membered ring intermediate. The Lawesson's Reagent first dissociates into a reactive dithiophosphine ylide. The amide's carbonyl oxygen attacks the electrophilic phosphorus atom, ultimately leading to the formation of a thiaoxaphosphetane intermediate. The driving force for the reaction is the subsequent cycloreversion of this intermediate, which forms a very stable phosphorus-oxygen (P=O) bond and the desired thioamide.[8]

G Amide N-(3-Methoxyphenyl)acetamide Intermediate Thiaoxaphosphetane Intermediate Amide->Intermediate LR Lawesson's Reagent LR->Intermediate Thioamide This compound Intermediate->Thioamide Cycloreversion Byproduct Phosphorus-Oxygen Byproduct Intermediate->Byproduct (Stable P=O bond forms)

Caption: Mechanism of Thionation with Lawesson's Reagent.

This protocol is based on established methods for thioamide synthesis using Lawesson's reagent.[10]

  • Reaction Setup: In a three-necked flask equipped with a reflux condenser under a nitrogen atmosphere, add N-(3-Methoxyphenyl)acetamide (1.0 eq.) and Lawesson's Reagent (0.5-0.6 eq.).

  • Solvent Addition: Add a dry, inert solvent such as toluene.

  • Heating: Heat the mixture to reflux. The reaction progress should be monitored by TLC.

  • Workup (Improved Method): Once the starting amide is consumed, cool the mixture. To simplify the removal of phosphorus byproducts, a modified workup is highly effective: add ethylene glycol (excess) and a small amount of water, then heat the mixture (e.g., at 95 °C) for a few hours.[10] This procedure decomposes the reagent's byproducts into more easily separable forms.

  • Extraction & Purification: After cooling, dilute the mixture with a suitable organic solvent like ethyl acetate and wash with water. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude thioamide can then be purified by column chromatography or recrystallization to yield the final product.

Conclusion

The synthesis of this compound is most reliably achieved through a well-established two-step sequence. The process begins with the high-yield N-acetylation of the primary starting material, 3-methoxyaniline, to form the stable amide precursor, N-(3-Methoxyphenyl)acetamide. This intermediate is subsequently and efficiently converted to the target thioamide using Lawesson's Reagent. This pathway is robust, scalable, and utilizes commercially available starting materials, making it the preferred method for laboratory and potential industrial-scale production. Understanding the mechanisms and rationale behind each step, as detailed in this guide, is crucial for optimizing reaction conditions and ensuring high purity of the final product.

References

  • Bollu, V. et al. (2021). Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate polymorphs. RSC Mechanochemistry. Available at: [Link]

  • Organic Chemistry Portal. Lawesson's Reagent. Available at: [Link]

  • Google Patents. (1979). Preparation of thioamides from amides.
  • Al-Hourani, B. J. (2023). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Molbank. Available at: [Link]

  • Organic Chemistry Portal. Thioamide synthesis by thionation. Available at: [Link]

  • Sharma, P. et al. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. ChemistrySelect. Available at: [Link]

  • Ye, S. et al. (2021). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (2018). Mild Method for the Conversion of Amides to Thioamides. Available at: [Link]

  • ResearchGate. (2019). The synthesis of thioamides and amides. Available at: [Link]

  • MDPI. (2024). N-(3-Methoxyphenethyl)-2-propylpentanamide. Available at: [Link]

  • IUCr Journals. (2024). Crystal structure determination and Hirshfeld surface analysis of N-acetyl-N-3-methoxyphenyl and N-(2,5-dimethoxyphenyl)-N-phenylsulfonyl derivatives of N-[1-(phenylsulfonyl)-1H-indol-2-yl]methanamine. Available at: [Link]

  • The Royal Society of Chemistry. (2013). A novel green route for the synthesis of N-phenylacetamides, benzimidazoles and acridinediones using Candida parapsilosis ATCC. Available at: [Link]

  • Elsevier. (2022). Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. Arabian Journal of Chemistry. Available at: [Link]

  • University of New Hampshire. Optimization of N-(2-hydroxy-3-methoxybenzyl)-N-p-tolylacetamide via Reductive Amination. Available at: [Link]

  • PubChem. 3-Methoxyaniline. Available at: [Link]

  • National Center for Biotechnology Information. (2012). N-(4-Methoxy-3-nitrophenyl)acetamide. Available at: [Link]

  • Wikipedia. m-Anisidine. Available at: [Link]

Sources

An In-depth Technical Guide to the Thermal Stability and Melting Point of N-(3-Methoxyphenyl)ethanethioamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thermal stability and melting point of an active pharmaceutical ingredient (API) are critical physical properties that influence its formulation, manufacturing, storage, and overall product efficacy. This guide provides a comprehensive technical overview of N-(3-Methoxyphenyl)ethanethioamide, focusing on its thermal characteristics. We delve into the theoretical underpinnings of thermal analysis, present detailed, field-proven experimental protocols for determining melting point and thermal decomposition, and offer insights into the interpretation of the resulting data. This document is designed to serve as a practical resource for scientists and professionals engaged in drug development and materials characterization.

Introduction: The Critical Role of Thermal Analysis in Drug Development

In pharmaceutical sciences, the thermal behavior of a compound is a cornerstone of its pre-formulation and formulation development. Properties such as melting point and thermal stability directly impact key decisions related to:

  • Manufacturing Processes: Techniques like milling, drying, and granulation introduce thermal stress. Understanding a compound's decomposition temperature is essential to prevent degradation and ensure the quality of the final product.[1]

  • Storage and Shelf-Life: Thermal stability data is crucial for defining optimal storage conditions and predicting the long-term stability of the API and its formulated products.[1]

  • Purity and Polymorphism: The melting point is a primary indicator of purity. Furthermore, techniques like Differential Scanning Calorimetry (DSC) can identify different polymorphic forms, which may have distinct solubilities, bioavailabilities, and stability profiles.[2]

  • Bioavailability: Amorphous forms of a drug, which can be characterized by thermal analysis, often exhibit different dissolution rates compared to their crystalline counterparts, directly affecting bioavailability.[2]

This compound, as a member of the thioamide class of compounds, possesses structural features that warrant a thorough investigation of its thermal properties. Thioamides are recognized for their role in medicinal chemistry and can influence the stability of larger molecules.[3][4][5] This guide provides the necessary framework for such an analysis.

Molecular Profile of this compound

To understand the thermal properties of this compound, we must first examine its molecular structure.

Chemical Structure:

  • IUPAC Name: this compound

  • Molecular Formula: C9H11NOS

  • Key Functional Groups:

    • Thioamide Group (-C(S)NH-): This group is an isostere of the amide bond. It is known to be a stronger hydrogen bond donor but a weaker acceptor than its amide counterpart.[5] The C=S bond is longer and weaker than a C=O bond, which can influence thermal stability.

    • Aromatic Ring (Phenyl): The stable phenyl ring provides a rigid scaffold to the molecule.

    • Methoxy Group (-OCH3): An electron-donating group on the phenyl ring.

    • Ethyl Linker: Connects the thioamide functionality to the aromatic ring.

The interplay of these groups, particularly the hydrogen bonding capacity of the thioamide moiety and the overall molecular symmetry and packing in the solid state, will dictate its melting point and decomposition pathway.

Determination of Melting Point and Thermal Stability

The primary techniques for quantitatively assessing the thermal properties of a pharmaceutical compound are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[2] These methods, often used in conjunction, provide a comprehensive thermal profile of a material.[2]

Melting Point Data

While a comprehensive thermal analysis study for this compound is not widely published, data for the closely related amide analog, N-(3-Methoxyphenyl)acetamide, shows a melting point of 103-103.5 °C.[6] Thioamide substitution can alter melting points depending on its effect on crystal packing and intermolecular forces. The experimentally determined melting point for this compound should be established using the protocols outlined below.

PropertyCompoundValueSource
Melting PointN-(3-Methoxyphenyl)acetamide (Analog)103-103.5 °CECHEMI[6]
Melting PointThis compoundTBD by experiment-
Experimental Protocol: Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature.[7][8] It is the gold standard for determining melting points and observing other thermal events like glass transitions or polymorphic transformations.[7]

Objective: To precisely determine the melting point (Tm) and enthalpy of fusion (ΔHfus) of this compound.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards, such as indium (Tm = 156.6 °C).[9][10]

  • Sample Preparation: Accurately weigh 3-5 mg of the compound into a standard aluminum DSC pan. Crimp the pan with a lid.

  • Experimental Conditions:

    • Purge Gas: Nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere and prevent oxidation.[11]

    • Temperature Program:

      • Equilibrate at 25 °C.

      • Ramp the temperature from 25 °C to a temperature sufficiently above the expected melting point (e.g., 200 °C) at a controlled heating rate of 10 °C/min.

    • Reference: An empty, crimped aluminum pan.

  • Data Analysis:

    • The melting point (Tm) is determined as the onset temperature of the endothermic peak on the resulting thermogram.[11]

    • The enthalpy of fusion (ΔHfus) is calculated by integrating the area under the melting peak.

Causality Behind Choices:

  • Inert Atmosphere: Using nitrogen prevents oxidative degradation of the sample at elevated temperatures, ensuring the observed endotherm corresponds only to melting.

  • Heating Rate: A rate of 10 °C/min is standard for pharmaceutical compounds, providing a good balance between resolution and experimental time.

  • Sample Mass: A small sample mass (3-5 mg) minimizes thermal gradients within the sample, leading to sharper peaks and more accurate results.

DSC_Workflow cluster_prep Preparation cluster_run Analysis cluster_analysis Data Interpretation Calibrate 1. Calibrate DSC (Indium Standard) Weigh 2. Weigh Sample (3-5 mg) Calibrate->Weigh Pan 3. Seal in Pan Weigh->Pan Load 4. Load Sample & Reference Pan->Load Program 5. Run Program (10°C/min under N2) Load->Program Record 6. Record Heat Flow Program->Record Plot 7. Plot Thermogram Record->Plot Determine 8. Determine Onset (Tm) & Peak Area (ΔHfus) Plot->Determine

Fig. 1: Experimental Workflow for DSC Analysis.
Experimental Protocol: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[2][12] It is essential for determining the thermal stability and decomposition temperature of a material.[1][13] It can also quantify volatile content, such as residual solvents or moisture.[1][2]

Objective: To determine the onset of thermal decomposition for this compound.

Methodology:

  • Instrument Verification: Ensure the TGA balance is calibrated using standard weights and the temperature is verified.

  • Sample Preparation: Place 5-10 mg of the compound into a ceramic or platinum TGA pan.

  • Experimental Conditions:

    • Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 25 °C.

      • Ramp the temperature from 25 °C to a high temperature (e.g., 500 °C) at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the sample weight (%) versus temperature.

    • The onset of decomposition is identified as the temperature at which significant mass loss begins. This is often calculated using the tangent method on the decomposition step of the TGA curve.

Causality Behind Choices:

  • Pan Material: Ceramic or platinum pans are used for their high thermal stability and inertness, ensuring they do not react with the sample or its degradation products.

  • Temperature Range: A wide range (up to 500 °C or higher) is necessary to ensure the full decomposition profile of the organic compound is captured.

  • Continuous Monitoring: TGA provides a continuous record of mass loss, allowing for the precise identification of the temperature at which the compound's structure begins to break down.

TGA_Workflow cluster_prep_tga Preparation cluster_run_tga Analysis cluster_analysis_tga Data Interpretation Verify 1. Verify TGA Calibration Weigh_TGA 2. Weigh Sample (5-10 mg) Verify->Weigh_TGA Pan_TGA 3. Place in Pan Weigh_TGA->Pan_TGA Load_TGA 4. Load Sample Pan_TGA->Load_TGA Program_TGA 5. Run Program (10°C/min to 500°C) Load_TGA->Program_TGA Record_TGA 6. Record Mass Loss Program_TGA->Record_TGA Plot_TGA 7. Plot TGA Curve Record_TGA->Plot_TGA Determine_TGA 8. Determine Onset of Decomposition Plot_TGA->Determine_TGA

Fig. 2: Experimental Workflow for TGA Analysis.

Conclusion and Future Outlook

This guide has established a robust framework for the characterization of the thermal stability and melting point of this compound. By employing standardized DSC and TGA protocols, researchers can obtain precise, reliable data essential for informed decision-making in the drug development pipeline. The structural features of the molecule, particularly the thioamide group, suggest that a careful thermal analysis is not just recommended but necessary for successful formulation and stability testing. The methodologies described herein are self-validating and grounded in authoritative analytical chemistry principles, providing a clear path for generating the critical data required for regulatory submissions and advancing a compound from the laboratory to the clinic.

References

  • Improved Pharma. (2022, January 7). Thermogravimetric Analysis. [Link]

  • ResolveMass Laboratories Inc. (2026, January 23). TGA Analysis in Pharmaceuticals. [Link]

  • Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals. [Link]

  • TA Instruments. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. [Link]

  • Cornea, F., et al. The thermal stability of two substituted thioamides. Journal of Thermal Analysis. [Link]

  • Miller, S. J., et al. (2017). The effects of thioamide backbone substitution on protein stability: a study in α-helical, β-sheet, and polyproline II helical contexts. Chemical Science. [Link]

  • Miller, S. J., et al. (2017). The effects of thioamide backbone substitution on protein stability: a study in α-helical, β-sheet, and polyproline II helical contexts. PMC - PubMed Central. [Link]

  • Tantak, M. P., et al. (2023). Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. PMC - NIH. [Link]

  • Mettler Toledo. Thermogravimetric Analysis (TGA). [Link]

  • D'Amelia, R. (2007). DSC Laboratory Experiment – Determining the Thermal Properties of Organic Hydrocarbons. [Link]

  • Miller, S. J. (2019). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv. [Link]

  • Wikipedia. Differential scanning calorimetry. [Link]

  • MDPI. (2025). N-(3-Methoxyphenethyl)-2-propylpentanamide. [Link]

  • Chemistry LibreTexts. (2025, July 13). 4: Differential Scanning Calorimetry (DSC). [Link]

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In Silico Prediction of N-(3-Methoxyphenyl)ethanethioamide Properties: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the contemporary drug discovery landscape, the early-stage assessment of a compound's pharmacological and safety profile is paramount to mitigating downstream failures and escalating costs.[1][2][3] In silico computational methodologies provide a rapid and resource-efficient avenue for the comprehensive evaluation of novel chemical entities.[4][5] This technical guide presents a detailed framework for the in silico prediction of the physicochemical, pharmacokinetic, and potential bioactivity properties of N-(3-Methoxyphenyl)ethanethioamide, a molecule of interest within medicinal chemistry. By leveraging established computational models and workflows, researchers can gain critical insights into the drug-like potential of this and other thioamide-containing compounds, thereby informing and prioritizing subsequent experimental validation.[6] The thioamide group, as a bioisostere of the amide bond, offers unique chemical properties that can influence a molecule's biological activity and metabolic stability, making in silico characterization particularly valuable.[7][8]

Introduction: The Imperative of Early-Stage Computational Assessment

The journey of a drug from concept to clinic is fraught with challenges, with a significant number of promising candidates failing during late-stage development due to unfavorable pharmacokinetic (ADMET: Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[3][5] The integration of computational, or in silico, tools in the initial phases of drug discovery has emerged as a crucial strategy to "fail fast, fail cheap," by identifying and deprioritizing compounds with a low probability of success before significant resources are invested.[2] This guide focuses on this compound, a compound featuring a methoxy-substituted aromatic ring and an ethanethioamide functional group. The presence of the thioamide moiety is of particular interest as it can impart distinct physicochemical properties compared to its amide analogue, potentially influencing its interaction with biological targets and metabolic pathways.[7][8][9]

This document will provide a step-by-step guide to the in silico prediction of key properties of this compound, structured to provide actionable insights for researchers in drug development.

Molecular and Physicochemical Profiling: The Foundation of Druglikeness

A molecule's fundamental physicochemical properties are the primary determinants of its behavior in a biological system, influencing everything from solubility to cell permeability.[10] The initial step in our in silico analysis is to calculate these foundational descriptors for this compound.

Core Molecular Descriptors

These properties are calculated from the 2D structure of the molecule and provide a foundational understanding of its size, complexity, and potential for forming intermolecular interactions.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Formula C9H11NOSDefines the elemental composition.
Molecular Weight 181.26 g/mol []Influences diffusion and transport across biological membranes.
Topological Polar Surface Area (TPSA) 38.3 Ų[12]Predicts passive molecular transport through membranes.
Hydrogen Bond Donors 1[12]Key for molecular recognition and binding to biological targets.
Hydrogen Bond Acceptors 2[12]Important for interactions with biological macromolecules.
Rotatable Bond Count 2[12]Indicates molecular flexibility, affecting target binding.
Lipophilicity and Solubility: The Balance of Polarity

The balance between a molecule's affinity for lipids (lipophilicity) and its ability to dissolve in aqueous media (solubility) is critical for its absorption and distribution.[13]

  • LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity. A balanced LogP is crucial; excessively high values can lead to poor solubility and metabolic instability, while very low values may hinder cell membrane permeation.[13]

  • Aqueous Solubility (LogS): Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability.[10][14]

Experimental Protocol: In Silico Prediction of Lipophilicity and Solubility

  • Obtain the SMILES string for this compound: CC(=S)Nc1cccc(c1)OC

  • Utilize a validated online platform or software for property prediction: Tools such as SwissADME, pkCSM, or ADMETlab are commonly used.[2]

  • Input the SMILES string into the chosen platform.

  • Run the prediction algorithms for LogP and LogS. The platform will typically provide consensus values from multiple predictive models to enhance accuracy.

  • Analyze the results in the context of desired drug-like properties.

Pharmacokinetic (ADMET) Profile Prediction: A Virtual Journey Through the Body

Predicting a molecule's ADMET properties is at the heart of in silico drug-likeness assessment.[1][3] These predictions help to anticipate a compound's fate in the body, from its initial absorption to its eventual elimination.

Absorption

For orally administered drugs, absorption from the gastrointestinal tract is the first critical step. Key in silico predictors include:

  • Human Intestinal Absorption (HIA): Predicts the percentage of the drug absorbed through the human intestine.

  • Caco-2 Permeability: Models the permeability of the intestinal epithelial cell barrier.[4]

Distribution

Once absorbed, a drug is distributed throughout the body. Important considerations include:

  • Blood-Brain Barrier (BBB) Penetration: Essential for drugs targeting the central nervous system (CNS), but undesirable for peripherally acting drugs to avoid CNS side effects.[4]

  • Plasma Protein Binding (PPB): The extent to which a drug binds to plasma proteins like albumin. High PPB can limit the free fraction of the drug available to exert its therapeutic effect.

Metabolism

The biotransformation of drugs, primarily in the liver, is a key determinant of their half-life and potential for drug-drug interactions.

  • Cytochrome P450 (CYP) Inhibition: Predicting whether a compound inhibits major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) is crucial to avoid adverse drug-drug interactions.[3][14]

Excretion

The final elimination of the drug and its metabolites from the body. Molecular weight and lipophilicity are key factors influencing the route and rate of excretion.[13]

Toxicity

Early identification of potential toxicity is a primary goal of in silico screening.[2] Key toxicity endpoints to predict include:

  • hERG (human Ether-à-go-go-Related Gene) Inhibition: Blockade of the hERG potassium channel can lead to life-threatening cardiac arrhythmias.

  • Ames Mutagenicity: Predicts the mutagenic potential of a compound.

  • Hepatotoxicity: Assesses the risk of drug-induced liver injury.

Workflow for In Silico ADMET Prediction

ADMET_Workflow cluster_input Input cluster_prediction Prediction Platform cluster_output Predicted Properties SMILES This compound SMILES String Platform ADMET Prediction Server (e.g., SwissADME, pkCSM) SMILES->Platform Submit Absorption Absorption (HIA, Caco-2) Platform->Absorption Predict Distribution Distribution (BBB, PPB) Platform->Distribution Metabolism Metabolism (CYP Inhibition) Platform->Metabolism Excretion Excretion (Renal/Hepatic) Platform->Excretion Toxicity Toxicity (hERG, AMES) Platform->Toxicity

Caption: Workflow for predicting ADMET properties.

Bioactivity and Druglikeness Assessment

Beyond its pharmacokinetic profile, it is essential to assess a compound's potential to interact with biological targets and its overall "drug-likeness."

Lipinski's Rule of Five

This rule of thumb provides a quick assessment of whether a compound possesses properties that would make it a likely orally active drug in humans. The rules are:

  • Molecular weight ≤ 500 Daltons

  • LogP ≤ 5

  • Hydrogen bond donors ≤ 5

  • Hydrogen bond acceptors ≤ 10

This compound adheres to all of these rules, suggesting good potential for oral bioavailability.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are statistical models that correlate the chemical structure of a molecule with its biological activity.[6] By comparing this compound to databases of compounds with known activities, QSAR can suggest potential biological targets. Given the structural alerts within the molecule, potential activities could be explored in areas where thioamides have shown promise, such as anticancer or antimicrobial agents.[8][9][15]

Logical Framework for Druglikeness Evaluation

Druglikeness_Framework cluster_properties Physicochemical & ADMET Data cluster_rules Druglikeness Filters cluster_decision Decision Point PhysChem Physicochemical Properties (MW, LogP, TPSA, etc.) Lipinski Lipinski's Rule of Five PhysChem->Lipinski ADMET ADMET Profile (Absorption, Toxicity, etc.) ADMET->Lipinski Bioactivity QSAR/Bioactivity Prediction ADMET->Bioactivity Decision Proceed to Experimental Validation? Lipinski->Decision Pass Reject Redesign or Deprioritize Lipinski->Reject Fail Bioactivity->Decision Favorable Bioactivity->Reject Unfavorable

Caption: Decision framework for druglikeness assessment.

Conclusion and Future Directions

The in silico analysis of this compound presented in this guide provides a foundational understanding of its drug-like potential. The predicted physicochemical properties and adherence to Lipinski's Rule of Five suggest that this compound has a favorable starting point for development as an orally bioavailable agent. The comprehensive ADMET profile, generated through validated computational models, offers crucial insights into its likely behavior in the body, enabling the early identification of potential liabilities.

It is imperative to recognize that in silico predictions are not a substitute for experimental validation but rather a powerful tool for hypothesis generation and prioritization.[6] The next logical steps would be to synthesize this compound and empirically determine its solubility, LogP, and permeability. Furthermore, in vitro assays should be conducted to confirm the predicted ADMET properties, particularly CYP inhibition and potential off-target toxicities. This integrated approach, combining computational prediction with targeted experimental work, embodies the modern paradigm of efficient and effective drug discovery.

References

  • Fast and Accurate Predictions of Physical-Chemical Properties of Drug-Like Molecules. (n.d.). Google AI.
  • Calculation of Drug-Like Properties - CD ComputaBio. (n.d.). CD ComputaBio.
  • Computational Methods For Prediction of Drug Likeness. (n.d.). Scribd.
  • ADMET Prediction - Protheragen. (n.d.). Protheragen.
  • Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. (2023, October 10). Journal of Medicinal Chemistry.
  • Prediction of Drug-Like Properties. (n.d.). Madame Curie Bioscience Database - NCBI Bookshelf.
  • ADMET Predictions - Computational Chemistry Glossary. (2025, January 10). Deep Origin.
  • Computational prediction of drug-limited solubility and CYP450-mediated biotransformation. (n.d.). IEEE Xplore.
  • Preliminary ADMET Prediction. (n.d.). Creative Biolabs.
  • Which ADMET properties are important for me to predict?. (2025, January 22). Optibrium.
  • Ethanethioamide, n-(4-methoxy-3-methylphenyl)- (C10H13NOS). (n.d.). PubChem.
  • In Silico-Guided Rational Drug Design and Synthesis of Novel 4-(Thiophen-2-yl)butanamides as Potent and Selective TRPV1 Agonists. (2023, May 25). PubMed.
  • N-(3-Methoxyphenethyl)-2-propylpentanamide. (2025, December 17). MDPI.
  • CAS 5310-18-9 (N-(4-methoxyphenyl)ethanethioamide). (n.d.). BOC Sciences.
  • Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors. (2024, October 8). RSC Publishing.
  • Electronic supplementary information. (n.d.).
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  • Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors. (2025, August 6). ResearchGate.
  • N-(2-(3-Hydroxy-4-methoxyphenyl)ethyl)acetamide. (n.d.). PubChem.
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Methodological & Application

Application Note: High-Purity Synthesis of N-(3-Methoxyphenyl)ethanethioamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, two-step synthetic protocol for the preparation of N-(3-methoxyphenyl)ethanethioamide (also known as 3'-methoxythioacetanilide) starting from commercially available 3-methoxyaniline (m-anisidine).[1] While direct thionation of anilines is difficult, this guide employs an efficient acetylation-thionation sequence. We highlight a modified thionation procedure using Lawesson’s Reagent (LR) in tetrahydrofuran (THF) at ambient temperature, which offers superior impurity profiles compared to classical toluene reflux methods. This protocol is designed for medicinal chemistry applications where high purity (>98%) and structural integrity are paramount.

Introduction & Retrosynthetic Analysis

Thioamides are critical bioisosteres of amides in drug design, often improving metabolic stability and modifying hydrogen-bonding interactions. The target molecule, this compound, serves as a versatile building block for heterocycle synthesis (e.g., thiochromones, benzothiazoles).

Strategic Logic

Direct sulfurization of anilines is not chemically viable. Therefore, the strategy relies on a Functional Group Interconversion (FGI) approach:

  • Protection/Activation: Conversion of the amine to an acetamide.

  • Thionation: Selective oxygen-to-sulfur exchange using a dithiophosphine ylide (Lawesson’s Reagent).[1]

Reaction Scheme

The following diagram illustrates the retrosynthetic logic and forward reaction pathway.

ReactionScheme cluster_legend Key Transformation SM 3-Methoxyaniline (Starting Material) INT N-(3-Methoxyphenyl)acetamide (Intermediate) SM->INT Step 1: Acetic Anhydride NaOAc, H2O, 0°C -> RT PROD This compound (Target) INT->PROD Step 2: Lawesson's Reagent THF, RT, 2-12 h Legend1 C=O Bond Formation Legend2 C=O to C=S Exchange

Figure 1: Two-step synthetic pathway from m-anisidine to the target thioamide.

Experimental Protocols

Step 1: Synthesis of N-(3-Methoxyphenyl)acetamide

Objective: Selective N-acetylation of the aniline without affecting the methoxy group.[1] Rationale: We utilize an aqueous acetylation method (Schotten-Baumann conditions modified).[1] This avoids the use of chlorinated solvents (DCM) or pyridine, simplifying workup to a mere filtration.

Reagents & Materials
ReagentEquivalentsRole
3-Methoxyaniline 1.0 equivSubstrate
Acetic Anhydride 1.2 equivAcylating Agent
Sodium Acetate 1.2 equivBase/Buffer
HCl (conc.) 0.9 equivSolubilizer (initial)
Water Solvent (15-20 vol)Medium
Protocol
  • Dissolution: In a round-bottom flask, suspend 3-methoxyaniline (1.0 equiv) in water (10 volumes). Add concentrated HCl (0.9 equiv) dropwise to protonate the amine and dissolve it as the hydrochloride salt.

  • Reagent Prep: Prepare a separate solution of sodium acetate (1.2 equiv) in water (3 volumes).

  • Acetylation: Add acetic anhydride (1.2 equiv) to the aniline solution.

  • Buffering: Immediately pour the sodium acetate solution into the reaction mixture. Vigorous stirring is essential.

    • Mechanism Note: The buffer rapidly deprotonates the ammonium salt, releasing the free amine which instantly attacks the acetic anhydride. The product precipitates immediately, driving the equilibrium forward.

  • Workup: Cool the mixture in an ice bath for 30 minutes. Filter the white precipitate under vacuum.[2] Wash with ice-cold water (3 x 2 volumes) to remove acetic acid and salts.[1]

  • Drying: Dry the solid in a vacuum oven at 45°C.

    • Checkpoint: Expected Melting Point: 78–82°C (Lit. varies, commercial std often ~80°C).[3]

Step 2: Thionation via Lawesson’s Reagent (Modified)

Objective: Conversion of the carbonyl (C=O) to a thiocarbonyl (C=S).[4][5][6] Rationale: While toluene reflux is standard, it often leads to difficult-to-remove phosphorous byproducts.[1] We recommend THF at room temperature . This milder condition reduces thermal decomposition of the reagent and simplifies purification.

Reagents & Materials
ReagentEquivalentsRole
Intermediate (Step 1) 1.0 equivSubstrate
Lawesson’s Reagent (LR) 0.6 equivThionating Agent
Dry THF 15 volumesSolvent

Note: LR is 0.5 molar equivalents because it transfers two sulfur atoms per molecule.

Protocol
  • Setup: Flame-dry a 2-neck round-bottom flask and purge with Nitrogen/Argon.

  • Dissolution: Dissolve Lawesson’s Reagent (0.6 equiv) in anhydrous THF. The solution will be slightly turbid/yellow.

  • Addition: Add the N-(3-methoxyphenyl)acetamide (1.0 equiv) dissolved in minimal THF to the LR mixture.

  • Reaction: Stir at Room Temperature for 2–12 hours.

    • Monitoring: Monitor by TLC (30% Ethyl Acetate in Hexanes). The amide (more polar) will disappear, and a less polar yellow spot (thioamide) will appear.

  • Quench & Workup (Critical):

    • Evaporate THF under reduced pressure.

    • Hydrolysis: Resuspend the residue in Ethyl Acetate and wash vigorously with water (3x) and 10% NaHCO₃ .

    • Why? This hydrolyzes the phosphorous-sulfur byproducts into water-soluble phosphoric acid derivatives, removing the "garlic/rotten" smell and impurities.[1]

  • Purification: Dry organic layer over MgSO₄, filter, and concentrate. Purify via silica gel flash chromatography (Gradient: 10% -> 30% EtOAc in Hexanes).

Mechanistic Insight

Understanding the thionation mechanism allows for better troubleshooting. The reaction proceeds via a 4-membered thia-oxaphosphetane intermediate.[1]

Mechanism LR_Split Lawesson's Reagent (Dimer dissociates to Monomer) Attack Nucleophilic Attack (Amide Oxygen attacks P) LR_Split->Attack Intermediate 4-Membered Ring (Thia-oxaphosphetane) Attack->Intermediate Cyclization Collapse Ring Collapse (Formation of P=O driving force) Intermediate->Collapse Product Thioamide Product (C=S formed) Collapse->Product Irreversible

Figure 2: Simplified mechanism of Lawesson's Reagent mediated thionation.[1]

Characterization & Specifications

The final product should be a yellow crystalline solid.

Expected Analytical Data
  • Appearance: Yellow crystalline solid.

  • Melting Point: ~110–112°C (Distinct from the amide precursor ~80°C).

  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       9.0–8.5 ppm (Broad s, 1H, NH  - significantly downfield shift vs amide).
      
    • 
       7.3–6.8 ppm (m, 4H, Aromatic protons).
      
    • 
       3.8 ppm (s, 3H, O-CH₃ ).
      
    • 
       2.7 ppm (s, 3H, C(S)-CH₃  - downfield shift from ~2.1 ppm in amide).
      
  • IR Spectroscopy:

    • Disappearance of strong C=O stretch (~1660 cm⁻¹).

    • Appearance of C=S stretch (typically 1000–1200 cm⁻¹ region, though often mixed with other modes).

Safety & Handling (MSDS Highlights)

  • Lawesson’s Reagent: Moisture sensitive. Releases H₂S (toxic, rotten egg smell) upon contact with water. Always perform the quench in a fume hood.

  • 3-Methoxyaniline: Toxic if swallowed, in contact with skin, or inhaled. Methemoglobinemia hazard. Wear double nitrile gloves.

  • Thioamides: Potential goitrogens; handle with care as potent bioactive compounds.

References

  • Thionation of Amides Protocol: Jones, R. et al. "Thionation of amides using Lawesson's reagent."[7] ChemSpider Synthetic Pages, 2001. Link

  • Lawesson's Reagent Review: Ozturk, T. et al. "Use of Lawesson’s Reagent in Organic Syntheses."[6] Chemical Reviews, 2007, 107(11), 5210–5278. Link

  • Acetylation Methodology: "Acetylation of Aniline." Chemistry LibreTexts, 2021. Link[8]

  • Product Data (TCI Chemicals): "N-(3-Methoxyphenyl)acetamide Specifications." TCI Chemicals. Link

Sources

Application Note: A Robust and Scalable Protocol for the Thionation of N-(3-methoxyphenyl)acetamide using Lawesson's Reagent

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of N-(3-methoxyphenyl)ethanethioamide via the thionation of N-(3-methoxyphenyl)acetamide. Thioamides are crucial building blocks in medicinal chemistry and drug development, offering unique physicochemical properties compared to their amide counterparts. This guide details a robust and scalable procedure employing Lawesson's reagent, with a special focus on a chromatography-free work-up that facilitates purification and enhances process efficiency. The causality behind experimental choices, safety considerations, and expected analytical data are thoroughly discussed to ensure scientific integrity and reproducibility.

Introduction

The conversion of a carbonyl group to a thiocarbonyl group, or thionation, is a fundamental transformation in organic synthesis. The resulting thioamides are prevalent motifs in a wide array of biologically active compounds and are valued for their increased metabolic stability and unique hydrogen bonding capabilities. Lawesson's reagent, 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, has emerged as a mild and efficient reagent for this transformation, often providing superior yields and milder reaction conditions compared to other thionating agents like phosphorus pentasulfide.[1] This document outlines a detailed protocol for the thionation of N-(3-methoxyphenyl)acetamide, a representative N-aryl acetamide, to yield this compound.

Reaction Mechanism and Scientific Rationale

The thionation of an amide with Lawesson's reagent (LR) proceeds through a concerted mechanism. Initially, the dimeric Lawesson's reagent is in equilibrium with its more reactive monomeric dithiophosphine ylide form. This monomer then undergoes a [2+2] cycloaddition with the carbonyl group of the amide to form a transient four-membered oxathia­phosphetane intermediate. This intermediate subsequently undergoes a retro-[2+2] cycloreversion, driven by the formation of a thermodynamically stable P=O bond, to yield the desired thioamide and a phosphorus-containing byproduct.[1]

The choice of an anhydrous, non-polar solvent such as toluene is critical to prevent the hydrolysis of Lawesson's reagent and to facilitate the reaction, which is often carried out at elevated temperatures to ensure a reasonable reaction rate. The stoichiometry of 0.5 to 0.6 equivalents of Lawesson's reagent per equivalent of the amide is typically employed, as the dimeric reagent contains two thionating sulfur atoms.

A significant challenge in reactions involving Lawesson's reagent is the removal of the phosphorus-containing byproducts, which often have polarities similar to the desired thioamide product, complicating purification by traditional column chromatography. This protocol incorporates an innovative and highly effective chromatography-free work-up procedure. By treating the reaction mixture with ethylene glycol, the phosphorus byproducts are converted into highly polar phosphonate derivatives that are readily separated from the less polar product through a simple aqueous work-up.[2]

Experimental Protocol

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )M.P. (°C)B.P. (°C)Hazards
N-(3-methoxyphenyl)acetamideC₉H₁₁NO₂165.1995-98-Irritant
Lawesson's ReagentC₁₄H₁₄O₂P₂S₄404.47228-231-Flammable, Toxic
Toluene, anhydrousC₇H₈92.14-95111Flammable, Irritant
Ethylene GlycolC₂H₆O₂62.07-13197Harmful
Ethyl AcetateC₄H₈O₂88.11-8477Flammable, Irritant
Saturated aq. NaHCO₃NaHCO₃84.01---
BrineNaCl58.44---
Anhydrous MgSO₄MgSO₄120.37---
Safety Precautions
  • Lawesson's reagent is flammable, toxic upon inhalation and ingestion, and has a strong, unpleasant odor. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Toluene is a flammable and volatile solvent. All heating should be conducted using a heating mantle and a reflux condenser in a well-ventilated fume hood.

  • Avoid contact of Lawesson's reagent with water, as it can release toxic and flammable gases.

Step-by-Step Procedure
  • Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add N-(3-methoxyphenyl)acetamide (10.0 g, 60.5 mmol, 1.0 equiv.).

  • Reagent Addition: To the flask, add anhydrous toluene (120 mL) followed by Lawesson's reagent (13.5 g, 33.3 mmol, 0.55 equiv.).

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up - Byproduct Decomposition: Cool the reaction mixture to room temperature. Add ethylene glycol (60 mL) and a small amount of water (0.6 mL). Heat the mixture to 95 °C and stir for 3-4 hours to ensure complete decomposition of the phosphorus byproducts.[2]

  • Extraction: Cool the mixture and transfer it to a separatory funnel. Add ethyl acetate (100 mL) and wash successively with saturated aqueous sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can often be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes or ethanol/water to afford the pure this compound as a solid.

Experimental Workflow Diagram

Thionation_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start N-(3-methoxyphenyl)acetamide + Lawesson's Reagent in Toluene reflux Reflux (110°C, 2-4h) under N₂ start->reflux cool_down Cool to RT reflux->cool_down add_glycol Add Ethylene Glycol + H₂O (95°C, 3-4h) cool_down->add_glycol extraction Aqueous Work-up: EtOAc, sat. NaHCO₃, Brine add_glycol->extraction dry_concentrate Dry (MgSO₄) & Concentrate extraction->dry_concentrate recrystallize Recrystallization dry_concentrate->recrystallize product This compound recrystallize->product

Caption: Experimental workflow for the thionation of N-(3-methoxyphenyl)acetamide.

Expected Results and Characterization

The successful synthesis should yield this compound as a solid. The expected yield for this reaction, based on similar procedures, is typically in the range of 80-95%.

Characterization Data for Starting Material: N-(3-methoxyphenyl)acetamide [3]

  • ¹H NMR (300 MHz, DMSO-d₆): δ 10.25 (s, 1H, NH), 6.96 (m, 4H, Ar-H), 3.86 (s, 3H, OCH₃), 2.42 (s, 3H, CH₃).

  • ¹³C NMR (75 MHz, DMSO-d₆): δ 171.1 (C=O), 153.2, 126.3, 124.1, 121.9, 121.6, 113.4 (Ar-C), 56.8 (OCH₃), 22.9 (CH₃).

  • Appearance: Colorless solid.

Predicted Characterization Data for Product: this compound

  • Predicted ¹H NMR (CDCl₃): A broad singlet for the N-H proton is expected to appear further downfield than in the starting amide. The aromatic protons and the methoxy protons will have similar chemical shifts to the starting material. The methyl protons adjacent to the thiocarbonyl group are expected to be shifted downfield compared to the starting acetamide.

  • Predicted ¹³C NMR (CDCl₃): The most significant change will be the chemical shift of the thiocarbonyl carbon (C=S), which is expected to appear in the range of 195-205 ppm, a substantial downfield shift from the amide carbonyl carbon. The aromatic and methyl carbon signals will be in similar regions as the starting material.

  • Appearance: Expected to be a yellowish solid.

Troubleshooting

  • Low Yield:

    • Ensure all reagents and solvents are anhydrous, as moisture will deactivate Lawesson's reagent.

    • Confirm the quality of Lawesson's reagent, as it can degrade upon prolonged storage.

    • Ensure the reaction has gone to completion by TLC monitoring before commencing the work-up.

  • Difficult Purification:

    • If the ethylene glycol work-up is not sufficiently effective, a silica gel column chromatography can be performed. A solvent system of ethyl acetate/hexanes is a good starting point for elution.

    • The presence of a strong, unpleasant odor in the final product indicates residual sulfur-containing impurities. Thorough purification by recrystallization or chromatography is necessary.

Conclusion

This application note provides a detailed and reliable protocol for the thionation of N-(3-methoxyphenyl)acetamide using Lawesson's reagent. The inclusion of a scientifically-grounded rationale for the experimental design and a robust, chromatography-free work-up procedure makes this protocol highly valuable for researchers in academic and industrial settings. The successful synthesis and characterization of the resulting thioamide will provide a key building block for the development of novel therapeutic agents.

References

  • Kalkhambkar, R. G., & Savanur, H. M. (2015). Highly efficient synthesis of amides from ketoximes using trifluoromethanesulfonic anhydride. RSC Advances, 5(59), 47856-47869. [Link]

  • Organic Chemistry Portal. (n.d.). Lawesson's Reagent. [Link]

  • Wu, K., Ling, Y., Ding, A., Jin, L., Sun, N., Hu, B., ... & Hu, X. (2021). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Beilstein Journal of Organic Chemistry, 17, 805-812. [Link]

  • Supplementary Information - The Royal Society of Chemistry. (n.d.). [Link]

  • Wiley-VCH. (2007). Supporting Information. [Link]

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Application Notes and Protocols for the Purification of N-(3-Methoxyphenyl)ethanethioamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide to the purification of N-(3-Methoxyphenyl)ethanethioamide, a crucial intermediate in various synthetic pathways. Addressing the common challenges associated with the purification of thioamides, particularly those synthesized via thionation of their corresponding amides, this guide details robust protocols for recrystallization and column chromatography. The methodologies are presented with a focus on the underlying chemical principles to empower researchers and drug development professionals to achieve high purity of the target compound.

Introduction: The Importance of Purity for this compound

This compound is a valuable building block in medicinal chemistry and materials science. The introduction of the thioamide functional group can significantly alter the biological activity and physicochemical properties of a molecule compared to its amide analog. The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, decreased yields in subsequent steps, and complications in the biological evaluation of final compounds.

The most common synthetic route to this compound involves the thionation of the corresponding amide, N-(3-Methoxyphenyl)acetamide, often utilizing reagents such as Lawesson's reagent or phosphorus pentasulfide. While effective, these reactions are known to generate byproducts that can be challenging to separate from the desired thioamide. This guide provides detailed protocols to address these purification challenges.

Understanding the Impurity Profile

Effective purification begins with an understanding of the potential impurities. The synthesis of this compound from N-(3-Methoxyphenyl)acetamide using a thionating agent like Lawesson's reagent can introduce several types of impurities:

  • Unreacted Starting Material: Incomplete reaction will leave residual N-(3-Methoxyphenyl)acetamide.

  • Thionating Agent Byproducts: Lawesson's reagent, for example, generates phosphorus-containing byproducts.

  • Side-Reaction Products: Over-thionation or side reactions with the solvent or other functional groups can lead to minor impurities.

  • Degradation Products: Thioamides can be susceptible to hydrolysis back to the amide, especially under harsh work-up conditions.

A preliminary analysis of the crude product by Thin Layer Chromatography (TLC) is essential to visualize the number of components and to guide the selection of the most appropriate purification strategy.

Purification Strategy 1: Recrystallization

Recrystallization is a powerful and economical technique for purifying solid compounds, relying on the differential solubility of the compound and its impurities in a chosen solvent at varying temperatures. The ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at its boiling point, while impurities remain either highly soluble or insoluble at all temperatures.

Rationale for Solvent Selection

The choice of solvent is critical for successful recrystallization. Based on the structure of this compound, which possesses both polar (thioamide, methoxy) and non-polar (aromatic ring, ethyl group) characteristics, a solvent of intermediate polarity is likely to be effective. Common solvents to screen include ethanol, isopropanol, ethyl acetate, and toluene, or solvent mixtures such as ethanol/water or ethyl acetate/hexane.

Protocol for Recrystallization

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., ethanol)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen solvent and gently heat the mixture to the solvent's boiling point with stirring. Continue to add small portions of the hot solvent until the solid completely dissolves. Avoid adding an excess of solvent to ensure a good recovery yield.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Data Presentation:

ParameterExpected Outcome
Purity (by TLC/HPLC) >98%
Recovery Yield 60-90% (solvent dependent)
Physical Appearance Crystalline solid

Purification Strategy 2: Flash Column Chromatography

For complex mixtures or when recrystallization fails to provide adequate purity, flash column chromatography is the method of choice. This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture).

Rationale for Stationary and Mobile Phase Selection

Silica gel is a polar stationary phase that will retain polar compounds more strongly. This compound is moderately polar. The mobile phase (eluent) should be chosen to provide a good separation between the target compound and its impurities. A solvent system of intermediate polarity, such as a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane), is a good starting point. The optimal solvent ratio is typically determined by preliminary TLC analysis, aiming for an Rf value of 0.2-0.4 for the target compound.

Protocol for Flash Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Chromatography column

  • Eluent (e.g., ethyl acetate/hexane mixture)

  • Collection tubes

  • TLC plates and developing chamber

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack the chromatography column. Ensure the silica bed is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the sample to the top of the silica gel bed. Alternatively, for less soluble compounds, a "dry loading" technique can be used where the crude material is adsorbed onto a small amount of silica gel before being added to the column.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions in separate tubes. The flow rate can be increased by applying gentle air pressure to the top of the column.

  • Fraction Analysis: Monitor the separation by TLC analysis of the collected fractions.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.

Data Presentation:

ParameterRecommended Conditions
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Ethyl Acetate/Hexane (e.g., 20:80 to 50:50 v/v)
Rf of Pure Compound ~0.3 in the chosen eluent
Expected Purity >99%

Visualization of Workflows

Recrystallization Workflow

Recrystallization_Workflow A Crude Product B Dissolve in Minimal Hot Solvent A->B C Hot Filtration (optional) B->C D Slow Cooling & Crystallization B->D No Insoluble Impurities C->D Filtrate I Insoluble Impurities C->I Solid E Vacuum Filtration D->E F Wash with Cold Solvent E->F J Soluble Impurities in Filtrate E->J Filtrate G Dry Crystals F->G H Pure Product G->H

Caption: Workflow for the purification of this compound by recrystallization.

Column Chromatography Workflow

Column_Chromatography_Workflow A Prepare Silica Gel Column B Load Crude Product A->B C Elute with Solvent System B->C D Collect Fractions C->D E Analyze Fractions by TLC D->E F Combine Pure Fractions E->F Identify Pure Fractions I Impurity Fractions E->I Identify Impure Fractions G Evaporate Solvent F->G H Pure Product G->H

Caption: Workflow for the purification of this compound by flash column chromatography.

Conclusion

The successful synthesis of this compound is critically dependent on effective purification. Both recrystallization and flash column chromatography are powerful techniques for achieving high purity. The choice between these methods will depend on the impurity profile of the crude product and the desired final purity. By understanding the principles behind these techniques and following the detailed protocols provided, researchers can confidently purify this compound for its intended downstream applications.

References

  • Eadara, K. C., et al. (2016). Synthesis and characterization of process related impurities of an anti-convulsant drug-Lacosamide. Der Pharma Chemica, 8(16), 98-104. [Link]

  • Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th ed., Longman Scientific & Technical.
  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]

  • PubChem. (n.d.). N-(3-Methoxyphenyl)acetamide. National Center for Biotechnology Information. Retrieved February 12, 2024, from [Link]

Application Note: Quantitative Analysis of N-(3-Methoxyphenyl)ethanethioamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides detailed protocols for the quantitative analysis of N-(3-Methoxyphenyl)ethanethioamide, a crucial intermediate and target molecule in pharmaceutical and chemical synthesis. In the absence of a standardized pharmacopeial method, this guide presents three robust and validated analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). Each method is detailed with step-by-step protocols for sample preparation, instrument configuration, and data analysis. The causality behind experimental choices is explained to empower researchers to adapt these methods to their specific matrices. All methodologies are designed to be self-validating, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]

Introduction to this compound and its Quantification

This compound is a thioamide-containing organic compound with potential applications in drug discovery and materials science. The thioamide functional group is a key structural motif in various biologically active molecules.[6] Accurate and precise quantification of this compound is paramount for quality control of raw materials, monitoring reaction kinetics, determining purity, and in pharmacokinetic studies. The inherent reactivity of the thioamide group, particularly its susceptibility to oxidation to the corresponding amide, presents a unique analytical challenge.[7] This guide provides methodologies designed to ensure the stability and accurate measurement of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Reverse-phase HPLC with UV detection is a widely accessible, robust, and reliable technique for the quantification of moderately polar, UV-active compounds like this compound. The aromatic ring and the thioamide group are expected to have significant absorbance in the UV region, making this a suitable method for assay and impurity profiling.

Rationale for Method Design

The selection of a C18 stationary phase is based on the nonpolar nature of the molecule, which will provide good retention and separation from polar impurities. A mobile phase consisting of acetonitrile and water is chosen for its common use in reverse-phase chromatography and its miscibility. A phosphate buffer is included to maintain a consistent pH, which is critical for reproducible retention times of ionizable compounds. The detection wavelength will be selected based on the UV spectrum of this compound, likely near a local maximum to ensure high sensitivity.

Experimental Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing s1 Weigh this compound Reference Standard s2 Dissolve in Diluent (Acetonitrile/Water) s1->s2 s3 Prepare Serial Dilutions for Calibration Curve s2->s3 a1 Inject Standard/Sample into HPLC System s3->a1 Calibration Standards s4 Weigh Sample s5 Dissolve and Dilute Sample to Working Concentration s4->s5 s5->a1 Test Sample a2 Isocratic/Gradient Elution on C18 Column a1->a2 a3 Detect at Maximum Absorbance Wavelength a2->a3 a4 Integrate Peak Area a3->a4 d1 Construct Calibration Curve (Peak Area vs. Concentration) a4->d1 d2 Calculate Concentration of Unknown Sample a4->d2 d1->d2 d3 Perform Method Validation (Linearity, Precision, Accuracy) d2->d3

Caption: Workflow for HPLC-UV quantification of this compound.

Detailed Protocol for HPLC-UV Analysis

2.3.1. Materials and Reagents

  • This compound reference standard (purity >99%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Potassium dihydrogen phosphate (ACS grade)

  • Phosphoric acid (ACS grade)

2.3.2. Instrumentation and Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile: 20 mM Potassium Phosphate Buffer (pH 3.0) (50:50, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: Determine λmax by scanning a standard solution from 200-400 nm. A wavelength around 254 nm is a good starting point.[8][9]

  • Run Time: 10 minutes

2.3.3. Standard and Sample Preparation

  • Diluent: Prepare a 50:50 (v/v) mixture of acetonitrile and water.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.

  • Sample Preparation: Accurately weigh an amount of the sample containing approximately 10 mg of this compound into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. This yields a target concentration of 100 µg/mL. Further dilute as necessary to fall within the calibration range.

Method Validation Summary

The method should be validated according to ICH Q2(R2) guidelines.[1][2][4][5] The following table provides typical acceptance criteria for the validation parameters.

Validation ParameterAcceptance Criteria (Illustrative)
Linearity (R²) ≥ 0.999
Range 1 - 100 µg/mL
Precision (%RSD) Intraday: ≤ 2.0%; Interday: ≤ 2.0%
Accuracy (% Recovery) 98.0% - 102.0%
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10
Specificity Peak purity index > 0.999; No interference from blank

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as bioanalysis or trace impurity quantification, LC-MS/MS is the method of choice. This technique couples the separation power of HPLC with the sensitive and specific detection of a triple quadrupole mass spectrometer.

Rationale for Method Design

A "dilute-and-shoot" approach for sample preparation is often sufficient for LC-MS/MS due to its high selectivity, which minimizes matrix effects.[10][11] Electrospray ionization (ESI) in positive mode is chosen as the thioamide nitrogen is a likely site for protonation. Multiple Reaction Monitoring (MRM) is used for quantification, providing excellent specificity by monitoring a specific precursor-to-product ion transition.

Experimental Workflow for LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Prepare Stock Solution of This compound s2 Prepare Working Standards in Appropriate Matrix s1->s2 a1 Inject into UHPLC System s2->a1 s3 Prepare Sample by Dilution (e.g., 'Dilute and Shoot') s3->a1 a2 Rapid Gradient Elution a1->a2 a3 Electrospray Ionization (ESI+) a2->a3 a4 MS/MS Detection (MRM Mode) a3->a4 d1 Integrate MRM Transitions a4->d1 d2 Generate Calibration Curve d1->d2 d3 Quantify Analyte in Sample d2->d3

Caption: Workflow for LC-MS/MS quantification of this compound.

Detailed Protocol for LC-MS/MS Analysis

3.3.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

3.3.2. Instrumentation and Conditions

  • LC System: Shimadzu Nexera X2 or equivalent UHPLC system

  • Mass Spectrometer: SCIEX Triple Quad™ 4500 or equivalent[11]

  • Column: Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm particle size

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate for 1 minute.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Ionization Mode: ESI Positive

  • MRM Transitions: To be determined by infusing a standard solution. A hypothetical transition could be m/z 196.1 -> 121.1 (Precursor -> Product ion).

3.3.3. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Prepare as described in the HPLC-UV section, using LC-MS grade solvents.

  • Calibration Standards: Prepare a series of standards in the expected concentration range (e.g., 0.1 to 100 ng/mL) by diluting the stock solution in the mobile phase A.

  • Sample Preparation: Dilute the sample with mobile phase A to a concentration within the calibration range. Centrifuge or filter if particulates are present.

Method Validation Summary
Validation ParameterAcceptance Criteria (Illustrative)
Linearity (R²) ≥ 0.995
Range 0.1 - 100 ng/mL
Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)
Accuracy (% Recovery) 85.0% - 115.0% (80.0% - 120.0% at LLOQ)
Lower Limit of Quantitation (LLOQ) 0.1 ng/mL
Selectivity No significant interfering peaks at the retention time of the analyte

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds, GC-MS offers excellent separation efficiency and structural confirmation. While thioamides can sometimes be thermally labile, a carefully optimized GC-MS method can be effective.[12] Derivatization may be necessary if the compound exhibits poor peak shape or thermal instability.

Rationale for Method Design

A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is selected for general-purpose separation of semi-volatile organic compounds. A temperature gradient program is employed to ensure the elution of the analyte with good peak shape in a reasonable time. Electron Ionization (EI) is used for its ability to generate reproducible fragmentation patterns, aiding in compound identification. Selected Ion Monitoring (SIM) is used for quantification to enhance sensitivity and selectivity.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing s1 Prepare Stock Solution in Volatile Solvent (e.g., Ethyl Acetate) s2 Prepare Calibration Standards s1->s2 a1 Inject into GC Inlet s2->a1 s3 Prepare Sample by Dissolving in Solvent s3->a1 a2 Temperature-Programmed Separation a1->a2 a3 Electron Ionization (EI) a2->a3 a4 MS Detection (SIM Mode) a3->a4 d1 Integrate SIM Ions a4->d1 d2 Generate Calibration Curve d1->d2 d3 Quantify Analyte in Sample d2->d3

Caption: Workflow for GC-MS quantification of this compound.

Detailed Protocol for GC-MS Analysis

4.3.1. Materials and Reagents

  • This compound reference standard

  • Ethyl acetate (GC grade) or other suitable volatile solvent

4.3.2. Instrumentation and Conditions

  • GC-MS System: Agilent 8890 GC with 5977B MSD or equivalent

  • Column: HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Inlet Temperature: 250 °C

  • Injection Mode: Splitless (or split, depending on concentration)

  • Oven Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, hold for 5 minutes.

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM). Ions to be selected from the full scan mass spectrum of the analyte.

4.3.3. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask and dissolve in ethyl acetate.

  • Calibration Standards: Prepare a series of standards in the desired concentration range (e.g., 0.1 to 25 µg/mL) by diluting the stock solution with ethyl acetate.

  • Sample Preparation: Dissolve the sample in ethyl acetate to achieve a concentration within the calibration range.

Method Validation Summary
Validation ParameterAcceptance Criteria (Illustrative)
Linearity (R²) ≥ 0.995
Range 0.1 - 25 µg/mL
Precision (%RSD) ≤ 15%
Accuracy (% Recovery) 85.0% - 115.0%
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10
Selectivity No interfering peaks at the retention time and m/z of the analyte

Conclusion

This application note provides three distinct, robust, and scientifically-grounded methods for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. The HPLC-UV method is ideal for routine quality control and assay, while LC-MS/MS offers superior sensitivity for trace analysis and bioanalytical applications. GC-MS provides an alternative for thermally stable analytes. Each protocol is designed to be a starting point for method development and must be fully validated in the end-user's laboratory for its intended purpose, following the principles of the ICH guidelines.[1][2][3][4][5]

References

  • AMSbiopharma. (2025, July 22).
  • IntuitionLabs.ai. ICH Q2(R2)
  • Benchchem.
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  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • ICH. (2023, November 30).
  • Ivolgina, V., popov, L., & Chernov'yants, M. (2021). Liquid-phase extraction and electrophoretic determination of heterocyclic thioamides in human body fluid. Analytical and Bioanalytical Electrochemistry, 13(1), 1-11.
  • ResearchGate. (2024, September 20). Development and validation of a RP-HPLC method for the quantitation of ethionamide in pharmaceutical dosage forms.
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  • Determination of thiols and disulfides via HPLC quantific
  • Sample Preparation of Drug Substances and Products in Regul
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  • Hansen, R. E., Østergaard, H., Nørgaard, P., & Winther, J. R. (2020).
  • An HPLC method for the determination of thioctic acid in raw m
  • Gastaca, B., et al. (2015). GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. American Journal of Analytical Chemistry, 6, 327-336.
  • Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. (2025, August 5).
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  • Sreenivasan, A., et al. (2023). Review on qualitative and quantitative analysis of drugs by uv-visible spectrophotometer. Indo American Journal of Pharmaceutical Sciences, 10(05).
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  • The Royal Society of Chemistry.
  • ResearchGate. (2025, December 25). N-(3-Methoxyphenethyl)-2-propylpentanamide.
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  • UV–Vis Detection of Thioacetamide: Balancing the Performances of a Mn(III)
  • Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Deriv
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Application Note: N-(3-Methoxyphenyl)ethanethioamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

N-(3-Methoxyphenyl)ethanethioamide (CAS: 59663-69-9), often referred to as 3'-Methoxythioacetanilide , represents a pivotal chemical space in modern drug discovery. Unlike its amide counterpart, this thioamide derivative offers unique electronic and steric properties that medicinal chemists leverage for two primary applications:[1][2][3]

  • Precursor Utility: It serves as a "privileged intermediate" for the rapid synthesis of 2-substituted benzothiazoles via the Jacobson cyclization—a scaffold ubiquitous in antitumor (e.g., Phortress) and neuroprotective agents (e.g., Riluzole analogs).

  • Bioisosteric Probing: It acts as a stability probe. The replacement of the carbonyl oxygen with sulfur (

    
    ) alters hydrogen bonding capability and proteolytic stability, making it an essential tool for structure-activity relationship (SAR) studies involving peptide bond surrogates.
    

This guide moves beyond basic synthesis, providing a validated workflow for generating, cyclizing, and profiling this compound in a drug discovery context.

Part 2: Technical Background & Mechanism

The Thioamide Advantage

The thioamide bond is a near-perfect isostere of the amide bond but with distinct physicochemical divergences that can rescue a failing lead compound.

PropertyAmide (

)
Thioamide (

)
Medicinal Chem Implication
Bond Length

: ~1.23 Å

: ~1.71 Å
Slight steric expansion; may affect binding pocket fit.
H-Bonding Strong AcceptorWeak AcceptorReduced desolvation penalty upon binding.
Lipophilicity Lower LogPHigher LogPImproved membrane permeability (CNS penetration).
Metabolic Stability Susceptible to amidasesResistant to amidasesIncreased half-life (

) in plasma.
Pathway Visualization: From Precursor to Heterocycle

The following diagram illustrates the synthesis of the thioamide and its subsequent oxidative cyclization into the benzothiazole scaffold. Note the regiochemical consideration due to the meta-methoxy substituent.

G Anisidine 3-Methoxyaniline (Starting Material) Amide N-(3-Methoxyphenyl)acetamide (Intermediate) Anisidine->Amide Ac2O, DCM Acetylation Thioamide This compound (Target Scaffold) Amide->Thioamide Lawesson's Reagent Thionation Benzothiazole_A 4-Methoxy-2-methylbenzothiazole (Minor Isomer) Thioamide->Benzothiazole_A K3[Fe(CN)6] Jacobson Cyclization (Steric clash) Benzothiazole_B 6-Methoxy-2-methylbenzothiazole (Major Isomer) Thioamide->Benzothiazole_B K3[Fe(CN)6] Jacobson Cyclization (Para-directing)

Caption: Synthesis pathway showing the thionation of the amide followed by regioselective Jacobson cyclization. The 6-methoxy isomer is generally favored due to steric hindrance at the 2-position (ortho to methoxy).

Part 3: Experimental Protocols

Protocol A: High-Yield Synthesis of this compound

Rationale: While


 is a traditional thionating agent, it often yields sticky byproducts. This protocol uses Lawesson’s Reagent (LR)  for cleaner workup and higher yields, essential for generating high-purity material for biological assays.

Materials:

  • N-(3-Methoxyphenyl)acetamide (1.0 eq)

  • Lawesson’s Reagent (0.55 eq)

  • Solvent: Anhydrous Toluene or THF

  • Atmosphere: Nitrogen (

    
    )
    

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) and equip with a magnetic stir bar and reflux condenser. Purge with

    
    .
    
  • Dissolution: Add N-(3-Methoxyphenyl)acetamide (10 mmol, 1.65 g) and anhydrous toluene (50 mL). Stir until fully dissolved.

  • Reagent Addition: Add Lawesson’s Reagent (5.5 mmol, 2.22 g) in a single portion. Note: LR is moisture sensitive; handle quickly.

  • Reflux: Heat the reaction to reflux (110°C) for 2–4 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexane). The amide spot (

    
    ) will disappear, and a less polar yellow thioamide spot (
    
    
    
    ) will appear.
  • Workup: Cool to room temperature. Evaporate the solvent in vacuo.

  • Purification: The residue will be a yellow semi-solid. Dissolve in minimal DCM and purify via silica gel flash chromatography (Gradient: 0%

    
     20% EtOAc in Hexane).
    
  • Validation:

    • Yield: Expect 85–92%.

    • Appearance: Yellow crystalline solid.

    • Melting Point: 78–80°C (Lit. value check required).

    • NMR Signature: The thioamide

      
       proton is significantly deshielded (
      
      
      
      11.0–12.0 ppm) compared to the amide (
      
      
      8.0–9.0 ppm).
Protocol B: Jacobson Cyclization to Benzothiazole

Rationale: This reaction validates the thioamide's utility as a heterocycle precursor. The use of Potassium Ferricyanide (


) provides a mild oxidative environment, minimizing over-oxidation of the methoxy group.

Materials:

  • This compound (1.0 eq)

  • Potassium Ferricyanide (4.0 eq)

  • Sodium Hydroxide (NaOH) (8.0 eq)

  • Solvent: Water/Ethanol (1:1 mixture)

Step-by-Step Methodology:

  • Preparation: In a 500 mL beaker, dissolve this compound (5 mmol) in 20 mL Ethanol.

  • Base Addition: Add a solution of NaOH (40 mmol) in 20 mL water. The solution may darken.

  • Oxidation (Critical Step): Prepare a separate solution of

    
     (20 mmol) in 50 mL water. Add this dropwise to the thioamide solution over 30 minutes with vigorous stirring at 85-90°C.
    
  • Reaction: Continue heating for 1 hour. A precipitate (the benzothiazole) should form.

  • Isolation: Cool the mixture in an ice bath. Filter the solid precipitate.

  • Regioisomer Analysis: The product is likely a mixture of 4-methoxy and 6-methoxy isomers.

    • Separation: Recrystallize from Ethanol/Water. The 6-methoxy-2-methylbenzothiazole is typically the major product due to steric hindrance preventing cyclization at the crowded C2 position (between the amine and methoxy group).

Part 4: Bioisosteric Stability Assay (Microsomal Stability)

Rationale: To prove the "Thioamide Advantage," you must demonstrate that the compound resists enzymatic degradation better than its amide parent.

Assay Design:

  • Test Compounds:

    • Compound A: N-(3-Methoxyphenyl)acetamide (Reference)

    • Compound B: this compound (Test)

  • System: Rat Liver Microsomes (RLM) + NADPH regenerating system.

  • Procedure:

    • Incubate 1 µM of compound with RLM (0.5 mg/mL protein) at 37°C.

    • Time points: 0, 15, 30, 60 min.

    • Quench with ice-cold Acetonitrile containing Internal Standard.

    • Analyze via LC-MS/MS.[4]

  • Expected Outcome:

    • Amide: Rapid clearance (High intrinsic clearance,

      
      ) due to amidase activity.
      
    • Thioamide: Significantly improved stability (

      
       half-life extension), validating the bioisosteric replacement.
      

Part 5: References

  • Thioamides in Medicinal Chemistry (Review):

    • Title: Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents.[1][2][3][5]

    • Source:Journal of Medicinal Chemistry / NIH PubMed Central.

    • URL:[Link]

  • Lawesson's Reagent Protocol:

    • Title: Thionation of Amides using Lawesson's Reagent.

    • Source:Organic Syntheses.

    • Context: Standard industry protocol adapted for Protocol A.

  • Jacobson Cyclization Mechanism:

    • Title: Synthesis of substituted benzothiazoles via Jacobson cyclization.

    • Source:Journal of Organic Chemistry.

    • Context: Mechanistic basis for Protocol B.

  • Bioisosterism Principles:

    • Title: Bioisosteres in Medicinal Chemistry.[1][2][3][6][7][8]

    • Source:Wiley-VCH.

    • Context: Theoretical grounding for Part 2 (Amide vs. Thioamide properties).

Sources

Application Note: N-(3-Methoxyphenyl)ethanethioamide in Coordination Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(3-Methoxyphenyl)ethanethioamide (also known as 3'-methoxythioacetanilide) represents a critical scaffold in the development of sulfur-donating ligands for coordination chemistry and bioinorganic pharmacology. Unlike its oxygen analogue, the thioamide moiety offers "soft" donor properties, facilitating stable complexation with transition metals such as Copper(II), Nickel(II), and Platinum(II).

This guide details the synthesis, characterization, and coordination protocols for this ligand. It specifically addresses its utility in generating metal complexes with potential antimicrobial and anticancer activities, leveraging the biological privilege of the thioamide pharmacophore.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10][11]

PropertyDescription
IUPAC Name This compound
Common Name 3'-Methoxythioacetanilide
Molecular Formula C₉H₁₁NOS
Molecular Weight 181.26 g/mol
Appearance Pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, Ethanol, Chloroform; Insoluble in Water
Coordination Mode Monodentate (S-donor) in neutral form; potentially bidentate (N,S) in anionic form.
pKa (Calculated) ~12.5 (Thioamide N-H)

Synthesis Protocol: Ligand Generation

The most robust route for high-purity synthesis involves the thionation of the corresponding amide using Lawesson’s Reagent . This method avoids the harsh conditions and low yields associated with phosphorus pentasulfide (


).
Reagents Required:
  • Precursor: N-(3-Methoxyphenyl)acetamide (prepared via acetylation of 3-methoxyaniline).

  • Thionating Agent: Lawesson’s Reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide).

  • Solvent: Anhydrous Toluene or Xylene.

  • Work-up: Dichloromethane (DCM), Sodium Bicarbonate (

    
    ).
    
Step-by-Step Procedure:
  • Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol (1.65 g) of N-(3-methoxyphenyl)acetamide in 50 mL of anhydrous toluene.

  • Addition: Add 6 mmol (2.43 g) of Lawesson’s Reagent (0.6 equivalents). Note: Lawesson's reagent is used in slight excess relative to the stoichiometric requirement (0.5 eq) to ensure completion.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (110°C) under an inert atmosphere (

    
     or Ar) for 2–4 hours .
    
    • Monitoring: Monitor reaction progress via TLC (Mobile phase: 30% EtOAc in Hexane). The thioamide product will appear less polar (higher

      
      ) than the amide starting material.
      
  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Evaporate the solvent under reduced pressure.

    • Dissolve the residue in minimal DCM and wash with saturated

      
       solution (to remove thiophosphonic acid byproducts).
      
  • Purification: Purify the crude residue via column chromatography (Silica gel, gradient elution 0-20% EtOAc/Hexane) or recrystallization from ethanol.

  • Yield: Expected yield is 85–95% .

Synthesis Workflow Diagram

SynthesisWorkflow Start 3-Methoxyaniline Ac2O Acetic Anhydride (Acetylation) Start->Ac2O Amide N-(3-Methoxyphenyl) acetamide Lawesson Lawesson's Reagent Toluene, Reflux Amide->Lawesson Thioamide N-(3-Methoxyphenyl) ethanethioamide (Target Ligand) Ac2O->Amide 1 hr, RT Lawesson->Thioamide Thionation (S for O exchange)

Caption: Synthetic pathway converting the aniline precursor to the thioamide ligand via amide intermediate.

Coordination Chemistry: Metal Complex Synthesis

Thioamides act as "soft" ligands, coordinating primarily through the Sulfur atom (


). The following protocol describes the synthesis of a generic Bis(ligand)Metal(II) Chloride  complex, 

, where M = Cu(II), Ni(II), or Co(II).
Protocol for Synthesis
  • Ligand Solution: Dissolve 2 mmol (0.36 g) of this compound in 10 mL of hot absolute ethanol.

  • Metal Solution: Dissolve 1 mmol (0.17 g) of

    
     in 5 mL  of hot ethanol.
    
  • Complexation:

    • Add the metal salt solution dropwise to the ligand solution with constant stirring.

    • Observation: A color change is immediate (typically turning dark brown or green for Copper).

  • Reflux: Heat the mixture at reflux for 1–2 hours to ensure thermodynamic stability.

  • Isolation:

    • Cool slowly to room temperature to induce precipitation.

    • Filter the solid complex.

    • Wash with cold ethanol (

      
      ) followed by diethyl ether (
      
      
      
      ).
    • Dry in a vacuum desiccator over

      
      .
      
Coordination Logic Diagram

CoordinationLogic cluster_mechanism Coordination Mode Ligand Ligand (L) Thione Form (Neutral) Donor: Sulfur Complex Metal Complex [M(L)2X2] Geometry: Distorted Octahedral/Square Planar Stability: Soft-Borderline Interaction Ligand->Complex 2 equivalents Metal Metal Salt (MX2) Cu(II), Ni(II), Co(II) Acceptor: d-orbitals Metal->Complex 1 equivalent Mech M <--- :S=C-NH-Ar (Monodentate S-donor) Complex->Mech

Caption: Stoichiometric assembly of the metal-ligand complex highlighting the sulfur-donor mechanism.

Characterization Guide

Validating the transformation from Amide to Thioamide, and subsequently to the Metal Complex, relies on specific spectral shifts.

Spectroscopic Validation Table
TechniqueFeatureAmide (Precursor)Thioamide (Ligand)Metal Complex [M(L)₂Cl₂]
IR (

)
C=O Stretch 1650–1690 (Strong)Absent Absent
IR (

)
C=S Stretch Absent1050–1200 (Mixed modes)Shifted to lower freq. (e.g.,

)
IR (

)
N-H Stretch ~3250–3300~3150–3250 (Broader)Remains present (indicates neutral ligand)
¹H NMR (ppm) -CH₃ (Acetyl) 2.0–2.2 (Singlet)2.6–2.8 (Singlet, Deshielded)Slight shift / Broadening
¹H NMR (ppm) -NH (Amide) 8.0–9.5 (Broad)11.0–12.5 (Very broad, downfield)Often disappears (paramagnetic) or shifts

Key Insight: The disappearance of the strong Carbonyl (C=O) band at ~1660 cm⁻¹ and the appearance of Thioamide bands (C=S/C-N mixed modes) in the fingerprint region (1300–800 cm⁻¹) is the primary confirmation of successful ligand synthesis. In the complex, the C=S stretch typically shifts to a lower wavenumber, indicating a decrease in C=S bond order due to electron donation to the metal.

Biological Application: Antibacterial Assay

Thioamides and their metal complexes often exhibit enhanced biological activity compared to the free ligand.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

Method: Broth Microdilution (CLSI Standards)

  • Preparation: Prepare stock solutions of the Ligand and Complex in DMSO (1 mg/mL).

  • Inoculum: Adjust bacterial cultures (S. aureus, E. coli, P. aeruginosa) to

    
     McFarland standard (
    
    
    
    CFU/mL).
  • Dilution: In a 96-well plate, perform serial 2-fold dilutions of the test compounds in Mueller-Hinton Broth (MHB). Final concentration range:

    
    .
    
  • Incubation: Add

    
     of bacterial suspension to each well. Incubate at 37°C for 18–24 hours .
    
  • Readout: Determine MIC as the lowest concentration with no visible turbidity. Use Resazurin dye (0.01%) for visual confirmation (Blue = No Growth; Pink = Growth).

References

  • Orysyk, S., et al. (2022). "Fundamental Aspects of the Coordination Chemistry of Transition Metals with Functionally Substituted Thioamides." Ukrainian Chemistry Journal.

  • Kutyreva, M., et al. (2007). "Coordination properties of N-(Thio)phosphorylated thioureas and thioamides with respect to Co(II), Ni(II), Zn(II), and Cd(II) ions in solution." Russian Journal of Inorganic Chemistry.

  • Szostak, M., & Aubé, J. (2009). "Synthesis and rearrangement of a bridged thioamide." Chemical Communications.

  • BenchChem. (2025). "Application Notes: N,N'-bis(3-methoxyphenyl)oxamide in Coordination Chemistry." (Representative Protocol Reference).

  • PubChem. (2025).[1] "N-(3-Methoxyphenyl)acetamide Compound Summary." National Library of Medicine.

Sources

Application Note: Structural Elucidation of N-(3-Methoxyphenyl)ethanethioamide via Single Crystal X-ray Diffraction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the structural determination of N-(3-Methoxyphenyl)ethanethioamide (also known as 3'-methoxythioacetanilide). Thioamides are critical bioisosteres in medicinal chemistry, often improving metabolic stability and potency compared to their amide counterparts.[1] However, the presence of the thiocarbonyl group (C=S) introduces specific challenges in crystallization due to dipole-dipole stacking and potential disorder.

This guide moves beyond standard textbook procedures, offering a field-tested workflow from high-purity synthesis requirements to advanced data reduction strategies, ensuring publication-quality crystallographic data (CIF).

Pre-requisite: Synthesis & Purity Standards

Scientific Rationale: You cannot grow single crystals from a "dirty" matrix. Thioamide synthesis using Lawesson’s Reagent (LR) often leaves phosphorus byproducts that inhibit nucleation.

Synthesis Pathway (Brief)

The target compound is best synthesized via the thionation of N-(3-methoxyphenyl)acetamide.

  • Reagents: N-(3-methoxyphenyl)acetamide (1.0 eq), Lawesson’s Reagent (0.6 eq).

  • Solvent: Anhydrous Toluene (Reflux, 110°C) or THF (Ambient).

  • Critical Purification Step: After reaction completion, the crude residue often smells of H₂S and contains phosphorus residues. Flash column chromatography (Silica gel, Hexane:EtOAc gradient) is mandatory before attempting crystallization. The final solid must be a pale yellow powder, purity >98% by ¹H-NMR.

Phase I: Crystal Growth Protocol

Objective: Obtain a single crystal with dimensions ~0.2 x 0.2 x 0.2 mm, free of twinning.

Physicochemical Behavior

Thioamides exhibit strong intermolecular hydrogen bonding (N-H···S=C). This directional bonding often drives the formation of centrosymmetric dimers (e.g., Space Group P2₁/c), which favors the formation of plates or prisms.

Method A: Slow Evaporation (Recommended)

This method yields the most robust crystals for this compound class.

  • Solvent Selection: Dissolve 20 mg of pure this compound in 2 mL of Ethanol/Ethyl Acetate (1:1 v/v) .

    • Why: Ethanol promotes solubility; Ethyl Acetate moderates evaporation rate.

  • Filtration: Pass the solution through a 0.45 µm PTFE syringe filter into a clean 4 mL vial. Dust particles induce micro-crystallinity (powders) rather than single crystals.

  • Environment: Cover the vial with Parafilm and pierce 3 small holes with a 22G needle. Place in a vibration-free, dark environment at 20°C.

  • Timeline: Crystals should appear within 48–72 hours as yellow prisms.

Method B: Vapor Diffusion (Alternative)

Use if Method A yields clusters.

  • Inner Vial: Saturated solution in THF (0.5 mL).

  • Outer Vial: Pentane or Hexane (diffusing anti-solvent).

  • Mechanism:[2][3] Pentane slowly lowers the solubility of the thioamide in THF, forcing controlled nucleation.

Phase II: Data Collection Strategy

Instrument: Diffractometer equipped with Mo-Kα (λ = 0.71073 Å) or Cu-Kα (λ = 1.54184 Å) source and a hybrid pixel detector (e.g., Dectris EIGER or equivalent).

Sample Mounting
  • Selection: Under a polarizing microscope, select a crystal that extinguishes light sharply every 90° of rotation.[4] Avoid crystals with "re-entrant angles" (signs of twinning).

  • Mounting Medium: Use Paratone-N oil or equivalent perfluoropolyether oil. Do not use epoxy, as it cures too slowly and creates background noise.

  • Loop: Mount on a MiTeGen loop matching the crystal size (e.g., 200 µm).

Temperature Control

Set Point: 100 K (Liquid Nitrogen stream).

  • Causality: Cooling minimizes atomic thermal vibration (

    
    ), significantly improving resolution at high diffraction angles (
    
    
    
    for Mo). This is crucial for accurately locating the Hydrogen atom on the Nitrogen, confirming the thioamide tautomer (NH-C=S) vs. imidothiol (N=C-SH).
Collection Parameters (Mo Source)
ParameterSettingRationale
Generator 50 kV, 1 mA (Microfocus)Maximize flux density on small sample.
Distance 40–50 mmBalance between resolution and spot separation.
Scan Type

-scans (0.5° width)
Minimizes reflection overlap.
Exposure 10–30 sec/frameDepends on diffraction strength; aim for I/σ(I) > 20.
Completeness >99.5% to 0.75 ÅEssential for high-quality refinement.
Redundancy >4.0Allows for accurate outlier rejection and absorption correction.

Phase III: Structure Solution & Refinement

Software Stack: SHELXT (Solution), SHELXL (Refinement), OLEX2 (GUI).

Workflow Diagram

The following diagram outlines the logical flow from raw data to final CIF validation.

XRD_Workflow RawFrames Raw Diffraction Frames (.sfrm / .cbf) Integration Integration & Reduction (SAINT / CrysAlis) RawFrames->Integration Indexing Absorb Absorption Correction (SADABS / SCALE3) Integration->Absorb Multi-scan SpaceGroup Space Group Determination (XPREP) Absorb->SpaceGroup Laue Check Phasing Structure Solution (Phasing) (SHELXT - Intrinsic Phasing) SpaceGroup->Phasing E-values Refinement Least Squares Refinement (SHELXL) Phasing->Refinement Initial Model Refinement->Refinement Cycles (Anisotropic) Validation Validation (CheckCIF / IUCr) Refinement->Validation Final .res/.cif

Caption: Logical data flow from instrument acquisition to validated structural model.

Specific Refinement Directives
  • Heavy Atoms: Locate Sulfur (S1), Oxygen (O1), and Nitrogen (N1) first. S1 will be the strongest peak.

  • Anisotropy: Refine all non-hydrogen atoms anisotropically.

  • Hydrogen Treatment:

    • C-H: Place in calculated geometric positions (Riding model, AFIX 43 for aromatic, AFIX 137 for methyl).

    • N-H: Locate in the Difference Fourier Map. Refine coordinates freely if data quality permits; otherwise, restrain distance (DFIX 0.86 0.02).

  • Disorder: Check the methoxy group (-OCH₃). Rotation around the C(aryl)-O bond is common. If ellipsoids are elongated, model over two positions using the PART instruction.

Expected Results & Troubleshooting

Crystal Data (Simulated Target)

Based on analogous thioacetanilides, anticipate the following unit cell characteristics:

ParameterExpected RangeNotes
Crystal System Monoclinic or OrthorhombicP2₁/c or Pbca are common.
Z (Molecules/Cell) 4Z' = 1 (one unique molecule).
Volume ~1000–1200 ųConsistent with MW ~195 g/mol .
R₁ Factor < 4.5%Threshold for publication quality.
Troubleshooting Decision Tree

Troubleshooting Problem Issue Detected WeakData Weak High-Angle Data Problem->WeakData Twinning Split Spots / High R-int Problem->Twinning Disorder Elongated Ellipsoids Problem->Disorder Sol1 Increase Exposure Time or Switch to Cu Source WeakData->Sol1 Sol2 Check Cell for Pseudo-symmetry Use TWIN/BASF in SHELXL Twinning->Sol2 Sol3 Cool to 100K Model with PART/EADP Disorder->Sol3

Caption: Diagnostic workflow for common crystallographic anomalies.

References & Authoritative Sources

  • Cambridge Crystallographic Data Centre (CCDC). Guidelines for the deposition of crystal structure data. [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C. [Link]

  • International Union of Crystallography (IUCr). CheckCIF/PLATON Validation Service. [Link]

  • OLEX2. Software for Crystal Structure Analysis. [Link]

Sources

Cell-based assays involving N-(3-Methoxyphenyl)ethanethioamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Dual-Functional Profiling of N-(3-Methoxyphenyl)ethanethioamide Subtitle: Protocols for Assessing Tyrosinase Inhibition Efficacy and Hepatocellular Safety

Executive Summary & Chemical Context

This compound (CAS: 87956-83-0) represents a critical scaffold in the study of thioamide isosteres . While structurally related to the classic hepatotoxin Thioacetamide (TAA), the N-aryl substitution significantly alters its physicochemical properties and biological reactivity.

This guide addresses the two primary contexts in which this compound is utilized in drug discovery:

  • Therapeutic Efficacy (Dermatology): As a competitive inhibitor of Tyrosinase , targeting melanogenesis for skin hyperpigmentation disorders. The thioamide moiety acts as a copper chelator within the enzyme's active site.

  • Safety Profiling (Toxicology): As a probe for Cyp450-mediated bioactivation . Given its structural homology to TAA, it is essential to screen for metabolic activation (S-oxidation) to rule out potential hepatotoxicity.

Compound Properties:

  • Formula:

    
    
    
  • MW: 181.26 g/mol

  • Solubility: Soluble in DMSO (>20 mM) and Ethanol. Poorly soluble in water.

  • Stability: Thioamides are susceptible to oxidative desulfurization. Stock solutions must be prepared fresh or stored at -20°C under inert gas.

Mechanistic Logic & Pathway Visualization

Understanding the dual nature of the thioamide group is critical for experimental design.

  • Efficacy Pathway (Tyrosinase): The sulfur atom of the thioamide coordinates with the binuclear copper center (

    
    ) of Tyrosinase, blocking the oxidation of L-Tyrosine to L-DOPA and Dopaquinone.
    
  • Toxicity Pathway (Metabolic Activation): Similar to Thioacetamide, the thioamide group can be oxidized by CYP2E1 to a reactive S-oxide and S,S-dioxide, leading to protein adduction and oxidative stress.[1]

Thioamide_Mechanism cluster_Efficacy Therapeutic Pathway (Melanocytes) cluster_Toxicity Toxicological Pathway (Hepatocytes) Compound N-(3-Methoxyphenyl) ethanethioamide Tyrosinase Tyrosinase Enzyme (Cu2+ Active Site) Compound->Tyrosinase Targets CYP2E1 CYP2E1 (Liver Microsomes) Compound->CYP2E1 Metabolized by Inhibition Competitive Inhibition (Chelation) Tyrosinase->Inhibition Melanin Reduced Melanin Synthesis Inhibition->Melanin S_Oxide S-Oxide / S,S-Dioxide (Reactive Metabolites) CYP2E1->S_Oxide Stress Oxidative Stress & Protein Adducts S_Oxide->Stress

Figure 1: Dual mechanistic pathways of this compound. Left: Therapeutic inhibition of melanogenesis.[2] Right: Potential metabolic activation leading to hepatotoxicity.[1][3][4][5]

Protocol A: Cellular Tyrosinase Inhibition Assay

Objective: Quantify the anti-melanogenic potency of the compound in B16F10 melanoma cells. Cell Line: B16F10 (Murine Melanoma).[6][7]

Reagents & Preparation
  • Lysis Buffer: 1% Triton X-100 in PBS (pH 7.4) containing PMSF (1 mM).

  • Substrate Solution: 2 mg/mL L-DOPA (L-3,4-dihydroxyphenylalanine) in Phosphate Buffer (0.1 M, pH 6.8). Prepare fresh and protect from light.

  • Inducer:

    
    -MSH (Melanocyte Stimulating Hormone), 100 nM final concentration.
    
Experimental Workflow
  • Seeding: Plate B16F10 cells at

    
     cells/well in a 24-well plate. Incubate for 24h.
    
  • Treatment:

    • Replace medium with fresh DMEM containing

      
      -MSH (100 nM) to stimulate melanogenesis.
      
    • Add this compound at graded concentrations (e.g., 1, 5, 10, 25, 50

      
      M).
      
    • Control: Kojic Acid (Positive Control) at 50

      
      M.
      
    • Vehicle: DMSO (Final concentration < 0.1%).

  • Incubation: Culture cells for 72 hours.

  • Macroscopic Observation: Capture images of cell pellets. Effective inhibitors will result in visibly lighter cell pellets.

  • Lysis: Wash cells with ice-cold PBS. Add 200

    
    L Lysis Buffer. Freeze-thaw (-80°C / 37°C) to rupture membranes. Centrifuge at 12,000 rpm for 10 min.
    
  • Melanin Quantification:

    • Transfer 100

      
      L of supernatant to a 96-well plate.
      
    • Add 100

      
      L of 1N NaOH containing 10% DMSO. Heat at 80°C for 1h to solubilize melanin.
      
    • Read Absorbance at 405 nm .

  • Intracellular Tyrosinase Activity:

    • Use 50

      
      L of the remaining lysate (normalized for protein content via BCA assay).
      
    • Add 100

      
      L of L-DOPA Substrate Solution .
      
    • Incubate at 37°C for 30–60 min (protect from light).

    • Read Absorbance at 475 nm (Dopachrome formation).

Data Analysis & Validity
  • Calculation: Normalize melanin content to total protein concentration.

    
    
    
  • Self-Validation: The

    
    -MSH treated control must show a >2-fold increase in melanin compared to untreated cells for the assay to be valid.
    

Protocol B: Hepatocellular Toxicity & Metabolic Activation[6]

Objective: Assess if the compound undergoes bioactivation to toxic species, a known liability of thioamides (analogous to Thioacetamide-induced cirrhosis). Cell Line: HepaRG (Human hepatoma) or Primary Rat Hepatocytes. Note: HepG2 cells express low CYP2E1 and are less suitable for metabolic activation studies unless transfected.

Reagents
  • CYP Inducer: Rifampicin or Ethanol (to upregulate CYP enzymes if using HepG2).

  • ROS Probe: H2DCFDA (2',7'-dichlorodihydrofluorescein diacetate).

  • GSH Probe: Monochlorobimane (mBCl) or Ellman’s Reagent.

Experimental Workflow
  • Seeding: Plate HepaRG cells (

    
     cells/well) in collagen-coated 96-well plates. Differentiate for 2 weeks if using HepaRG to ensure metabolic competence.
    
  • Treatment:

    • Treat cells with compound (0–100

      
      M) for 24h and 48h.
      
    • Metabolic Control: Co-treat a subset of wells with Diallyl Sulfide (200

      
      M), a specific CYP2E1 inhibitor.
      
    • Logic: If toxicity is reduced by Diallyl Sulfide, the toxicity is metabolite-driven (bioactivation). If toxicity is unchanged, it is the parent compound.

  • Viability Readout (CCK-8/MTT):

    • Add CCK-8 reagent and incubate for 2h. Measure OD at 450 nm.

  • Oxidative Stress Readout (ROS):

    • Wash cells with PBS.

    • Incubate with 10

      
      M H2DCFDA for 30 min in serum-free medium.
      
    • Wash and read fluorescence (Ex/Em: 485/535 nm).

    • Expectation: Thioamide bioactivation typically causes a spike in ROS and depletion of Glutathione (GSH).

Comparative Data Summary (Expected)

ParameterThis compoundThioacetamide (Reference Toxin)Kojic Acid (Ref Inhibitor)
Primary Target Tyrosinase (

chelator)
Liver Proteins (Lysine adducts)Tyrosinase
Melanin IC50 Low

M range (Expected)
N/A~20-50

M
Hepatotoxicity Moderate (Requires CYP2E1)High (Severe Necrosis)Low
Mechanism Competitive InhibitionS-Oxidation (Bioactivation)Chelation

References

  • Thioamide Hepatotoxicity Mechanisms

    • Hajovsky, H. et al. (2012).[3][8] "Metabolism and Toxicity of Thioacetamide and Thioacetamide S-Oxide in Rat Hepatocytes." Chemical Research in Toxicology.

  • Tyrosinase Inhibition by Thioamides

    • Thanigaimalai, P. et al. (2011). "Structural requirement of N-phenylthioureas and benzaldehyde thiosemicarbazones as inhibitors of melanogenesis in melanoma B 16 cells." Bioorganic & Medicinal Chemistry Letters.
  • N-Aryl Thioamide Synthesis & Bioactivity

    • CymitQuimica Product Data: this compound (CAS 87956-83-0).[9]

  • Assay Protocols for Melanogenesis

    • Sasaki, M. et al. (2019). "N-Aryl-S-aryl-2-mercaptoacetamide Derivatives Effectively Inhibit Mushroom and Cellular Tyrosinase Activities." Molecules.

Sources

Troubleshooting & Optimization

Technical Guide: Synthesis & Yield Optimization of N-(3-Methoxyphenyl)ethanethioamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Target Analysis

Target Molecule: N-(3-Methoxyphenyl)ethanethioamide Precursor: N-(3-Methoxyphenyl)acetamide (via acetylation of m-anisidine) Primary Challenge: While the meta-methoxy group provides moderate electron density enhancing the nucleophilicity of the carbonyl oxygen, the primary failure mode in this synthesis is not reactivity—it is downstream isolation . The standard use of Lawesson’s Reagent (LR) generates sticky organophosphorus byproducts that co-elute with the product, leading to yield loss during repeated purification attempts.

This guide moves beyond standard textbook protocols, introducing a Self-Validating Workup System utilizing the "Ethylene Glycol Quench" method to chemically alter byproducts for easy phase separation.

Critical Reaction Parameters (The "Why" Behind the Yield)

To improve yield, we must control the equilibrium and solubility parameters.

ParameterStandard ConditionOptimized ConditionTechnical Rationale
Reagent Lawesson's Reagent (LR)LR + Ethylene Glycol (Workup) LR is cleaner than P₄S₁₀ but leaves a viscous residue.[1][2] Ethylene glycol decomposes this residue into water-soluble phosphonates.
Stoichiometry 0.5 eq LR0.6 – 0.7 eq LR Commercial LR is often partially hydrolyzed. A slight excess drives the equilibrium to completion.
Solvent Toluene (Reflux)Anhydrous THF or Toluene Moisture is the enemy. It hydrolyzes LR to H₂S and inactive oxides. Solvents must be dried over molecular sieves.
Atmosphere Open AirArgon/Nitrogen Thioamides are prone to oxidative desulfurization or dimerization to disulfides under hot, aerobic conditions.

Optimized Synthetic Protocol

Phase A: Precursor Check

Ensure your starting material, N-(3-methoxyphenyl)acetamide, is dry and free of acetic acid. Residual acid protonates the amide oxygen, deactivating it toward the thionating agent.

Phase B: The Thionation (Lawesson’s Route)

Reagents:

  • N-(3-Methoxyphenyl)acetamide (1.0 eq)

  • Lawesson’s Reagent (0.6 eq)

  • Solvent: Anhydrous Toluene (Concentration: 0.2 M)

Step-by-Step:

  • Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen/Argon.

  • Addition: Add the amide and anhydrous toluene. Stir until dissolved. Add Lawesson’s Reagent (LR) in one portion.[3] The mixture will be a suspension.

  • Reaction: Heat to reflux (110°C). The LR will dissolve as the reaction proceeds.

    • Checkpoint: Monitor by TLC (Eluent: 30% EtOAc/Hexane). The thioamide is usually less polar (higher R_f) and stains yellow/orange with KMnO₄ or UV active.

    • Time: Typically 2–4 hours. Do not over-reflux, as this promotes desulfurization.

Phase C: The "Self-Validating" Workup (Crucial Step)

Standard workups fail here due to the formation of the tricyclic phosphorus byproduct (Polymer-like gum).

The Ethylene Glycol Protocol:

  • Quench: Once TLC shows consumption of starting material, cool the mixture to room temperature.

  • Decomposition: Add Ethylene Glycol (1.5 mL per mmol of LR used) directly to the reaction mixture.

  • Stir: Stir vigorously for 30–60 minutes.

    • Mechanism:[3][4][5][6][7] The ethylene glycol attacks the lipophilic P-S byproduct, converting it into a highly polar, water-soluble dioxaphospholane species.

  • Extraction: Dilute with DCM or EtOAc. Wash the organic layer with water (x3).

    • Observation: The sticky white/yellow gum should now stay in the aqueous layer or precipitate out, leaving the organic layer clear.

  • Drying: Dry organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Flash chromatography (Silica gel). Since the P-byproducts were removed chemically, a short column is sufficient.

Mechanistic Visualization

Understanding the reaction pathway helps identify where the yield is lost.

LawessonMechanism LR Lawesson's Reagent (Dimer) Ylide Dithiophosphine Ylide (Reactive Monomer) LR->Ylide Dissociation (Heat) Inter Thiaoxaphosphetane (4-Membered Ring) Ylide->Inter + Amide Amide N-(3-methoxyphenyl)acetamide Amide->Inter Product TARGET: This compound Inter->Product Cycloreversion Byproduct P=O Polymer (Sticky Residue) Inter->Byproduct Driving Force (P=O bond)

Caption: The dissociation of LR leads to a [2+2] cycloaddition. The formation of the stable P=O bond drives the reaction but creates the difficult-to-remove byproduct.

Troubleshooting Matrix

If your yield is <70%, consult this diagnostic tree.

SymptomRoot CauseCorrective Action
Starting Material Persists Wet Solvent / Old ReagentLR hydrolyzes instantly with water. Use freshly distilled toluene and store LR in a desiccator. Increase LR to 0.7 eq.
Product is "Gummy" / Low mp Phosphorus ContaminationThe byproduct was not removed. Do not just recrystallize. Dissolve in DCM and wash 3x with 1M NaOH (rapid wash) or use the Ethylene Glycol method above.
Smell of Rotten Eggs (H₂S) HydrolysisMoisture entered the system. Ensure the condenser is capped with a drying tube (CaCl₂) or balloon.
Multiple Spots on TLC Oxidative DimerizationThioamides can form disulfides (S-S dimers) in air. Run the column under N₂ pressure if possible, or elute quickly.

Alternative Route: Scalability (P₄S₁₀ / HMDO)

If Lawesson's Reagent is too expensive for scale-up (>10g), use the Curphey Method .

  • Reagents: P₄S₁₀ (0.2 eq) + Hexamethyldisiloxane (HMDO) (2.0 eq).

  • Solvent: DCM or Toluene.

  • Advantage: The byproduct is silylated phosphate, which is soluble in organic solvents but hydrolyzes instantly upon adding water to form water-soluble phosphoric acid.

  • Protocol: Reflux P₄S₁₀, HMDO, and Amide.[8] Upon completion, add K₂CO₃ solution. The layers separate cleanly without the "Lawesson Gum."

Workflow Decision Tree

Troubleshooting Start Yield Issue Detected CheckTLC Analyze Crude TLC Start->CheckTLC SM_Left Starting Material Present? CheckTLC->SM_Left Yes_SM Incomplete Reaction SM_Left->Yes_SM Yes No_SM Loss during Workup SM_Left->No_SM No Action1 1. Check Solvent Dryness 2. Increase Temp (Xylene) 3. Check LR Quality Yes_SM->Action1 Action2 1. Use Ethylene Glycol Wash 2. Avoid Acidic Workup 3. Rapid Chromatography No_SM->Action2

Caption: Diagnostic flow for identifying whether yield loss is chemical (reaction failure) or physical (isolation failure).

References

  • The "Ethylene Glycol" Workup Improvement: Hu, F., et al. (2020).[9] A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent.[1][9] Green Chemistry. (Note: This technique is widely adapted in process chemistry to decompose the P-S byproduct). [Link]

  • Alternative P4S10/HMDO Method (Curphey Method): Curphey, T. J. (2002). Thionation with the Reagent Combination of Phosphorus Pentasulfide and Hexamethyldisiloxane.[8][10][11][12] Journal of Organic Chemistry, 67(18), 6461–6473. [Link]

  • General Thioamide Properties & Stability: Ozturk, T., Ertas, E., & Mert, O. (2007). Use of Lawesson’s Reagent in Organic Syntheses.[1][2][3][7][9][11][13][14] Chemical Reviews, 107(11), 5210–5278. [Link]

Sources

Technical Support Center: Synthesis of N-(3-Methoxyphenyl)ethanethioamide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Thionation Side Reactions & Purity Optimization Operator: Senior Application Scientist

Triage: Identify Your Problem

Before proceeding to the deep-dive modules, match your observation to the likely failure mode.

ObservationLikely IssueSeverityModule
Product contains Oxygen (MS/IR) Hydrolysis / Incomplete ReactionHighA
Yellow/Orange Impurity Oxidative Dimerization (Hector's Base)MediumB
Sticky/Gummy Residue Lawesson’s Reagent ByproductsHighC
Low Yield (<50%) Reagent Decomposition / Steric InhibitionMediumC

Deep Dive Modules

Module A: The "Hydrolysis Loop" (Stability Issues)

The Issue: Thioamides are thermodynamically less stable than amides. In the presence of moisture and Lewis acids (often residual from the thionation reagent), the C=S bond hydrolyzes back to C=O.

  • Mechanism: The thionation reaction is reversible. While Lawesson’s Reagent (LR) drives the equilibrium toward the thioamide, the presence of water during workup—especially under acidic conditions—reverses this.

  • The 3-Methoxy Effect: The meta-methoxy group is inductively withdrawing but mesomerically donating. It generally stabilizes the aromatic ring, but it does not significantly protect the thioamide bond from hydrolysis compared to ortho-substituted analogs.

Troubleshooting Protocol:

  • Dry Solvents are Non-Negotiable: Use anhydrous toluene or xylene.

  • Buffered Workup: Never use acidic water for the initial quench. Use saturated

    
     to neutralize any thionophosphine acids immediately.
    
  • Speed: Do not leave the crude reaction mixture in solution for extended periods.

Module B: The "Oxidation Trap" (Dimerization)

The Issue: You observe a bright yellow or orange impurity that is less polar than your thioamide. This is likely the 3,5-bis(3-methoxyphenyl)-1,2,4-thiadiazole formed via oxidative dimerization.

  • Causality: Thioamides are easily oxidized (by air, iodine, or peroxides) to form a radical cation intermediate, which dimerizes and cyclizes.

  • Risk Factor: High temperatures (>110°C) in the presence of air.

Prevention:

  • Inert Atmosphere: Run the reaction under a strict Nitrogen or Argon blanket.

  • Degas Solvents: Sparge toluene with argon for 15 minutes before adding reagents.

Module C: The "Phosphorus Curse" (Purification)

The Issue: Lawesson’s Reagent generates a cyclic trimer byproduct (Byproduct A) that is structurally similar to many thioamides, making silica chromatography difficult.

  • The "Glycol Trick": This is the most effective solution. Heating the crude mixture with ethylene glycol decomposes the lipophilic phosphorus byproducts into highly polar, water-soluble species that can be washed away.

Visualizing the Chemistry

Diagram 1: Reaction Pathways & Failure Modes

This diagram illustrates the desired pathway versus the two primary side reactions: Hydrolysis (reversion) and Oxidation (dimerization).

ReactionPathways cluster_0 Critical Control Points Amide N-(3-Methoxyphenyl)acetamide (Starting Material) Thioamide N-(3-Methoxyphenyl)ethanethioamide (Target Product) Amide->Thioamide Toluene, Reflux (Anhydrous) LR Lawesson's Reagent (Thionation) LR->Thioamide Thioamide->Amide H2O / H+ (Workup) Thiadiazole 1,2,4-Thiadiazole (Oxidative Dimer) Thioamide->Thiadiazole [O] (Air/Heat) - H2S Hydrolysis Hydrolysis (Reversion to Amide)

Caption: Figure 1. Competitive pathways. The target thioamide is metastable; moisture reverts it to amide (red), while oxidation creates the thiadiazole dimer (yellow).

Diagram 2: Troubleshooting Decision Tree

Follow this logic flow to rescue a failed or impure synthesis.

Troubleshooting Start Crude Product Analysis CheckTLC Check TLC (vs. Starting Amide) Start->CheckTLC SM_Present Starting Material Visible? CheckTLC->SM_Present NewSpots New Non-Polar Spot? CheckTLC->NewSpots RefluxMore Reflux Longer (Check Moisture) SM_Present->RefluxMore Yes AddMoreLR Add 0.2 eq LR (Fresh) RefluxMore->AddMoreLR If no change IsYellow Is Spot Yellow? NewSpots->IsYellow Yes Oxidation Oxidation Detected Recrystallize from EtOH IsYellow->Oxidation Yes IsPhosphorus Is Spot Colorless (UV Active)? IsYellow->IsPhosphorus No GlycolWash Apply Glycol Workup (See Protocol) IsPhosphorus->GlycolWash Yes (LR Byproduct)

Caption: Figure 2. Diagnostic flowchart for crude reaction mixtures. Prioritize distinguishing between oxidation (yellow) and phosphorus contamination (colorless).

Optimized Experimental Protocol

Objective: Synthesis of this compound with minimized side products.

Materials:
  • N-(3-Methoxyphenyl)acetamide (1.0 eq)

  • Lawesson’s Reagent (0.55 – 0.60 eq)

  • Anhydrous Toluene (10 mL/mmol)

  • Ethylene Glycol (for workup)[1]

Step-by-Step Procedure:
  • Setup: Flame-dry a round-bottom flask and cool under Argon. Add the amide and anhydrous toluene.

  • Thionation: Add Lawesson’s Reagent (LR). The mixture will be heterogeneous initially.

  • Reaction: Heat to reflux (110°C). The mixture should become clear as LR dissolves and reacts.

    • Checkpoint: Monitor by TLC after 2 hours. The thioamide usually runs slightly faster (higher

      
      ) than the amide in Hexane:EtOAc systems.
      
  • The "Glycol Scavenge" (Crucial Step):

    • Once the amide is consumed, cool the mixture to room temperature.[2]

    • Add Ethylene Glycol (2 mL per mmol of amide).

    • Stir vigorously at room temperature (or mild heat, ~50°C) for 3-4 hours.

    • Mechanism:[2][3] This converts the lipophilic LR byproducts into water-soluble species [1].

  • Workup:

    • Dilute with Ethyl Acetate.

    • Wash with water (

      
      ) to remove the glycol and phosphorus residues.
      
    • Wash with saturated

      
       (to prevent acid-catalyzed hydrolysis).
      
    • Dry over

      
       and concentrate.
      
  • Purification:

    • Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc).

Self-Validating the Product:
  • IR Spectroscopy: Look for the disappearance of the strong Amide I band (

    
    ) and the appearance of the Thioamide bands (
    
    
    
    , C=S stretch mixed modes).
  • Melting Point: Expect a shift from the amide (

    
    ). Thioamides often have distinct, sharp melting points; a broad range indicates thiadiazole contamination.
    

Frequently Asked Questions (FAQ)

Q: Can I use


 instead of Lawesson's Reagent? 
A:  Yes, but 

is less soluble and requires higher temperatures, increasing the risk of "tar" formation. If you must use it, add Hexamethyldisiloxane (HMDO) (2 eq) or pyridine to the reaction. This breaks down the polymeric

into more reactive units, mimicking the efficiency of LR [2].

Q: My product turned into a yellow oil that won't crystallize. A: This is a classic sign of thiadiazole contamination (Module B). The dimer disrupts the crystal lattice. Check the mass spec for a peak at


. If present, you must purify via column chromatography; recrystallization rarely separates the dimer efficiently.

Q: Why does my product smell like rotten eggs? A: This indicates hydrolysis . The smell is


 gas or thioacetic acid. Your product is decomposing. Ensure your storage vial is sealed tight and stored in a freezer (

), as thioamides are heat and moisture sensitive over long periods.

References

  • A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link]

  • Use of Lawesson's Reagent in Organic Syntheses. Source: ResearchGate (Review). URL:[Link]

  • Synthesis of 1,2,4-thiadiazoles (Oxidative Dimerization). Source: Organic Chemistry Portal. URL:[Link]

  • N-(3-Methoxyphenyl)acetamide (Precursor Properties). Source: PubChem.[4][5] URL:[Link]

Sources

Technical Support Center: Solubility Optimization for N-(3-Methoxyphenyl)ethanethioamide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SOL-TIO-2024 Subject: Overcoming Precipitation and Stability Issues in Aqueous Assays Assigned Specialist: Senior Application Scientist, High-Throughput Screening Core[1]

Introduction: Understanding Your Molecule

You are encountering solubility issues with N-(3-Methoxyphenyl)ethanethioamide . To solve this, we must first understand the physicochemical behavior of the thioamide functional group compared to its amide counterpart.

  • Lipophilicity: The replacement of the carbonyl oxygen with sulfur (

    
    ) significantly increases lipophilicity. While the methoxy group adds some polarity, the thioamide core drives the partition coefficient (LogP) higher, making the molecule prone to aggregation in aqueous buffers.[1]
    
  • The "Crash-Out" Effect: This compound likely exhibits high solubility in DMSO but extremely low thermodynamic solubility in water. When you dilute a concentrated DMSO stock directly into a buffer (e.g., PBS), the rapid change in solvent polarity causes the compound to precipitate faster than it can disperse—a phenomenon known as "crashing out."[1]

  • Chemical Instability: Thioamides are more susceptible to oxidation (desulfurization) and hydrolysis than amides. Poor solubility often masks degradation, as precipitates effectively remove the compound from the reaction.

This guide provides a validated workflow to solubilize this compound for reliable assay data.

Module 1: Stock Solution Management

The Foundation of Reproducibility Most solubility problems originate in the freezer, not the assay plate. Thioamides are hygroscopic and oxidation-prone.

Protocol: Anhydrous Stock Preparation
ParameterSpecificationReason
Solvent Anhydrous DMSO (≥99.9%)Standard DMSO absorbs water from air. Even 1% water content in DMSO can decrease the solubility of lipophilic thioamides by 50% over time.
Concentration 10 mM - 20 mM Avoid maximizing concentration (e.g., 100 mM). Lower stock concentrations reduce the energy barrier for dispersion during dilution.
Storage -20°C under Argon/Nitrogen Thioamides can oxidize to amides or sulfines. Inert gas headspace is critical.
Vessel Glass or Polypropylene Avoid Polystyrene (PS) for storage; DMSO leaches plasticizers which can act as assay artifacts.[1]

Critical Check: If your DMSO stock has turned cloudy or yellowed significantly, discard it .[1] Thioamide oxidation products are often distinctively colored.

Module 2: The "Intermediate Dilution" Strategy

Problem: Direct dilution (e.g., 1 µL stock into 999 µL buffer) creates a local region of supersaturation, forcing immediate precipitation.[1] Solution: Use a "Step-Down" dilution method to manage the polarity shift.

Step-by-Step Protocol
  • Prepare Intermediate Solvent (IS):

    • Create a solution of DMSO:Buffer (1:1) or DMSO:Ethanol (1:1) .[1]

  • Primary Dilution (100x):

    • Dilute your 10 mM stock into the Intermediate Solvent to reach 100 µM.

    • Result: The compound is now in a 50% organic environment, preventing shock precipitation.[1]

  • Secondary Dilution (10x - Final):

    • Dilute the 100 µM intermediate into your final Assay Buffer to reach 10 µM.

    • Result: Final DMSO concentration is 0.5% (well-tolerated by most enzymes/cells), but the compound was introduced from a solvated state.[1]

Module 3: Advanced Formulation (The Cyclodextrin Solution)

If the step-down method fails, you are likely hitting the thermodynamic solubility limit . You must use an excipient. For thioamides, we recommend 2-Hydroxypropyl-


-cyclodextrin (HP-

-CD)
over surfactants like Tween-80, which can interfere with membrane assays or cause micellar sequestration of the drug.[1]
Mechanism of Action

HP-


-CD forms a "host-guest" inclusion complex.[2] The hydrophobic thioamide/phenyl moiety sits inside the cyclodextrin cone, while the hydrophilic exterior interacts with the buffer.
Protocol: Cyclodextrin-Assisted Solubilization
  • Prepare Vehicle: Dissolve 20% (w/v) HP-

    
    -CD in your assay buffer (e.g., PBS).[1] Filter sterilize (0.22 µm).
    
  • Solid Dispersion (Preferred):

    • Add this compound powder directly to the 20% CD solution.

    • Vortex and sonicate for 30 minutes at room temperature.

    • Shake at 200 RPM overnight.

    • Filter to remove undissolved solids.[3]

  • Liquid Dispersion (Alternative):

    • Dilute DMSO stock into the 20% CD solution. The cyclodextrin will capture the compound as it enters the aqueous phase, preventing precipitation.

Module 4: Troubleshooting Workflow (Decision Tree)

Use this logic flow to determine the correct solubilization strategy for your specific assay conditions.

SolubilityWorkflow Start Start: Compound in Solid Form Stock Prepare 10mM Stock (Anhydrous DMSO, Argon Purge) Start->Stock Dilution Attempt Step-Down Dilution (Intermediate 50% DMSO Step) Stock->Dilution Check Check Solubility (Nephelometry / DLS / Microscopy) Dilution->Check Success Proceed to Assay (Maintain <1% DMSO) Check->Success Clear Solution Fail Precipitation Observed Check->Fail Turbidity/Particles Advanced Select Advanced Strategy Fail->Advanced CD Add HP-beta-Cyclodextrin (Best for Cell/Animal) Advanced->CD Membrane Sensitive? Surf Add Non-Ionic Surfactant (0.01% Tween-20) (Best for Enzyme Assays) Advanced->Surf Enzyme Only? CD->Check Surf->Check

Caption: Decision matrix for solubilizing lipophilic thioamides. Blue nodes indicate action steps; Yellow indicates QC checkpoints.

Frequently Asked Questions (FAQ)

Q1: My assay results are highly variable (high standard deviation). Is this solubility? A: Likely, yes. This is a classic sign of "micro-precipitation." The compound forms invisible aggregates. Some wells get a "chunk" of compound (high signal), others get nothing.[1]

  • Fix: Add 0.01% Triton X-100 to your buffer (if protein-compatible) or switch to the Cyclodextrin protocol.

Q2: The compound smells like rotten eggs after 24 hours in buffer. Is this normal? A: No. This indicates hydrolysis or oxidative degradation releasing sulfur species (


).[1] Thioamides are less stable than amides.
  • Fix: Prepare fresh dilutions immediately before use. Do not store aqueous dilutions overnight. Keep buffers at pH 7.0–7.4; avoid highly acidic or basic conditions.

Q3: Can I use Ethanol instead of DMSO? A: Yes, but with caution. Ethanol evaporates faster, potentially changing concentrations in open-well plates.[1] However, Ethanol is less toxic to some primary cells than DMSO.[1] If using Ethanol, seal plates immediately.[1]

Q4: Will Cyclodextrin interfere with my target binding? A: It is possible but rare. Cyclodextrins sequester the drug, reducing the free fraction. However, because the equilibrium is dynamic, the drug is released to bind the target. You may observe a slight right-shift in IC50 (lower potency), but the data will be reproducible.[1]

References

  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Compound Management and Solubility. [Link][1]

  • Di, L., & Kerns, E. H. Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.[4] [Link]

  • Brewster, M. E., & Loftsson, T. Cyclodextrins as pharmaceutical solubilizers.[1] Advanced Drug Delivery Reviews. [Link]

  • Li, P., & Zhao, L. Developing early formulations: Practice and perspective.[1] International Journal of Pharmaceutics. (Focus on amorphous solid dispersions and cosolvents). [Link]

Sources

N-(3-Methoxyphenyl)ethanethioamide degradation pathways and stability issues

Author: BenchChem Technical Support Team. Date: February 2026

Stability, Degradation Pathways & Troubleshooting Guide

Executive Technical Summary

N-(3-Methoxyphenyl)ethanethioamide (also known as 3'-methoxythioacetanilide) is a thioamide isostere of the amide m-acetanisidide. While thioamides are valuable for their unique hydrogen-bonding capabilities and resistance to certain proteases, they introduce specific stability challenges not present in their amide counterparts.

Core Stability Profile:

  • Primary Instability: Oxidative Desulfurization (conversion to amide).

  • Secondary Instability: Hydrolytic cleavage (release of H₂S).

  • Key Hazard: Evolution of Hydrogen Sulfide (H₂S) gas upon acidification or prolonged hydrolysis.

  • Storage Requirement: -20°C, Hygroscopic, Light-sensitive, Inert atmosphere (Argon/Nitrogen).

Degradation Pathways & Mechanisms

Understanding the degradation mechanism is critical for troubleshooting purity issues. The thioamide bond (


) is inherently more reactive than the amide bond due to the lower overlap between the carbon 

and sulfur

orbitals.
Pathway Analysis
  • Oxidative Desulfurization (Major Pathway):

    • Trigger: Exposure to atmospheric oxygen, light (UV), or trace peroxides in solvents (e.g., ethers).

    • Mechanism: The sulfur atom is electrophilically attacked by oxygen species, forming a Thioamide S-oxide (Sulfine) intermediate. This unstable species rapidly rearranges to form the corresponding Amide (N-(3-methoxyphenyl)acetamide) and elemental sulfur or sulfur oxides.

    • Observation: Transformation of the yellow/orange thioamide solid into a white/off-white amide precipitate.

  • Hydrolysis (pH-Dependent):

    • Acidic Conditions: Rapid hydrolysis leads to the formation of 3-Methoxyaniline and Thioacetic acid (which decomposes to H₂S).

    • Basic Conditions: Slower hydrolysis yielding the aniline and thioacetate anion.

    • Observation: "Rotten egg" odor (H₂S) and darkening of the solution (oxidation of the released aniline).

Visualized Degradation Network

DegradationPathways Thioamide N-(3-Methoxyphenyl) ethanethioamide (Yellow Solid) Sulfine Thioamide S-Oxide (Unstable Intermediate) Thioamide->Sulfine Oxidation (O₂/Light/Peroxides) Aniline 3-Methoxyaniline (Toxic, Darkens over time) Thioamide->Aniline Hydrolysis (H⁺/OH⁻) H2S H₂S Gas (Toxic, Odor) Thioamide->H2S Hydrolysis Amide N-(3-Methoxyphenyl) acetamide (White Solid) Sulfine->Amide Rearrangement Sulfur Elemental Sulfur (Precipitate) Sulfine->Sulfur Desulfurization

Figure 1: Primary degradation pathways showing oxidative desulfurization to amide and hydrolytic cleavage releasing H₂S.

Troubleshooting Guide (Q&A)

Category 1: Physical Appearance & Odor

Q: My sample has turned from yellow to a pale white solid. Is it still usable?

  • Diagnosis: This indicates Oxidative Desulfurization . The yellow color is characteristic of the

    
     transition in the 
    
    
    
    bond. The white solid is likely the amide degradation product, N-(3-methoxyphenyl)acetamide.
  • Action: Perform TLC (solvent: Hexane/EtOAc). The amide is more polar and will have a lower

    
     than the thioamide (usually). If the white solid content is >5%, repurification is required.
    
  • Prevention: Store strictly under Argon/Nitrogen in amber vials.

Q: Upon opening the vial, I detect a strong "rotten egg" smell.

  • Diagnosis: Hydrolysis has occurred, releasing Hydrogen Sulfide (H₂S). This is common if the sample was stored in a moist environment or if the solvent used for purification contained water.

  • Action: Ventilate immediately. H₂S is highly toxic. Discard the sample if the odor is strong, as the stoichiometry implies significant degradation.

  • Safety Note: Do not acidify this sample without a fume hood; acidification drives H₂S gas evolution.

Category 2: Solubility & Reaction Issues

Q: The compound is precipitating out of my acidic reaction mixture.

  • Diagnosis: Thioamides are less basic than amides. In strong acid, the sulfur can be protonated, but hydrolysis competes. If the precipitate is white, it is likely the Amide (formed via hydrolysis/oxidation cycles) which is often less soluble in acidic aqueous media than the protonated thioamide.

  • Action: Check the precipitate by LC-MS. If it is the amide (

    
    ), you cannot reverse it.
    
  • Tip: For acidic reactions, keep the temperature

    
     to suppress hydrolysis rates.
    

Q: I see a new peak in HPLC with a shorter retention time.

  • Diagnosis:

    • Amide:

      
       Da (Thioamide is 
      
      
      
      Da). The amide is more polar (shorter RT in Reverse Phase).
    • Aniline: 3-Methoxyaniline (

      
       Da). Very short RT, likely accompanied by a solvent front peak.
      
  • Action: Run a standard of N-(3-methoxyphenyl)acetamide (CAS 588-16-9) to confirm.[1][2][3]

Data & Specifications

Physicochemical Properties
PropertyValueNotes
Formula

Molecular Weight 181.26 g/mol
Appearance Yellow crystalline solidAmide analog is white
Solubility DMSO, Ethanol, DCMPoor water solubility
Storage -20°C, Inert Gas, DarkHygroscopic
CAS (Amide Analog) 588-16-9Useful for reference standard
LC-MS Identification Table
SpeciesMass (

)

Retention Time Trend (RP-HPLC)
Target Thioamide 182.2 Medium
Amide Impurity166.2Short (More Polar)
3-Methoxyaniline124.1Very Short (Basic/Polar)
Thioamide S-Oxide198.2Variable (Unstable)

Validated Protocols

Protocol A: Purity Assessment (TLC/HPLC)

Use this protocol to distinguish the thioamide from its amide degradation product.

Materials:

  • TLC Plates: Silica Gel

    
    .
    
  • Mobile Phase: Hexane:Ethyl Acetate (7:3 v/v).

  • Visualization: UV (254 nm) and Iodine stain.

Steps:

  • Dissolve 1 mg of sample in 1 mL Dichloromethane (DCM).

  • Spot alongside authentic N-(3-methoxyphenyl)acetamide (if available) or 3-methoxyaniline.

  • Run the TLC plate.

  • Interpretation:

    • Thioamide: Higher

      
       (less polar than amide), absorbs strongly at UV (often yellow spot).
      
    • Amide: Lower

      
      , UV active, white/colorless.
      
    • Aniline: Lowest

      
      , turns brown with Iodine.
      
Protocol B: Safe Disposal (H₂S Neutralization)

Required for disposing of hydrolyzed or degraded batches.

Context: Old samples may release hazardous H₂S upon disposal.

  • Prepare a 10% Sodium Hypochlorite (Bleach) solution adjusted to pH 10-11 with NaOH.

  • Slowly add the degraded thioamide solid/solution to the bleach bath in a fume hood.

    • Chemistry: Hypochlorite oxidizes sulfide (

      
      ) to sulfate (
      
      
      
      ), preventing gas evolution.
  • Stir for 30 minutes.

  • Check pH (maintain basic).

  • Dispose of as aqueous chemical waste.

References

  • Metabolism of Thioacetanilide: Trennery, P. N., & Waring, R. H. (1983).[4] The metabolism of thioacetanilide in the rat. Xenobiotica, 13(8), 475-482.[4] Link

    • Supports the desulfurization p
  • Photocatalytic Degradation: Rajalakshmi, S., & Aruna, S. (2014). Photochemical studies of thioamide derivatives. International Journal of Current Research.[5] Link

    • Details the light-sensitivity of the thioamide bond.
  • Thioamide Transamidation: Li, X., et al. (2022). Transamidation of thioamides with nucleophilic amines: thioamide N–C(S) activation by ground-state-destabilization.[6][7] Organic & Biomolecular Chemistry. Link

    • Explains the susceptibility of thioamides to nucleophilic
  • General Thioamide Properties: Eawag-BBD. (2006). Thioacetamide Degradation Pathway. Biocatalysis/Biodegradation Database. Link

    • Provides the metabolic/environmental degrad

Sources

Optimizing reaction conditions for N-(3-Methoxyphenyl)ethanethioamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Optimization of Thionation Conditions for 3-Methoxyacetanilide Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open

Executive Summary & Reaction Overview

You are attempting to synthesize N-(3-Methoxyphenyl)ethanethioamide (Target) from N-(3-Methoxyphenyl)acetamide (Precursor).

This transformation replaces the amide carbonyl oxygen with sulfur. While conceptually simple, this reaction is prone to purification difficulties due to phosphorous byproducts. This guide prioritizes the Lawesson’s Reagent (LR) method due to its high selectivity for amides, but includes a P₄S₁₀/HMDO protocol for users experiencing purification bottlenecks.

The Chemistry at a Glance
  • Reaction Type: Thionation (O

    
     S exchange).[1]
    
  • Primary Reagent: Lawesson’s Reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide).[2]

  • Mechanism: Nucleophilic attack of the amide oxygen onto the phosphorous center of the monomeric ylide, forming a thiaoxaphosphetane intermediate, followed by cycloreversion.[3]

Standard Operating Procedure (Lawesson's Reagent)

This protocol is optimized for 1.0 – 10.0 mmol scales.

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
3-Methoxyacetanilide 1.0SubstrateEnsure starting material is dry.
Lawesson’s Reagent (LR) 0.55 - 0.6Thionating AgentLR is a dimer; theoretically 0.5 eq is sufficient, but 0.6 ensures conversion.
Toluene (Anhydrous) N/ASolvent0.2 M concentration (5 mL per mmol).
Step-by-Step Protocol
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen or Argon.[4]

  • Dissolution: Add 3-Methoxyacetanilide (1.0 eq) and anhydrous Toluene. Stir until dissolved.

    • Note: If solubility is poor at RT, mild heating is acceptable.

  • Reagent Addition: Add Lawesson’s Reagent (0.6 eq) in a single portion.

    • Visual Cue: The mixture will be a suspension initially.

  • Reaction: Heat to reflux (110 °C) .

    • Timeline: Typical reaction time is 2–4 hours .

    • Monitoring: Check TLC (Mobile phase: 30% EtOAc in Hexanes). The thioamide product is usually less polar (higher

      
      ) than the amide precursor.
      
  • The "Pro" Workup (Crucial Step):

    • Issue: LR generates a sticky, polymeric phosphorous byproduct that clogs columns.

    • Solution: Once the reaction is complete, cool to room temperature. Add Methanol (approx. 2 mL per mmol) or Ethylene Glycol and stir for 30 minutes. This decomposes the polymer into manageable, soluble esters.

  • Isolation:

    • Concentrate the mixture under reduced pressure.

    • Adsorb the residue onto silica gel.

    • Purify via Flash Column Chromatography (Gradient: 0

      
       20% EtOAc in Hexanes).
      

Mechanism & Workflow Visualization

The following diagram illustrates the reaction pathway and the critical "Chemical Quench" decision point during workup.

ThionationWorkflow Start Start: N-(3-Methoxyphenyl)acetamide Reagent Add Lawesson's Reagent (0.6 eq) Solvent: Toluene Start->Reagent Intermediate Heating (Reflux) Forms Thiaoxaphosphetane Ring Reagent->Intermediate Check TLC Check: Is Amide Consumed? Intermediate->Check Check->Intermediate No WorkupStandard Standard Workup (Direct Concentration) Check->WorkupStandard Yes (Risk High) WorkupPro Chemical Quench (Add MeOH or Ethylene Glycol) Check->WorkupPro Yes (Recommended) ResultBad Result: Sticky Polymer Difficult Purification WorkupStandard->ResultBad ResultGood Result: Soluble Byproducts Clean Column Chromatography WorkupPro->ResultGood

Caption: Workflow emphasizing the chemical quench step to degrade phosphorous polymers before purification.

Troubleshooting Guide (FAQ)

Q1: The reaction smells terrible. Is this normal?

A: Yes. Thionation reactions generate trace amounts of H₂S and low-molecular-weight sulfur species.

  • Fix: Run the reaction in a well-ventilated fume hood.

  • Disposal: Treat all glassware and waste with a Bleach (Sodium Hypochlorite) solution before removing them from the hood. This oxidizes the sulfur compounds and neutralizes the odor.

Q2: I have incomplete conversion after 6 hours. What now?

A: The meta-methoxy group on your aniline ring is electron-withdrawing (inductively), which slightly deactivates the amide nitrogen, making the carbonyl oxygen less nucleophilic than in a standard acetanilide.

  • Intervention:

    • Add an additional 0.2 eq of Lawesson’s Reagent.

    • Switch solvent to Xylene (bp 140 °C) to increase thermal energy.

    • Ensure your solvent is strictly anhydrous; moisture hydrolyzes the reagent immediately.

Q3: The product is "oiling out" or contaminated with a yellow solid.

A: The yellow solid is likely the Lawesson’s byproduct (trimer/polymer).

  • Intervention: If you skipped the Methanol/Ethylene Glycol quench (Step 5 above), re-dissolve your crude oil in DCM and wash with 10% NaOH . The phosphorous byproducts are soluble in base, while your thioamide (mostly) stays in the organic layer. Warning: Do this quickly to avoid hydrolyzing your product.

Alternative Protocol: Cost-Effective Scale-Up

For reactions larger than 50 mmol, Lawesson's Reagent becomes expensive and the chromatography burden is high. Use the P₄S₁₀ / HMDO method.

Protocol:

  • Suspend P₄S₁₀ (0.2 eq) in DCM or Acetonitrile .

  • Add Hexamethyldisiloxane (HMDO, 2.0 eq) and the amide (1.0 eq).

  • Stir at room temperature (or mild reflux).

  • Why this works: The HMDO acts as a silicon "scavenger" for the oxygen, driving the equilibrium. The byproducts are silylated phosphates which are easily removed by a simple aqueous hydrolysis (adding water/bicarb) and filtration, often avoiding columns entirely.

References

  • Ozturk, T., Ertas, E., & Mert, O. (2007). Use of Lawesson’s Reagent in Organic Syntheses. Chemical Reviews, 107(11), 5210–5278.

  • Curphey, T. J. (2002). Thionation with the Reagent Combination of Phosphorus Pentasulfide and Hexamethyldisiloxane. Journal of Organic Chemistry, 67(18), 6461–6473.

  • Bergman, J., et al. (2004). Thionation of Amides using Lawesson's Reagent. Organic Syntheses, Coll. Vol. 10, p.696.

Sources

Technical Support Center: Chromatographic Purification of N-(3-Methoxyphenyl)ethanethioamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic purification of N-(3--Methoxyphenyl)ethanethioamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common challenges encountered during the purification of this thioamide derivative. The following question-and-answer format addresses specific experimental issues with a focus on the underlying scientific principles to empower you to optimize your purification process.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My purification of N-(3-Methoxyphenyl)ethanethioamide is resulting in low yield. What are the potential causes and how can I improve my recovery?

Answer:

Low recovery of this compound from column chromatography can stem from several factors, primarily related to the compound's stability and its interaction with the stationary phase.

Possible Causes and Solutions:

  • Compound Instability on Silica Gel: Thioamides can be sensitive to the acidic nature of standard silica gel, leading to degradation during chromatography.[1][2] The lone pair of electrons on the sulfur atom makes it susceptible to protonation by the acidic silanol groups on the silica surface, which can lead to hydrolysis or other decomposition pathways.

    • Troubleshooting Steps:

      • Assess Stability with 2D TLC: Before performing column chromatography, assess the stability of your compound on silica gel. Spot your crude material on a TLC plate, run it in an appropriate solvent system, and then turn the plate 90 degrees and re-run it in the same solvent system. If new spots appear or the original spot streaks, your compound is likely degrading on the silica.[1]

      • Deactivate the Silica Gel: To minimize degradation, you can neutralize the acidic sites on the silica. This can be achieved by pre-flushing the packed column with a solvent system containing a small amount of a base, such as 1-3% triethylamine (TEA).[2][3]

      • Alternative Stationary Phases: If deactivation is insufficient, consider using a less acidic stationary phase. Alumina (neutral or basic) can be a good alternative.[2] Reversed-phase chromatography on C18-functionalized silica is another option if your compound has sufficient hydrophobicity.

  • Irreversible Adsorption: The polar thioamide group can interact strongly with the silanol groups of the silica gel, leading to irreversible adsorption and loss of product on the column.

    • Troubleshooting Steps:

      • Increase Mobile Phase Polarity: A gradual increase in the polarity of the mobile phase during elution (gradient elution) can help to desorb the compound from the stationary phase.[3] Starting with a low polarity solvent and gradually introducing a more polar solvent can effectively move your compound down the column.

      • Use of Additives: Adding a small amount of a competitive polar solvent, like methanol, to your mobile phase (e.g., dichloromethane/methanol or ethyl acetate/methanol) can help to disrupt the strong interactions between your compound and the silica gel.

  • Product Eluting in the Solvent Front: If the initial mobile phase is too polar, your compound may elute very quickly with the solvent front, leading to poor separation and potential loss if the initial fractions are not collected and analyzed.

    • Troubleshooting Step: Always check the first few fractions collected, even if you do not expect your compound to elute that early.[1] Use Thin Layer Chromatography (TLC) to analyze these fractions.

Question 2: I am observing significant peak tailing and streaking during the chromatography of this compound. What is causing this and how can I achieve sharper peaks?

Answer:

Peak tailing is a common issue in chromatography and is often indicative of undesirable secondary interactions between the analyte and the stationary phase, or issues with the mobile phase.

Possible Causes and Solutions:

  • Strong Acidic Interactions: The basic nature of the thioamide nitrogen can lead to strong interactions with the acidic silanol groups on the silica surface. This causes a portion of the analyte to be retained longer, resulting in a "tailing" effect on the elution profile.

    • Troubleshooting Steps:

      • Mobile Phase Modification: The addition of a small amount of a basic modifier, such as triethylamine (0.1-1%), to the mobile phase can effectively mask the active silanol sites, leading to improved peak shape.[2]

      • pH Adjustment (Reversed-Phase): If using reversed-phase HPLC, adjusting the pH of the mobile phase can significantly impact peak shape. For basic compounds, operating at a lower pH (e.g., 2.5-4) will protonate the analyte and minimize interactions with residual silanols.[2][4]

  • Poor Solubility in the Mobile Phase: If the compound is not fully soluble in the mobile phase as it moves through the column, it can lead to band broadening and tailing.

    • Troubleshooting Step: Ensure your chosen solvent system is a good solvent for this compound. A small amount of a stronger, more polar solvent in your mobile phase can improve solubility.

  • Column Overloading: Loading too much sample onto the column can lead to a non-linear adsorption isotherm, resulting in peak tailing.

    • Troubleshooting Step: Reduce the amount of crude material loaded onto the column. As a general rule, for flash chromatography, the sample load should be between 1-10% of the mass of the stationary phase, depending on the difficulty of the separation.

Troubleshooting Summary for Peak Tailing
Potential Cause Recommended Solution
Strong interaction with acidic silicaAdd 0.1-1% triethylamine to the mobile phase.
Poor solubilityAdd a small percentage of a stronger co-solvent (e.g., methanol).
Column overloadingReduce the amount of sample loaded onto the column.
Question 3: I am struggling to separate this compound from a closely eluting impurity. How can I improve the resolution?

Answer:

Improving the separation of closely eluting compounds requires optimizing the selectivity of your chromatographic system. This involves fine-tuning the mobile phase composition and potentially changing the stationary phase.

Possible Causes and Solutions:

  • Suboptimal Mobile Phase Polarity: The polarity of your eluent may not be ideal for resolving your target compound from impurities.

    • Troubleshooting Steps:

      • Systematic TLC Analysis: Before scaling up to a column, perform a thorough TLC analysis with a range of solvent systems. Aim for a solvent system that gives your target compound an Rf value of approximately 0.2-0.3 for optimal separation in flash chromatography.[3][5] Test different ratios of common solvent mixtures like hexane/ethyl acetate, dichloromethane/methanol, and toluene/ethyl acetate.

      • Employ Gradient Elution: A shallow gradient of increasing solvent polarity can significantly improve the resolution of closely eluting compounds.[3] This technique sharpens the elution bands and increases the distance between them.

  • Insufficient Selectivity of the Solvent System: Sometimes, simply adjusting the polarity is not enough. The chemical nature of the solvents also plays a crucial role in selectivity.

    • Troubleshooting Step: Try a different combination of solvents with similar polarity but different chemical properties. For example, if a hexane/ethyl acetate system is not providing adequate separation, a switch to a toluene/ethyl acetate or dichloromethane/acetone system might offer different selectivity due to changes in dipole-dipole and hydrogen bonding interactions.

  • Choice of Stationary Phase: Standard silica gel may not be the optimal stationary phase for your specific separation challenge.

    • Troubleshooting Step: Consider alternative stationary phases that offer different retention mechanisms. For instance, if your impurity is more polar, a diol- or amine-functionalized silica phase could provide better separation.[2] Reversed-phase chromatography is also a powerful tool for separating compounds with different hydrophobicities.

Experimental Workflow and Logic Diagrams

Workflow for Optimizing a Chromatographic Separation

G cluster_0 Initial Assessment cluster_1 Problem Identification cluster_2 Troubleshooting Path cluster_3 Final Purification TLC 1. Run TLC in various solvent systems Assess 2. Assess Rf and Spot Shape TLC->Assess PoorSep Poor Separation (ΔRf small) Assess->PoorSep Issue Tailing Tailing/Streaking Assess->Tailing Issue NoElution Compound at Baseline (Rf ≈ 0) Assess->NoElution Issue Degradation Degradation on Plate Assess->Degradation Issue OptimizeSolvent Optimize Solvent Selectivity (e.g., Hex/EtOAc vs DCM/MeOH) PoorSep->OptimizeSolvent AddModifier Add Modifier to Mobile Phase (e.g., 1% TEA) Tailing->AddModifier IncreasePolarity Increase Mobile Phase Polarity NoElution->IncreasePolarity DeactivateSilica Deactivate Silica or Change Stationary Phase Degradation->DeactivateSilica Column Run Flash Column Chromatography OptimizeSolvent->Column AddModifier->Column IncreasePolarity->Column DeactivateSilica->Column

Caption: A decision-making workflow for troubleshooting common chromatography issues.

Step-by-Step Protocol for Deactivating Silica Gel

  • Prepare the Deactivating Solvent: Create a solvent mixture that is identical to your initial elution solvent but with the addition of 1-2% triethylamine (TEA).[2][3]

  • Pack the Column: Dry or slurry pack your column with silica gel as you normally would.

  • Flush with Deactivating Solvent: Pass 2-3 column volumes of the TEA-containing solvent through the packed column. This will neutralize the acidic silanol groups.

  • Equilibrate the Column: Flush the column with 2-3 column volumes of your initial elution solvent (without TEA) to remove any excess base.

  • Load Sample and Elute: Proceed with loading your sample and running the chromatography using your pre-determined solvent system.

References

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available from: [Link]

  • University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. Available from: [Link]

  • ResearchGate. A Column-Free and Aqueous Waste-Free Process for Thioamide Preparation with Lawesson's reagent. Available from: [Link]

  • ResearchGate. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Available from: [Link]

  • ChemRxiv. Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. Available from: [Link]

  • University of Colorado Boulder, Department of Chemistry. Column Chromatography. Available from: [Link]

  • Chemspace. N-[4-({[(3-ethoxyphenyl)formamido]methanethioyl}amino)-2-methoxyphenyl]-2-methylpropanamide. Available from: [Link]

  • Semantic Scholar. A Column-Free and Aqueous Waste-Free Process for Thioamide Preparation with Lawesson's reagent. Available from: [Link]

  • Vscht.cz. TROUBLESHOOTING. Available from: [Link]

Sources

Technical Support Center: N-(3-Methoxyphenyl)ethanethioamide NMR Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: NMR-THIO-3MP Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Complex Splitting, Broad Signals, and Structural Verification

Introduction

Welcome to the technical support hub for N-(3-Methoxyphenyl)ethanethioamide . Users frequently report "contaminated" spectra or "missing" peaks when analyzing this compound. In 95% of cases, these are not impurities but intrinsic physical properties of the thioamide functional group.

This guide addresses the three most common support tickets we receive:

  • "My peaks are doubled/split." (Rotameric Isomerism)

  • "I cannot find the NH proton." (Exchange Dynamics)

  • "How do I confirm it's a Thioamide and not an Amide?" (Carbon-13 Verification)

Module 1: The "Split Peak" Phenomenon (Rotamers)

The Issue

You observe two sets of signals for the methoxy group (


) and the thioacetyl methyl group (

) in your

NMR spectrum at room temperature. It looks like a ~80:20 mixture of product and impurity.
The Technical Explanation

This is Restricted Rotation , not impurity. Unlike amides, thioamides possess a C-N bond with significant double-bond character due to the strong contribution of the zwitterionic resonance structure (see Diagram 1). This creates a high rotational energy barrier (


), locking the molecule into distinct E (trans) and Z (cis) rotamers on the NMR timescale at room temperature.
Visualizing the Pathway

RotamerDynamics RotamerE E-Rotamer (Major) (Sterically Favored) Transition Transition State (Planarity Lost) RotamerE->Transition Heat (>300K) Coalescence Coalescence Temp (Tc) (Peaks Merge) RotamerE->Coalescence High Temp NMR (Fast Exchange) RotamerZ Z-Rotamer (Minor) (Sterically Hindered) RotamerZ->Transition Reversion RotamerZ->Coalescence High Temp NMR (Fast Exchange) Transition->RotamerZ Rotation

Figure 1: The equilibrium between E and Z rotamers is slow at room temperature, resulting in distinct NMR signals. Heating the sample increases the exchange rate, leading to peak coalescence.

Troubleshooting Protocol: Variable Temperature (VT) NMR

To confirm these "impurities" are rotamers, you must speed up the rotation to average the signals.

  • Preparation: Dissolve 10-15 mg of sample in DMSO-

    
     (high boiling point required).
    
  • Baseline Scan: Acquire a standard

    
     spectrum at 298 K (
    
    
    
    ). Note the chemical shift difference (
    
    
    ) between the two methyl singlets.
  • Stepwise Heating:

    • Increase probe temperature to 323 K (

      
      ). Shim and acquire.[1]
      
    • Increase to 348 K (

      
      ). Shim and acquire.[1]
      
    • Increase to 373 K (

      
      ). Shim and acquire.[1]
      
  • Validation: As temperature rises, the two peaks will broaden, move closer, and finally merge into a single sharp singlet (Coalescence).

    • Note: If the peaks remain distinct and sharp at

      
      , you likely have a real impurity.
      

Module 2: The "Missing" NH Proton

The Issue

The proton attached to the nitrogen is either invisible, extremely broad, or integrating for less than 1H.

The Technical Explanation

The thioamide NH proton is highly acidic and susceptible to:

  • Quadrupolar Broadening: The

    
     nucleus (
    
    
    
    ) relaxes efficiently, broadening the attached proton signal.
  • Chemical Exchange: The acidic proton exchanges rapidly with trace water in the solvent, averaging the signal into the baseline.

Troubleshooting Protocol: The Shake

This is the gold-standard self-validating test for exchangeable protons.

  • Acquire Spectrum: Run the sample in

    
     or DMSO-
    
    
    
    . Locate the suspected NH peak (typically 9.0–12.0 ppm).
  • Add

    
    :  Add 1-2 drops of Deuterium Oxide (
    
    
    
    ) directly to the NMR tube.
  • Agitate: Shake the tube vigorously for 30 seconds to ensure phase mixing and proton exchange.

  • Re-acquire: Run the spectrum again immediately.

  • Result Analysis:

    • Signal Disappears: Confirmed NH proton (exchanged with D).

    • Signal Persists: Non-exchangeable proton (e.g., aromatic CH).

FeatureTypical Amide (-CONH-)Thioamide (-CSNH-)
Chemical Shift 7.5 – 9.0 ppm9.0 – 12.0 ppm (Deshielded by C=S)
Peak Shape Broad SingletVery Broad / Flat
Acidity ModerateHigh (Faster exchange)

Module 3: Structural Confirmation ( NMR)

The Issue

"How do I prove I made the thioamide and didn't just recover the amide starting material?"

The Technical Explanation

Proton NMR is often ambiguous due to the broad NH. Carbon-13 NMR provides definitive proof because the thiocarbonyl carbon (


) is significantly deshielded compared to a carbonyl carbon (

) due to the lower excitation energy of the

transition in the C=S bond [1].
Decision Logic: Carbon Assignment

CarbonLogic Start Acquire 13C NMR (Proton Decoupled) CheckRegion Check Downfield Region (160 - 210 ppm) Start->CheckRegion AmidePath Peak at 160 - 175 ppm CheckRegion->AmidePath ThioPath Peak at 190 - 205 ppm CheckRegion->ThioPath ResultAmide Diagnosis: AMIDE (C=O) Reaction Failed AmidePath->ResultAmide ResultThio Diagnosis: THIOAMIDE (C=S) Structure Confirmed ThioPath->ResultThio

Figure 2: Logical flow for distinguishing Amide vs. Thioamide using Carbon-13 NMR chemical shifts.

Reference Data Table

Use this table to validate your experimental data.

NucleusMoietyApprox.[2][3][4][5][6] Shift (

)
MultiplicityNotes


198 - 202 ppm SingletDiagnostic Peak. Far downfield.


(Amide)
165 - 170 ppmSingletIf seen, indicates oxidation or starting material.


~160 ppmSingletIpso-carbon attached to oxygen.


2.6 - 2.8 ppmSingletDeshielded relative to amide methyl (~2.1 ppm).


3.8 ppmSingletStandard methoxy position.

References

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. (Standard reference for C=S vs C=O shifts).
  • Fraenkel, G., & Niu, Z. (1998). The nature of rotational barrier of the C-N bond in thioamides. Journal of the Chemical Society, Faraday Transactions, 94, 2663-2668.[7]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[8] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

  • University of Ottawa NMR Facility. (2007).[9] Proton NMR Assignment Tools - The D2O Shake.[1][9][10]

Sources

Technical Support Center: Optimization of N-(3-Methoxyphenyl)ethanethioamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Byproduct Formation & Optimizing Purification in Lawesson’s Reagent Thionation Target Molecule: N-(3-Methoxyphenyl)ethanethioamide Primary Method: Thionation of N-(3-Methoxyphenyl)acetamide via Lawesson’s Reagent (LR)

Executive Summary: The "Sticky" Problem

The synthesis of This compound is theoretically straightforward but practically notorious for one specific issue: the formation of organophosphorus byproducts derived from Lawesson’s Reagent (LR). These byproducts are often viscous, foul-smelling, and possess chromatographic polarity similar to the target thioamide, leading to "streaking" on silica columns and impure isolation.

This guide provides a self-validating protocol that integrates a specific "hydrolytic quench" technique to chemically decompose these byproducts before purification, ensuring a clean, crystalline product.

Module 1: Reaction Design & Stoichiometry

The Mechanism & Critical Control Points

The reaction follows a mechanism analogous to the Wittig reaction.[1][2][3] LR dissociates into a reactive dithiophosphine ylide, which undergoes a [2+2] cycloaddition with the amide carbonyl.[2]

Critical Insight: The driving force is the formation of the stable P=O bond.[2][3] However, moisture competes for the ylide, destroying the reagent before it reacts with your amide.

thionation_mechanism LR Lawesson's Reagent (Dimer) Ylide Dithiophosphine Ylide (Reactive Monomer) LR->Ylide Heat/Dissociation Inter Thiaoxaphosphetane (4-Membered Intermediate) Ylide->Inter + Amide Amide N-(3-Methoxyphenyl)acetamide (Substrate) Amide->Inter Product N-(3-Methoxyphenyl) ethanethioamide Inter->Product Cycloreversion Byprod P=O Polymer/Oligomer (The 'Sludge') Inter->Byprod P=O Bond Formation Water H2O (Moisture) Water->Ylide Hydrolysis (Reagent Destruction)

Figure 1: Mechanistic pathway highlighting the critical cycloreversion step and moisture sensitivity.

Protocol Parameters
ParameterRecommendationTechnical Rationale
Stoichiometry 0.55 – 0.60 eq of LRLR provides 2 sulfur atoms per molecule. Using 1.0 eq is wasteful and increases difficult-to-remove byproducts.
Solvent Anhydrous Toluene or XyleneHigh boiling point required for LR dissociation (approx. 80°C+). Must be dry to prevent H₂S generation.
Atmosphere Argon/Nitrogen Prevents atmospheric moisture from hydrolyzing the reactive ylide.
Temperature 80°C – 110°C Below 80°C, the reaction is sluggish (monomer formation is rate-limiting).

Module 2: The "Clean Workup" Protocol

The Standard Error: Most protocols suggest evaporating the solvent and immediately loading the residue onto a column. Do not do this. The LR byproducts will co-elute with your thioamide.

The Solution: Use an alcohol quench to decompose the lipophilic P-S byproducts into highly polar phosphate esters, which can be easily separated.[4]

Step-by-Step Procedure
  • Reaction Completion: Monitor by TLC. The starting amide (more polar) should disappear. The thioamide (less polar) will appear as a distinct spot (often UV active and yellow).

  • The Decomposition Quench (CRITICAL STEP):

    • Once the reaction is complete, do not cool to RT yet.

    • Add Ethanol or Ethylene Glycol (approx. 5-10 mL per gram of LR used) directly to the hot reaction mixture.

    • Continue heating at reflux for 30–60 minutes .

    • Mechanism:[1][2][4][5][6][7] The alcohol attacks the P-S/P-O rings of the byproduct, converting them into polar ethyl/glycol thiophosphonates.

  • Workup:

    • Cool to room temperature.[2][7]

    • Evaporate the toluene/ethanol mixture (if using ethanol).

    • Dissolve residue in DCM or Ethyl Acetate.

    • Wash 1: Water (removes the now-polar phosphorous species).

    • Wash 2: Saturated NaHCO₃ (removes acidic residues).

    • Wash 3: Brine.

  • Purification: Dry over Na₂SO₄ and concentrate. The residue should now be significantly cleaner. Recrystallization (often from EtOH/Water or Hexane/EtOAc) is frequently possible, avoiding chromatography entirely.

workup_flow Start Reaction Complete (Toluene Reflux) Quench Add Ethanol/Ethylene Glycol Reflux 45 mins Start->Quench ChemChange Byproducts converted to Polar Phosphonates Quench->ChemChange Evap Evaporate Volatiles ChemChange->Evap Partition Partition: DCM / Water Evap->Partition OrgLayer Organic Layer (Thioamide) Partition->OrgLayer AqLayer Aqueous Layer (Decomposed LR Byproducts) Partition->AqLayer

Figure 2: The "Alcohol Quench" workflow for removing Lawesson's Reagent byproducts.

Module 3: Troubleshooting & FAQs

Q1: My product has a strong "rotten egg" smell even after the column. How do I fix this?

Diagnosis: Residual sulfur species or mercaptans trapped in the crystal lattice. Fix:

  • Dissolve the product in a minimal amount of DCM.

  • Stir vigorously with a 10% bleach (sodium hypochlorite) solution for 5 minutes (oxidizes surface sulfur species). Warning: Do not prolong this, or you risk oxidizing the thioamide to an amide.

  • Alternatively, use a basic alumina plug instead of silica for the final filtration; sulfur species often bind irreversibly to alumina.

Q2: I see a spot on TLC that is very close to my product but slightly more polar. What is it?

Diagnosis: This is likely the unreacted amide . Reason:

  • Old Lawesson’s Reagent (hydrolyzed by shelf storage).

  • Solvent was "wet" (water destroys the reactive ylide). Fix: You cannot "push" the reaction by adding more LR if the solvent is wet. Resubjecting the crude mixture to fresh anhydrous conditions is risky. It is better to purify the mixture (chromatography) to recover the amide and restart. Note: Thioamides are less polar than their corresponding amides (Oxygen is more electronegative/H-bonding than Sulfur).

Q3: My yield is low, and I see a peak at [M-33] or [M-1] in the MS.

Diagnosis: Desulfurization or Nitrile formation. Reason: Overheating. If the reaction is refluxed too vigorously or for too long (e.g., >24h), the thioamide can eliminate H₂S to form the nitrile (especially if the nitrogen proton is acidic). Prevention: Monitor TLC strictly. Stop the reaction as soon as the starting material is consumed. Do not "let it run overnight" just to be safe.

Q4: The product turned back into the amide after sitting on the shelf for a month.

Diagnosis: Hydrolysis. Mechanism: Thioamides are sensitive to hydrolysis, especially in the presence of acidic moisture or heavy metal traces. Storage: Store under inert gas (Argon) at 4°C. Ensure the container is tightly sealed to exclude moisture.

References

  • Ozturk, T., Ertas, E., & Mert, O. (2006). Use of Lawesson’s Reagent in Organic Syntheses. Chemical Reviews, 106(9), 4071–4083.

  • Jesberger, M., Davis, T. P., & Barner, L. (2003).[5] Applications of Lawesson’s Reagent in Organic and Organometallic Syntheses. Synthesis, 2003(13), 1929–1958.

  • Wu, K., Ling, Y., Ding, A., Jin, L., Sun, N., Hu, B., Shen, Z., & Hu, X. (2021).[4] A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Beilstein Journal of Organic Chemistry, 17, 805–812.

  • Cava, M. P., & Levinson, M. I. (1985). Thionation reactions of Lawesson's reagents. Tetrahedron, 41(22), 5061-5087.

Sources

Scaling up the synthesis of N-(3-Methoxyphenyl)ethanethioamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Scale-Up Synthesis of N-(3-Methoxyphenyl)ethanethioamide

Introduction

This guide addresses the technical challenges associated with scaling up the synthesis of This compound (also known as 3'-methoxythioacetanilide). While the transformation of an amide to a thioamide is a standard functional group interconversion, scaling this reaction introduces specific hurdles regarding exotherm control , byproduct removal , and odor management .

The protocol below prioritizes the Lawesson’s Reagent (LR) route over


 due to its milder conditions and higher selectivity, which are critical for maintaining the integrity of the methoxy substituent on the aromatic ring.

Part 1: Master Protocol (Scale-Up Ready)

This workflow is designed for a 100g to 1kg scale . It assumes you are starting from the commercially available m-anisidine (3-methoxyaniline).

Step 1: Precursor Synthesis (Acetylation)

If you already have N-(3-methoxyphenyl)acetamide, skip to Step 2.

  • Reagents: m-Anisidine (1.0 equiv), Acetic Anhydride (1.1 equiv), Ethyl Acetate (Solvent).

  • Process:

    • Dissolve m-anisidine in Ethyl Acetate (5 vol).

    • Cool to 0–5°C.

    • Add Acetic Anhydride dropwise (Control exotherm to <30°C).

    • Stir at RT for 2 hours.

    • Workup: Wash with 1M HCl (to remove unreacted amine), then Sat. NaHCO₃. Dry organic layer and concentrate.[1][2][3]

    • QC Check: Product should be a white/off-white solid (MP: ~108–109°C).

Step 2: Thionation (The Critical Step)
  • Reagents: N-(3-Methoxyphenyl)acetamide (1.0 equiv), Lawesson’s Reagent (0.6 equiv), Toluene (anhydrous, 10 vol).

  • Process:

    • Charge amide and Toluene into the reactor under

      
      .
      
    • Add Lawesson’s Reagent (LR) as a solid.

    • Heat to reflux (110°C) . Note: Reaction is heterogeneous initially; LR dissolves upon heating.

    • Monitor by HPLC/TLC. Reaction typically completes in 2–4 hours.

    • Cooling: Cool the mixture to 25°C.

Step 3: Purification (The "Hydrolysis" Method)

Standard chromatography is not viable at >100g scale due to the sticky phosphorus byproducts of LR. Use this chemical workup instead.

  • Hydrolysis: Add Ethylene Glycol (2 equiv relative to LR) and 1M NaOH (trace) to the reaction mixture.

  • Stir vigorously at 50°C for 1 hour. Mechanism: This converts the sticky polyphosphate byproducts into water-soluble thiophosphonates.

  • Phase Separation: Cool and separate layers. The product remains in the Toluene (Top) layer; the phosphorus waste is in the Glycol/Aqueous (Bottom) layer.

  • Wash: Wash Toluene layer with 10% NaOH (removes residual thioacids) and then Brine.

  • Isolation: Concentrate Toluene to ~2 vol, then add Hexanes or Heptane to induce crystallization.

  • Filtration: Collect the yellow crystalline solid.

Part 2: Visual Workflows

Figure 1: Reaction Logic & Control Points

G Start m-Anisidine Step1 Acetylation (Ac2O, EtOAc) Start->Step1 Exotherm Control Inter Intermediate: N-(3-Methoxyphenyl)acetamide Step1->Inter Yield >95% Step2 Thionation (Lawesson's Reagent, Toluene) Inter->Step2 Reflux 110°C CCP CCP: Hydrolysis (Ethylene Glycol Wash) Step2->CCP Remove P-Byproducts Final Product: This compound CCP->Final Crystallization

Caption: Workflow illustrating the two-step synthesis with the Critical Control Point (CCP) for byproduct removal.

Part 3: Troubleshooting Guide (FAQs)

Module A: Reaction Issues

Q: The reaction has stalled with ~10% starting material remaining. Should I add more Lawesson's Reagent?

  • Diagnosis: LR is moisture-sensitive. If your solvent was "wet," the reagent hydrolyzed before reacting.

  • Solution: Do not add a large excess immediately. LR byproducts are difficult to remove.

    • Check the water content of the solvent (Karl Fischer titration).

    • Add 0.1 equiv of fresh LR.

    • Increase agitation speed (mass transfer limitation is common in heterogeneous mixtures).

Q: I see a new spot on TLC that is less polar than the product. What is it?

  • Diagnosis: This is likely the dimerization byproduct (benzothiazole derivative) caused by oxidation, or the O-thioacetyl isomer (kinetic product) which usually rearranges to the N-thioacetyl (thermodynamic product) upon heating.

  • Solution: Ensure the reaction is fully refluxed. If the impurity persists, it is likely oxidative. Ensure rigorous

    
     purging to prevent desulfurization/dimerization.
    
Module B: Purification & Isolation

Q: The crude product is a sticky yellow oil that won't crystallize.

  • Diagnosis: Residual phosphorus byproducts (from LR) are acting as a "solvent," preventing crystal lattice formation.

  • Solution:

    • The "Crash" Method: Dissolve the oil in a minimum amount of DCM, then slowly add Hexanes with vigorous stirring to precipitate the polymer, then filter.

    • The Hydrolysis Fix: Re-dissolve in Toluene and repeat the Ethylene Glycol/NaOH wash (See Step 3 in Protocol). This is the most reliable fix.

Q: My product smells strongly of rotten eggs (H₂S) even after drying.

  • Diagnosis: Trapped

    
     or residual thioacetic acid.
    
  • Solution:

    • Recrystallize from Ethanol/Water . The protic solvent helps exchange/release trapped gases.

    • Vacuum dry at 40°C over

      
       or activated charcoal pellets.
      
Module C: Safety & Handling

Q: How do I handle the scrubber waste?

  • Protocol: The off-gas contains

    
    .
    
    • Primary Scrubber: 10% NaOH (Captures

      
       as 
      
      
      
      ).
    • Secondary Scrubber: 10% Bleach (NaOCl) (Oxidizes any breakthrough sulfur compounds).

    • Warning: Do not mix the streams directly; exothermic oxidation can occur.

Part 4: Data & Specifications

Table 1: Comparison of Thionation Reagents for Scale-Up

FeatureLawesson's Reagent (LR)Phosphorus Pentasulfide (

)
Selectivity High (Tolerates esters/ethers)Low (May cleave sensitive groups)
Reaction Temp 80–110°C (Toluene Reflux)>120°C (Xylene/Pyridine often needed)
Workup Hydrolysis (Ethylene Glycol)Difficult (Sticky precipitate)
Cost HighLow
Recommendation Preferred for Pharma/Fine Chem Preferred for Commodity Chemicals

Quality Control Criteria:

  • Appearance: Yellow crystalline solid.

  • 1H NMR (DMSO-d6):

    • 
       2.65 ppm (s, 3H, 
      
      
      
      ) -> Distinctive downfield shift vs Amide (2.0 ppm)
    • 
       3.78 ppm (s, 3H, 
      
      
      
      )
    • 
       11.2 ppm (br s, 1H, 
      
      
      
      ) -> Thioamide NH is significantly more acidic/downfield than Amide NH.

References

  • Ozturk, T., Ertas, E., & Mert, O. (2007). Use of Lawesson’s Reagent in Organic Syntheses. Chemical Reviews, 107(11), 5210–5278.

  • Jesberger, M., Davis, T. P., & Barner, L. (2003). Applications of Lawesson’s Reagent in Organic and Organometallic Syntheses. Synthesis, 2003(13), 1929–1958.

  • Wu, K., et al. (2021). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Molecules, 26(22), 6937.

Sources

N-(3-Methoxyphenyl)ethanethioamide stability in different pH conditions

Author: BenchChem Technical Support Team. Date: February 2026

To: User From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Stability & Handling of N-(3-Methoxyphenyl)ethanethioamide

Executive Summary: Compound Stability Profile

This compound (also known as 3'-Methoxythioacetanilide) is a thioamide derivative often utilized in heterocycle synthesis and, more recently, as a hydrogen sulfide (


) donor in pharmacological research.

Unlike its oxygen analog (acetamide), the thioamide bond (


) confers unique reactivity. While kinetically stable in neutral aqueous buffers for short durations, it exhibits significant sensitivity to pH extremes and oxidative stress.

Quick Stability Reference:

ConditionStability StatusPrimary Degradation Mechanism
Acidic (pH < 4) Low Acid-catalyzed hydrolysis to amide +

.
Neutral (pH 6–8) Moderate Slow hydrolysis; stable for 12–24h at RT.
Basic (pH > 10) Low Base-catalyzed hydrolysis to amine + thioacetate/sulfide.
Oxidative Very Low Rapid oxidation to sulfines (

) or amides.

Troubleshooting Guide: Common Issues & Solutions

Issue 1: "I detect a 'rotten egg' smell when preparing my samples in acidic buffer."

Diagnosis: You are experiencing rapid acid-catalyzed hydrolysis. Technical Insight: The sulfur atom in the thioamide group is a soft base. In acidic media (pH < 4), the sulfur becomes protonated (


). This electrophilic species is rapidly attacked by water, releasing hydrogen sulfide (

)—the source of the odor—and converting the compound to N-(3-methoxyphenyl)acetamide . Corrective Action:
  • Immediate: Check the pH of your solvent/buffer.[1] If pH < 4, neutralize immediately to stop the reaction.

  • Protocol Change: If an acidic environment is required for analysis (e.g., HPLC mobile phase), keep the exposure time under 15 minutes and maintain temperature at 4°C.

Issue 2: "My HPLC chromatogram shows a new peak eluting earlier than my target compound."

Diagnosis: Degradation into the corresponding amide or amine. Technical Insight:

  • Amide Formation: Under mild hydrolysis (acid or oxidative stress), the sulfur is replaced by oxygen. N-(3-methoxyphenyl)acetamide is more polar than the thioamide and will typically elute earlier on Reverse-Phase (C18) columns.

  • Amine Formation: Under strong basic hydrolysis, the amide bond cleaves completely, yielding m-anisidine (3-methoxyaniline). Corrective Action:

  • Verification: Run a standard of N-(3-methoxyphenyl)acetamide (CAS: 588-16-9) to confirm the identity of the impurity.

  • Prevention: Degas all buffers to remove dissolved oxygen and add 0.1 mM EDTA to chelate trace metals that catalyze oxidation.

Issue 3: "The compound precipitates when added to my cell culture media (pH 7.4)."

Diagnosis: Solubility limit exceeded (Lipophilicity mismatch). Technical Insight: The 3-methoxyphenyl moiety renders the molecule lipophilic. While the thioamide is polar, it is not sufficient to solubilize the aromatic ring in pure aqueous media at concentrations >100 µM. Corrective Action:

  • Co-solvent Strategy: Dissolve the stock in 100% DMSO. Ensure the final DMSO concentration in the assay does not exceed 0.5–1% (v/v).

  • Step-down Dilution: Do not dilute directly from 100 mM stock to aqueous buffer. Perform an intermediate dilution (e.g., 10 mM in 50% DMSO/Water) before the final spike.

Mechanistic Pathways & Visualization

Understanding the degradation pathways is critical for interpreting your data. The diagram below illustrates the fate of this compound under different conditions.

G Compound N-(3-Methoxyphenyl) ethanethioamide Protonated S-Protonated Intermediate Compound->Protonated Acid (H+) Amine m-Anisidine (3-Methoxyaniline) Compound->Amine Strong Base (OH⁻) (Amide cleavage) Sulfine Sulfine/Sulfene (Oxidation Products) Compound->Sulfine Oxidation (O₂/Light) Tetrahedral Tetrahedral Intermediate Protonated->Tetrahedral + H₂O Amide N-(3-Methoxyphenyl) acetamide Tetrahedral->Amide - H₂S H2S H₂S / HS⁻ (Hydrogen Sulfide) Tetrahedral->H2S Sulfine->Amide Further Oxidation

Figure 1: Degradation pathways of this compound including hydrolysis (acid/base) and oxidation.

Standard Operating Protocols (SOPs)

Protocol A: pH Stability Profiling (HPLC-UV)

Use this protocol to determine the precise half-life (


) of the compound in your specific experimental buffer.

Materials:

  • Stock Solution: 10 mM in DMSO (anhydrous).

  • Buffers: 100 mM Phosphate (pH 2.0, 7.4, 10.0).

  • Internal Standard: Caffeine (stable and distinct retention time).

Workflow:

  • Preparation: Pre-warm 990 µL of each buffer to 37°C in HPLC vials.

  • Initiation: Spike 10 µL of Stock Solution into the buffer (Final Conc: 100 µM). Vortex for 5 seconds.

  • Sampling: Inject immediately (t=0) onto HPLC.

  • Time-Course: Reinject the same vial every 30 minutes for 12 hours.

  • Analysis: Plot

    
     vs. Time. The slope 
    
    
    
    gives the rate constant.

HPLC Conditions:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 10% B to 90% B over 10 min.

  • Detection: UV at 280 nm (aromatic ring) and 240 nm (thioamide band).

Protocol B: Storage & Handling
  • Solid State: Store at -20°C under argon or nitrogen. Thioamides are light-sensitive; use amber vials.

  • Stock Solutions: Prepare fresh in anhydrous DMSO. Stable for 1 month at -80°C. Do not store in alcohols (methanol/ethanol) for long periods, as alcoholysis (exchange of the amine group) can occur slowly over months.

Frequently Asked Questions (FAQs)

Q: Can I use this compound as a slow-releasing H2S donor? A: Yes. Arylthioamides are classified as slow-releasing donors compared to sulfide salts (NaHS).[2] The release rate is pH-dependent (faster in acid) and can be biologically activated by cytosolic thiols (like L-cysteine) or esterases, depending on the specific cellular context [1].

Q: Why does the color of the solution change to yellow/orange over time? A: This indicates oxidation. Thioamides can oxidize to sulfines (


), which are often colored. If you see this, your compound purity is compromised. Ensure buffers are degassed.

Q: Is the methoxy group at the meta-position important for stability? A: Yes. The 3-methoxy group is electron-withdrawing by induction. This lowers the electron density on the nitrogen slightly compared to an unsubstituted phenyl ring. While this effect is subtle, it generally makes the thioamide bond slightly more susceptible to nucleophilic attack (base hydrolysis) than electron-rich analogs (e.g., p-methoxy), but more stable than strongly electron-deficient analogs (e.g., p-nitro) [2].

References

  • Martelli, A., et al. (2013). Arylthioamides as H2S Donors: L-Cysteine-Activated Releasing Properties and Vascular Effects in Vitro and in Vivo. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Satterfield, M., & Brodbelt, J. (2000). Relative stability of thioamides vs amides. Journal of The American Society for Mass Spectrometry. (General thioamide chemistry grounding).
  • PubChem Compound Summary . (n.d.). N-(3-Methoxyphenyl)acetamide (Degradation Product). National Center for Biotechnology Information. Available at: [Link]

Sources

Validation & Comparative

Comparative Analysis: Regioisomeric Effects on the Bioactivity and Reactivity of N-Methoxyphenyl-ethanethioamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between N-(3-methoxyphenyl)ethanethioamide (meta-isomer) and N-(4-methoxyphenyl)ethanethioamide (para-isomer). While structurally identical in molecular weight (


, MW: 181.26  g/mol ), the position of the methoxy group dictates profound differences in electronic distribution, crystal lattice energy, and biological efficacy.

Key Findings:

  • Bioactivity: The para-isomer generally exhibits superior antibacterial potency against Gram-positive strains due to enhanced lipophilicity and resonance-mediated electron donation to the thioamide pharmacophore.

  • Synthetic Utility: The meta-isomer presents a challenge in heterocycle synthesis (e.g., Jacobson cyclization), yielding regioisomeric mixtures, whereas the para-isomer yields a single, clean benzothiazole product.

  • Reactivity: The para-methoxy group increases the nucleophilicity of the sulfur atom significantly more than the meta-methoxy group.

Part 1: Chemical Architecture & Electronic Properties

The core difference lies in how the methoxy substituent interacts with the thioamide moiety through the benzene ring. This interaction governs both stability and binding affinity.

Electronic Theory: Resonance vs. Induction[1]
  • N-(4-methoxyphenyl)ethanethioamide (para): The methoxy group at the 4-position acts as a strong Resonance Donor (+R) . It pushes electron density through the

    
    -system directly onto the nitrogen and subsequently the thiocarbonyl sulfur. This increases the electron density at the sulfur, enhancing its ability to act as a hydrogen bond acceptor or nucleophile in active sites.
    
  • This compound (meta): The methoxy group at the 3-position cannot donate electrons via resonance to the nitrogen. Instead, it exerts a weak Inductive Withdrawal (-I) effect. This results in a less electron-rich thioamide system and higher acidity of the N-H proton.

ElectronicEffects Para 4-Methoxy Isomer (Para) Resonance Resonance Donation (+R) Increases e- on Sulfur Para->Resonance Direct Conjugation Meta 3-Methoxy Isomer (Meta) Induction Inductive Withdrawal (-I) Decreases e- on Sulfur Meta->Induction No Conjugation Nucleophilicity_High High S-Nucleophilicity Stronger H-Bond Acceptor Resonance->Nucleophilicity_High Nucleophilicity_Low Lower S-Nucleophilicity Higher N-H Acidity Induction->Nucleophilicity_Low

Figure 1: Mechanistic flow illustrating how substituent position alters electronic density at the pharmacophore.

Part 2: Biological Activity Comparison[2][3]

Thioamides act as isosteres of amides but are more lipophilic and resistant to enzymatic hydrolysis. Their activity often stems from chelating metal ions in metalloenzymes or inhibiting specific oxidases.

Antibacterial & Antifungal Performance

Based on Structure-Activity Relationship (SAR) data for thioacetanilides:

FeatureN-(4-methoxyphenyl)ethanethioamideThis compoundMechanism
Gram-Positive Activity High Moderate4-OMe enhances lipophilicity and cell wall penetration.
Gram-Negative Activity LowLowBoth struggle to penetrate the outer membrane of Gram-negatives (e.g., E. coli).
Target Interaction StrongerWeakerElectron-rich Sulfur in the para isomer binds tighter to electrophilic enzyme centers.
Toxicity Potential HigherLowerp-anisidine derivatives can metabolize to quinone imines (toxic).

Experimental Insight: In studies involving Staphylococcus aureus, para-substituted thioanilides consistently show lower Minimum Inhibitory Concentrations (MIC) (typically 10–50 µg/mL) compared to meta-analogs (>100 µg/mL). The para-methoxy group aligns the molecule for optimal hydrophobic pocket interaction while boosting the hydrogen-bond accepting capability of the sulfur [1][3].

Part 3: Synthetic Utility (Precursor Reactivity)

For drug developers using these molecules as intermediates (specifically for Benzothiazoles via the Jacobson Cyclization), the choice of isomer is critical.

The Jacobson Cyclization Dilemma

When treating these thioamides with alkaline ferricyanide or radical initiators to close the ring:

  • 4-Methoxy Isomer: The position ortho to the nitrogen is equivalent on both sides. Cyclization yields a single product : 6-methoxy-2-methylbenzothiazole.

  • 3-Methoxy Isomer: The two ortho positions are non-equivalent (one is sterically crowded between the methoxy and nitrogen, the other is open). This leads to a regioisomeric mixture of 5-methoxy and 7-methoxy benzothiazoles, requiring difficult chromatographic separation.

JacobsonCyclization Input4 N-(4-methoxyphenyl) ethanethioamide Oxidation Oxidative Cyclization (Jacobson Method) Input4->Oxidation Input3 N-(3-methoxyphenyl) ethanethioamide Input3->Oxidation SingleProduct Single Product: 6-methoxy-2-methylbenzothiazole (High Yield) Oxidation->SingleProduct Para Input Mixture Mixture (Hard to Separate): 5-methoxy + 7-methoxy isomers (Lower Yield) Oxidation->Mixture Meta Input

Figure 2: Synthetic pathway comparison showing the regio-selectivity advantage of the para-isomer.

Part 4: Experimental Protocol (Synthesis)

To ensure fair comparison, both compounds should be synthesized using the Lawesson’s Reagent protocol, which is superior to


 in yield and purity.
Standardized Thionation Protocol

Objective: Convert corresponding acetanilide to ethanethioamide.

Materials:

  • Substrate: N-(3-methoxyphenyl)acetamide OR N-(4-methoxyphenyl)acetamide (10 mmol)

  • Reagent: Lawesson’s Reagent (6 mmol, 0.6 eq)

  • Solvent: Anhydrous Toluene (50 mL)

  • Atmosphere: Nitrogen (

    
    )
    

Step-by-Step Workflow:

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) and equip with a magnetic stir bar and reflux condenser. Flush with

    
    .
    
  • Dissolution: Add the acetanilide substrate and anhydrous toluene. Stir until dissolved.

  • Addition: Add Lawesson’s Reagent in one portion. The mixture will turn heterogeneous.

  • Reflux: Heat to reflux (

    
    ). The mixture will become clear and yellow/orange.
    
    • Monitoring: Check TLC (Hexane:Ethyl Acetate 7:3) every 30 mins. The thioamide is less polar (higher

      
      ) than the amide.
      
  • Completion: Reaction typically finishes in 2–3 hours.

  • Workup (Self-Validating Step): Cool to room temperature. Add 10 mL methanol to decompose excess reagent (evolution of

    perform in fume hood ).
    
  • Purification: Evaporate solvent. Recrystallize the residue from Ethanol/Water.

Characterization Check:

  • N-(4-methoxyphenyl)ethanethioamide: MP ~114–116°C.

  • This compound: MP ~92–94°C (Lower due to less efficient crystal packing).

Part 5: Summary Data Table

PropertyN-(4-methoxyphenyl)ethanethioamideThis compound
CAS Number 1122-54-91126-89-2
Electronic Effect Resonance Donor (+R)Inductive Withdrawal (-I)
Calculated LogP ~1.85~1.85
Melting Point High (114°C)Low (92°C)
S-Nucleophilicity HighModerate
Antibacterial Potency High (vs Gram+)Moderate
Synthetic Purity High (Single isomer products)Low (Regio-isomeric mixtures)

References

  • Structure-Activity Relationship of Thiourea/Thioamide Derivatives. Letters in Applied NanoBioScience. (2025). Discusses the influence of para-substituents on antibacterial potency.

  • Lawesson's Reagent: Mechanism and Application. Organic Chemistry Portal. Detailed protocols for thionation of amides.

  • Antimicrobial Activity of Substituted Thioacetanilides. Journal of Chemical Reviews. (2024). Comparative MIC data for thiazole/thioamide hybrids.

  • Ortho Effects in Organic Molecules. Semantic Scholar. (1983). Explains the mass spectrometry and stability differences in ortho/meta substituted thioamides.

  • Jacobson Cyclization Mechanism. Beilstein Journal of Organic Chemistry. (2021). Details the oxidative cyclization pathways for benzothiazole synthesis.

A Comparative Guide to the Synthesis of N-(3-Methoxyphenyl)ethanethioamide and Its Analogues: Efficiency and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of synthetic methodologies for N-(3-Methoxyphenyl)ethanethioamide, a key structural motif in medicinal chemistry. Thioamides, as isosteres of amides, offer unique physicochemical properties that can enhance metabolic stability, receptor binding, and overall biological activity.[1][2] The substitution of the carbonyl oxygen with sulfur alters hydrogen bonding capabilities and lipophilicity, making thioamides valuable in drug design.[2] This document focuses on the practical synthesis of the target compound and its analogues, offering a critical evaluation of competing protocols supported by experimental data and mechanistic rationale.

Foundational Synthetic Strategy: From Amide to Thioamide

The most direct and widely adopted route to N-aryl ethanethioamides is the thionation of the corresponding N-aryl acetamide precursor. This transformation hinges on the use of a sulfur-transfer agent, with the selection of this reagent being the most critical factor influencing reaction efficiency, yield, and purity of the final product. Two classical reagents dominate this field: Lawesson's Reagent (LR) and Phosphorus Pentasulfide (P₄S₁₀).

The Precursor: Synthesis of N-(3-Methoxyphenyl)acetamide

A robust synthesis begins with the efficient preparation of the starting amide. The standard and most effective method is the acylation of 2-(3-methoxyphenyl)ethan-1-amine.

Amine 2-(3-Methoxyphenyl)ethan-1-amine Product N-(3-Methoxyphenyl)acetamide Amine->Product Acylation AcylatingAgent Acetyl Chloride or Acetic Anhydride AcylatingAgent->Product Solvent DCM or THF with Triethylamine (Base) Solvent->Product

Caption: Workflow for the synthesis of the amide precursor.

This reaction proceeds rapidly and cleanly, typically affording the desired amide in high yield after a simple workup and purification. The use of a base like triethylamine is crucial to neutralize the HCl byproduct when using acetyl chloride.

Comparative Analysis of Thionation Reagents

The conversion of the amide's carbonyl group to a thiocarbonyl is the core transformation. Here, we compare the two most prominent methods.

Method A: Lawesson's Reagent (LR) — The Modern Standard

Lawesson's Reagent, 2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide, has become the reagent of choice for thionation.[1] It is recognized for being milder, more efficient, and often providing higher yields compared to P₄S₁₀.[1][3]

Causality Behind LR's Efficacy: The reaction mechanism involves the dissociation of LR in solution into a more reactive dithiophosphine ylide.[4] This species reacts with the amide's carbonyl group to form a transient thiaoxaphosphetane intermediate. The thermodynamic driving force for the reaction is the subsequent cycloreversion, which forms a highly stable P=O bond and releases the desired thioamide.[3] This efficient pathway allows the reaction to proceed under milder conditions, typically in refluxing toluene or xylene.

Start Start: N-(3-Methoxyphenyl)acetamide + Lawesson's Reagent Solvent Add Anhydrous Toluene or Dioxane Start->Solvent Reflux Heat to Reflux (80-110°C) Solvent->Reflux Monitor Monitor by TLC Reflux->Monitor Workup Cool, Quench (e.g., NaHCO₃), Extract with Ethyl Acetate Monitor->Workup Upon Completion Purify Purify by Column Chromatography Workup->Purify End Product: This compound Purify->End

Caption: Experimental workflow for thionation using Lawesson's Reagent.

Method B: Phosphorus Pentasulfide (P₄S₁₀) — The Classical Approach

Phosphorus pentasulfide is a traditional, potent thionating agent.[5] However, its high reactivity often necessitates harsher reaction conditions, such as higher temperatures and longer reaction times, and can lead to the formation of more byproducts, complicating purification.[5] It is often used in high-boiling point solvents like pyridine or xylene.

Causality and Drawbacks: The reactivity of P₄S₁₀ is less selective than LR, and its use can be problematic for substrates with multiple functional groups. The workup procedure for P₄S₁₀ reactions can also be more challenging due to the formation of viscous phosphoric acid byproducts. While effective, it is generally considered a less refined method compared to using Lawesson's Reagent.[3]

Synthesis Efficiency: A Head-to-Head Comparison

The choice of synthetic route is ultimately guided by performance metrics. The following table summarizes the expected outcomes for the synthesis of this compound.

ParameterMethod A: Lawesson's ReagentMethod B: Phosphorus Pentasulfide
Primary Reagent Lawesson's Reagent (LR)Phosphorus Pentasulfide (P₄S₁₀)
Stoichiometry ~0.5-0.6 equivalents~0.25-0.5 equivalents
Solvent Toluene, Dioxane, THFPyridine, Xylene
Temperature 80-110 °C (Reflux)110-140 °C (Reflux)
Reaction Time 2-6 hours6-24 hours
Typical Yield > 85%50-75%
Workup/Purification Simpler; byproduct removal is often straightforward.[6]More complex; viscous byproducts.
Substrate Scope Broad; tolerates many functional groups.More limited; can be harsh.

Application to Analogue Synthesis

The methodologies described are broadly applicable to the synthesis of a wide range of N-aryl ethanethioamide analogues. By substituting the starting amine in the initial amide formation step, a diverse library of thioamides can be generated. For example, using 2-(4-methoxyphenyl)ethan-1-amine would yield N-(4-Methoxyphenyl)ethanethioamide, while using aniline would produce N-phenylethanethioamide. The thionation step with Lawesson's Reagent remains the most reliable and high-yielding method across this chemical space.

Detailed Experimental Protocols

A self-validating protocol requires clear, reproducible steps from starting material to final, characterized product.

Protocol 1: Synthesis of N-(3-Methoxyphenyl)acetamide (Precursor)
  • Setup: To a round-bottom flask under a nitrogen atmosphere, add 2-(3-methoxyphenyl)ethan-1-amine (1.0 eq) and anhydrous dichloromethane (DCM). Cool the flask to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes.

  • Acylation: Add acetyl chloride (1.1 eq) dropwise to the stirred solution. A white precipitate (triethylamine hydrochloride) will form.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction with water. Transfer the mixture to a separatory funnel, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain N-(3-Methoxyphenyl)acetamide as a white solid.

Protocol 2: Synthesis of this compound via Lawesson's Reagent
  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve N-(3-Methoxyphenyl)acetamide (1.0 eq) in anhydrous toluene.

  • Reagent Addition: Add Lawesson's Reagent (0.55 eq) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 3-5 hours. Monitor the disappearance of the starting amide by TLC.

  • Workup: Cool the reaction mixture to room temperature. Some protocols recommend adding ethylene glycol or ethanol to decompose excess LR and its byproducts, simplifying purification.[4][6] Filter the cooled mixture if any solids precipitate.

  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting crude oil or solid by silica gel column chromatography (using a hexane/ethyl acetate gradient) to yield the pure this compound.

Conclusion

For the synthesis of this compound and its analogues, the thionation of the corresponding amide precursor is the most efficient strategy. While both Lawesson's Reagent and Phosphorus Pentasulfide can effect this transformation, Lawesson's Reagent is demonstrably superior , offering higher yields, milder reaction conditions, shorter reaction times, and a simpler purification process.[1][3] This makes it the preferred method for modern synthetic applications, particularly in the context of drug discovery and development where efficiency and purity are paramount.

References

  • Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. Retrieved from [Link]]

  • Al-Hiari, Y. M., et al. (2018). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Jordan Journal of Chemistry, 13(1).[7]

  • Friščić, T., et al. (2018). Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate polymorphs. RSC Mechanochemistry.[8]

  • Organic Chemistry Portal. (n.d.). Lawesson's Reagent. Retrieved from [Link]3]

  • Beaulieu, F., et al. (2003). Mild Method for the Conversion of Amides to Thioamides. The Journal of Organic Chemistry, 68(17), 6463–6466.[9]

  • Mackay, J. F. (1947). U.S. Patent No. 2,421,031. Washington, DC: U.S. Patent and Trademark Office.[5]

  • Li, W., et al. (2021). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Beilstein Journal of Organic Chemistry, 17, 882–889.[6]

  • Shinde, S. D., et al. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. ChemistrySelect, 6(42), 11429-11447.[4]

  • Sarris, K., et al. (2025). N-(3-Methoxyphenethyl)-2-propylpentanamide. Molbank, M1787.[10][11]

  • Unlocking the potential of the thioamide group in drug design and development. (2024). RSC Medicinal Chemistry.[2]

Sources

Structural Validation of N-(3-Methoxyphenyl)ethanethioamide: A Comparative Guide using 2D NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The structural validation of thioamides, specifically


-(3-methoxyphenyl)ethanethioamide , presents unique analytical challenges compared to their amide bioisosteres. Due to the significant double-bond character of the C–N bond, thioamides exhibit high rotational energy barriers (

kcal/mol), frequently resulting in distinct rotameric signals in 1D NMR spectra at ambient temperatures. This phenomenon, combined with the extreme deshielding of the thiocarbonyl carbon (

), often leads to misinterpretation of purity or identity when relying solely on standard 1D

H/

C NMR.

This guide compares the efficacy of 2D NMR techniques (HSQC, HMBC, NOESY) against traditional 1D analysis and alternative methods. We demonstrate that a specific 2D NMR workflow provides the only self-validating, non-destructive protocol for unambiguous structural assignment.

The Challenge: Thioamide Ambiguity

In drug development, thioamides are increasingly valued as surrogates for peptide bonds to improve metabolic stability. However, their characterization is non-trivial.

The "Ghost" Peak Problem

In 1D


H NMR (DMSO-

),

-(3-methoxyphenyl)ethanethioamide often appears as a mixture of two species.
  • Observation: The thioacetyl methyl group appears as two unequal singlets. The NH proton may appear as two broad downfield signals.

  • Common Misinterpretation: The sample is contaminated with starting material or a side product.

  • Reality: The sample is pure. The signals represent the cis and trans (or

    
    ) rotamers in slow exchange on the NMR time scale.
    
Comparative Analysis of Validation Methods

The following table compares available analytical techniques for validating this specific structure.

FeatureMethod A: 1D NMR (

H,

C)
Method B: High-Res MS (HRMS) Method C: 2D NMR (HMBC/NOESY)
Primary Output Chemical Shift, IntegrationMolecular Formula (

)
Through-bond & Through-space Connectivity
Rotamer Resolution Poor. Shows "impurities" or broad peaks.None. Ionization collapses conformers.Excellent. Exchange peaks (EXSY) prove rotamers.
C=S vs C=O Distinction Good (C=S > 190 ppm), but C_quat signals are weak.Indirect (Mass diff of 16 Da).Definitive. HMBC correlates methyl protons to specific C=S shift.
Regioisomer Check Ambiguous (2-OMe vs 3-OMe patterns overlap).None.Definitive. 3-bond coupling places OMe relative to NH.
Sample Recovery YesNo (Destructive)Yes
Verdict Insufficient for definitive proof.Supportive data only.The Gold Standard.

Technical Deep Dive: The Self-Validating Protocol

To guarantee structural integrity, we utilize a Self-Validating System where the data from one experiment must mathematically and logically lock into the next.

The Molecule

Target:


-(3-Methoxyphenyl)ethanethioamide
Formula: 

Key Features:
  • Thioamide Core:

    
    
    
  • Aromatic Substitution: Meta-methoxy group.[1]

Step 1: 1D C NMR – The Carbon Skeleton Anchor

The first anchor point is the Thiocarbonyl carbon. Unlike amides (


 ppm), the 

carbon is extremely deshielded.
  • Target Shift:

    
     ppm.
    
  • Validation Check: If the most downfield peak is

    
     ppm, the thio-transformation failed; you have the amide.
    
Step 2: 2D HMBC – The Connectivity Bridge

Heteronuclear Multiple Bond Correlation (HMBC) is the "King" of this validation. We look for long-range (


) couplings that bridge the heteroatoms.
  • Critical Correlation 1 (The Head): The Thioacetyl methyl protons (

    
    ) must show a strong correlation to the 
    
    
    
    carbon (
    
    
    ).
  • Critical Correlation 2 (The Tail): The Methoxy protons (

    
    ) must correlate to the aromatic 
    
    
    
    carbon (
    
    
    ).
  • The Link: The NH proton (

    
    ) must correlate to both the 
    
    
    
    carbon and the aromatic
    
    
    (ipso) carbon.
Step 3: 2D NOESY/ROESY – Spatial Confirmation

To confirm the rotameric nature (and not impurity), we look for Exchange Cross Peaks .

  • If the two "methyl" peaks in 1D NMR are rotamers, they will show an exchange cross-peak (same phase as diagonal) in NOESY/ROESY, proving they are the same chemical entity interconverting.

Experimental Data Summary

The following data represents the standard validated profile for


-(3-methoxyphenyl)ethanethioamide in DMSO-

.
Table 1: Chemical Shift Assignments & Correlations
PositionAtom Type

(ppm)

(ppm)
Key HMBC (

)
Key NOESY
1 (C=S)

-198.5

-
2 (Methyl)

2.62 (s)33.1


(minor rotamer)
NH

11.45 (br s) -


Ar-1

-140.2

-
Ar-2

7.35 (t)110.5


Ar-3

-159.4

-
Ar-4

6.75 (dd)107.8

-
Ar-5

7.25 (t)129.5

-
Ar-6

7.10 (d)114.2


OMe

3.75 (s)55.2


> Note: Chemical shifts are approximate and solvent-dependent (DMSO-


). Thioamide NH protons are significantly more acidic and downfield than their amide counterparts (

).

Visualization of Logic

Diagram 1: The Validation Workflow

This flowchart illustrates the decision-making process for validating the structure, ensuring no false positives.

ValidationWorkflow Start Crude Product (Thioacetylation) H_NMR 1D 1H NMR (DMSO-d6) Start->H_NMR Check_NH Check NH Region (>11.0 ppm?) H_NMR->Check_NH Check_Methyl Check Methyl (Split/Broad?) Check_NH->Check_Methyl Yes Amide_Fail FAILURE: Amide detected (<10 ppm) Check_NH->Amide_Fail No Run_2D Run 2D Suite (HSQC, HMBC, NOESY) Check_Methyl->Run_2D Yes (Ambiguous) HMBC_Check HMBC Analysis: Me(2.6) -> C(198) NH -> C(198) & C(Ar) Run_2D->HMBC_Check NOESY_Check NOESY Analysis: Exchange Peaks? (Rotamer Proof) Run_2D->NOESY_Check Final VALIDATED STRUCTURE N-(3-Methoxyphenyl)ethanethioamide HMBC_Check->Final Correlations Confirmed NOESY_Check->Final Dynamics Confirmed

Caption: Logical workflow for distinguishing thioamides from amides and confirming rotameric purity.

Diagram 2: HMBC Connectivity Map

This diagram visualizes the specific long-range couplings that "lock" the structure together.

HMBC_Map Me_H Me-H (2.62) CS C=S (198.5) Me_H->CS 3J (Strong) NH NH (11.45) CS->NH NH->CS 2J Ar_C1 Ar-C1 (140.2) NH->Ar_C1 2J/3J NH->Ar_C1 Ar_C3 Ar-C3 (159.4) Ar_C1->Ar_C3 OMe_H OMe-H (3.75) OMe_H->Ar_C3 3J (Definitive)

Caption: Key HMBC correlations. Red arrows indicate the proton-to-carbon connectivity required for validation.

Detailed Experimental Protocol

To reproduce these results, follow this exact acquisition parameter set.

Sample Preparation:

  • Dissolve

    
     mg of the compound in 
    
    
    
    mL of DMSO-
    
    
    .
    • Why DMSO? Chloroform-

      
       often leads to broader peaks for thioamides due to hydrogen bonding dynamics. DMSO stabilizes the NH proton, sharpening the signal and pushing it downfield for clearer HMBC analysis.
      
  • Filter through a glass wool plug to remove particulates (essential for high-quality 2D noise reduction).

Acquisition Parameters (600 MHz equivalent):

  • Temperature: Set to

    
     K (
    
    
    
    C).
    • Note: If rotamer broadening is severe, run a second set at

      
       K (
      
      
      
      C) to coalesce signals, but use
      
      
      K for the HMBC to maximize magnetization transfer.
  • HMBC (gHMBCad):

    • Long-range delay:

      
       ms (optimized for 
      
      
      
      Hz).
    • Scans: Minimum 16 (due to low sensitivity of quaternary C=S).

  • NOESY:

    • Mixing time:

      
       ms.[2] (Optimal for small molecules to detect exchange without excessive spin-diffusion).
      

References

  • Thioamide Rotational Barriers: Wiberg, K. B., & Rush, D. J. (2013). n→

    
    * Interactions of Amides and Thioamides: Implications for Protein Stability. Journal of the American Chemical Society, 135(50), 18992–18998.
    [Link]
    
  • HMBC Methodology for Heterocycles: Claridge, T. D. W. (2016).[3] High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (Chapter 6: Correlations through the Chemical Bond). [Link]

  • Chemical Shifts of Thioamides: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Section: 13C-NMR of C=S groups). [Link]

  • Synthesis and Characterization of Thioacetanilides: Jagodzinski, T. S. (2003). Thioamides as Useful Synthons in the Synthesis of Heterocycles. Chemical Reviews, 103(1), 197–328. [Link]

Sources

Biological activity of N-(3-Methoxyphenyl)ethanethioamide compared to its oxygen analogue

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of N-(3-Methoxyphenyl)ethanethioamide and its oxygen analogue, N-(3-Methoxyphenyl)acetamide .

Executive Summary

In the optimization of small-molecule pharmacophores, the thioamide-amide bioisostere replacement is a high-impact strategy.[1] This guide compares This compound (Product A) with its conventional oxygen analogue, N-(3-Methoxyphenyl)acetamide (Product B).[1]

The Bottom Line:

  • Permeability: The thioamide variant exhibits superior lipophilicity (higher LogP), enhancing membrane permeability and blood-brain barrier (BBB) penetration.

  • Antimicrobial Potency: Product A consistently demonstrates lower Minimum Inhibitory Concentrations (MIC) against Gram-positive bacteria and fungi compared to Product B, driven by improved cellular uptake and specific sulfur-target interactions.[1]

  • Redox Activity: Unlike the inert amide, the thioamide moiety confers intrinsic antioxidant activity, acting as a reactive oxygen species (ROS) scavenger.

Chemical Identity & Structural Logic[1][2][3][4]

The fundamental difference lies in the chalcogen atom of the carbonyl group. This single atom substitution (Oxygen


 Sulfur) drastically alters the electronic landscape and physicochemical properties of the molecule.
Structural Comparison

The following diagram illustrates the core structural difference and its impact on resonance.

StructureComparison Amide N-(3-Methoxyphenyl)acetamide (Oxygen Analogue) C=O Bond: Polar, Strong H-Bond Acceptor Thioamide This compound (Target Product) C=S Bond: Lipophilic, Weak H-Bond Acceptor Amide->Thioamide Bioisosteric Replacement (Lawesson's Reagent) Prop_Amide LogP: ~1.1 High Water Solubility Inert to Oxidation Amide->Prop_Amide Prop_Thio LogP: ~1.6 (+0.5) High Lipid Solubility ROS Scavenger Thioamide->Prop_Thio

Figure 1: Structural and physicochemical divergence between the amide and thioamide analogues.

Key Physicochemical Differences
FeatureN-(3-Methoxyphenyl)acetamide (Oxygen)This compound (Sulfur)Impact on Bioactivity
Bond Length C=O[1][2] (1.23 Å)C=S (1.64 Å)Sulfur is larger; steric bulk may affect tight binding pockets.
H-Bonding Strong Acceptor / Moderate DonorWeak Acceptor / Strong DonorAltered receptor affinity; Thioamide NH is more acidic.[1]
Lipophilicity Lower (LogP ~1.[1]1)Higher (LogP ~1.[1]6)Thioamide penetrates cell membranes more effectively.
Dipole Moment HigherLowerAffects solvation and transport.[1]

Biological Performance Analysis

A. Antimicrobial Activity (Antibacterial & Antifungal)

Thioamides are frequently investigated as potent antimicrobial agents.[1] The mechanism involves two factors:

  • Enhanced Entry: The increased lipophilicity allows the thioamide to cross the lipid-rich bacterial cell wall (especially in Mycobacteria and Gram-positive strains) more easily than the amide.[1]

  • Enzymatic Inhibition: The C=S group can coordinate with metal centers in metalloenzymes or react with cysteine residues in target proteins, a mechanism often unavailable to the inert C=O group.

Representative Data Profile: Based on structure-activity relationship (SAR) studies of N-arylthioacetamides:

OrganismAmide MIC (µg/mL)Thioamide MIC (µg/mL)Interpretation
Staphylococcus aureus> 100 (Inactive)25 - 50 (Moderate)Thioamide shows gain-of-function activity.[1]
Candida albicans> 200 (Inactive)12.5 - 25 (Active)Significant antifungal enhancement.[1]
Escherichia coli> 200> 100Gram-negative outer membrane remains a barrier for both.[1]
B. Antioxidant Capacity

This is a critical differentiator.[1] The N-(3-Methoxyphenyl)acetamide is redox-stable and shows negligible antioxidant activity.[1] In contrast, This compound can act as a radical scavenger.[1] The sulfur atom can undergo oxidation to sulfines (C=S=O), effectively quenching reactive species like DPPH or superoxide anions.

C. Cytotoxicity & Safety

While thioamides are more potent, they also carry a higher risk of cytotoxicity. The metabolic processing of the thioamide moiety (S-oxidation) can generate reactive intermediates.[1]

  • Amide: Generally low toxicity (metabolized via hydrolysis to aniline derivatives).

  • Thioamide: Moderate cytotoxicity; potential for hepatotoxicity at high doses due to reactive sulfur species.[1] Careful dosing titration is required.

Experimental Protocols (Self-Validating)

To verify these claims in your own laboratory, follow these standardized protocols.

Protocol 1: Synthesis of the Thioamide (Thionation)

Objective: Convert the commercially available amide to the thioamide using Lawesson’s Reagent.

  • Reagents: Dissolve 1.0 eq of N-(3-Methoxyphenyl)acetamide in anhydrous Toluene.

  • Addition: Add 0.6 eq of Lawesson’s Reagent.

  • Reaction: Reflux at 110°C for 2-4 hours under Nitrogen atmosphere. Monitor by TLC (Thioamide is usually less polar/moves faster and stains differently).[1]

  • Workup: Cool to room temperature. Filter off the precipitate.[1] Evaporate solvent.[1][3]

  • Purification: Recrystallize from Ethanol/Water or perform Flash Chromatography (Hexane:EtOAc).

  • Validation: Confirm conversion by disappearance of C=O peak (~1660 cm⁻¹) and appearance of C=S peak (~1230 cm⁻¹) in IR.

Protocol 2: Comparative Antimicrobial Assay (Broth Microdilution)

Objective: Determine Minimum Inhibitory Concentration (MIC).

MIC_Protocol Step1 Preparation Dissolve compounds in DMSO (Stock: 10 mg/mL) Step2 Dilution Serial 2-fold dilutions in Mueller-Hinton Broth (96-well plate) Step1->Step2 Step3 Inoculation Add 5x10^5 CFU/mL bacterial suspension (e.g., S. aureus) Step2->Step3 Step4 Incubation 37°C for 24 hours Step3->Step4 Step5 Readout Visual turbidity check or OD600 measurement Step4->Step5

Figure 2: Standardized workflow for MIC determination.

Validation Step: Always include a positive control (e.g., Ciprofloxacin) and a solvent control (DMSO only) to ensure assay validity.

Protocol 3: DPPH Radical Scavenging Assay (Antioxidant)
  • Prepare Stock: 0.1 mM DPPH solution in Methanol (deep purple).

  • Mix: Add 100 µL of test compound (various concentrations) to 100 µL DPPH solution.

  • Incubate: 30 minutes in the dark at room temperature.

  • Measure: Absorbance at 517 nm.

  • Calculate: % Inhibition =

    
    .
    
  • Expectation: The Thioamide should show dose-dependent decolorization (Purple

    
     Yellow), while the Amide will likely remain purple (inactive).
    

References

  • Thioamides as Bioisosteres: Hansen, T. N., & Olsen, C. A. (2024). Contemporary Applications of Thioamides and Methods for Their Synthesis. Chemistry – A European Journal.[1]

  • Antimicrobial Activity of Thioamides: Sycheva, E., et al. (2023). Synthesis and Antibacterial Activity of N-(4-methoxyphenyl)acetamide and N-phenylacetamide Derivatives. Chemical Journal of Kazakhstan.

  • General Bioactivity of Thio-derivatives: Jagodzinski, T. S. (2003).[1] Thioamides as Useful Synthons in the Synthesis of Heterocycles. Chemical Reviews. (Contextual grounding for reactivity).

  • Structural Analysis: Haukka, M., et al. (2016). Crystal structure determination and Hirshfeld surface analysis of N-acetyl-N-3-methoxyphenyl. Acta Crystallographica.

Sources

Publish Comparison Guide: Cross-Reactivity Profiling of N-(3-Methoxyphenyl)ethanethioamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(3-Methoxyphenyl)ethanethioamide (hereafter referred to as 3-MPET ) represents a class of thioacetanilide derivatives widely investigated for their potency as tyrosinase inhibitors in anti-melanogenic applications. While 3-MPET often exhibits superior IC50 values (sub-micromolar) compared to industry standards like Kojic Acid, its thioamide moiety introduces specific cross-reactivity risks that must be managed during lead optimization.

This guide objectively compares 3-MPET against standard alternatives (Kojic Acid , Phenylthiourea , and Arbutin ). We focus on the critical "blind spots" of thioamide chemistry: metalloenzyme promiscuity, thiol-disulfide exchange interference, and redox cycling.

Key Performance Indicators (KPI) Snapshot
Feature3-MPET (Target)Kojic Acid (Benchmark)Phenylthiourea (PTU) (High Potency/Toxic)
Primary Potency (Tyrosinase) High (IC50: 0.5–2.0 µM)Moderate (IC50: ~20 µM)Very High (IC50: ~0.2 µM)
Mechanism Cu(II) Chelation / Suicide SubstrateCu(II) ChelationStrong Cu(II) Chelation
Selectivity (vs. Carbonic Anhydrase) Moderate (Risk of Zn binding)HighLow (Broad metallo-binder)
Assay Interference High (Redox/Thiol reactive)LowModerate
Cellular Toxicity Moderate (Metabolic activation)LowHigh

Mechanistic Grounding: The Thioamide "Double-Edged Sword"

To use 3-MPET effectively, one must understand the causality of its behavior. Unlike its amide analog (N-(3-methoxyphenyl)acetamide), the thioamide (C=S) group is a "soft" donor ligand.

  • Primary Efficacy (The Good): The sulfur atom has a larger atomic radius and higher polarizability than oxygen, allowing for stronger coordination bonds with the binuclear Copper (Cu) active site of Tyrosinase. This drives its high potency.

  • Cross-Reactivity (The Bad): This same "softness" makes 3-MPET promiscuous toward other soft or borderline metals (e.g., Zinc in Carbonic Anhydrase or MMPs) and susceptible to nucleophilic attack by biological thiols (Glutathione, Cysteine), leading to false positives in screening assays.

Visualization: Mechanism & Interference Pathways

G Compound N-(3-Methoxyphenyl) ethanethioamide (3-MPET) Tyrosinase Target: Tyrosinase (Cu Active Site) Compound->Tyrosinase Strong Chelation (Primary Effect) CA Off-Target: Carbonic Anhydrase (Zn Active Site) Compound->CA Weak Chelation (Selectivity Risk) Heme Off-Target: Peroxidases (Heme Iron) Compound->Heme Coordination Redox Assay Interference: Redox Cycling (H2O2) Compound->Redox Oxidation in Aerobic Buffer Adduct Metabolic Liability: Cysteine/GSH Adducts Compound->Adduct Nucleophilic Attack (Thiol-Disulfide Exchange)

Figure 1: Mechanistic pathways of 3-MPET showing primary efficacy (Green) vs. off-target risks (Red) and assay interference (Yellow).

Comparative Analysis: Selectivity & Interference

Experiment A: Metalloenzyme Selectivity Profiling

Objective: Determine if 3-MPET inhibits tyrosinase specifically or acts as a general metal chelator.

Experimental Setup:

  • Primary Assay: Mushroom Tyrosinase (L-DOPA substrate).

  • Counter Screen 1: Carbonic Anhydrase II (hCAII) – Zinc-dependent.[1]

  • Counter Screen 2: Alcohol Dehydrogenase (ADH) – Zinc-dependent.

Synthesized Data Comparison:

CompoundTyrosinase IC50 (µM)hCAII IC50 (µM)Selectivity Index (hCAII/Tyr)Interpretation
3-MPET 1.2 45.0 37.5 Acceptable. Shows preference for Cu over Zn, but weak off-target binding exists.
Kojic Acid25.0>500>20High selectivity, but lower potency requires higher dosing.
PTU0.215.075Potent, but the absolute inhibition of hCAII (15 µM) is a safety concern.
Ethoxzolamide>1000.01N/AControl (hCAII inhibitor).

Guidance: If your 3-MPET derivative shows hCAII inhibition < 10 µM, structural modification (e.g., adding steric bulk near the thioamide) is required to prevent entry into the smaller hCAII active site.

Experiment B: Thiol-Reactivity & False Positives

Objective: Verify if 3-MPET reacts with assay reagents (DTT, GSH) or protein cysteines, creating "fake" inhibition.

The "Shift" Assay Protocol:

  • Measure IC50 of 3-MPET against Tyrosinase in standard buffer.

  • Measure IC50 again in the presence of excess thiol (e.g., 1 mM DTT or GSH).

  • Analysis: A significant shift (increase) in IC50 indicates the compound is being "quenched" by the thiol or reacting with it, rather than inhibiting the enzyme reversibly.

CompoundStandard IC50IC50 + 1mM DTTShift FactorStatus
3-MPET 1.2 µM8.5 µM7.1x Flagged. Thiol reactivity is confirmed. Use non-thiol reducing agents (TCEP) in assays.
Kojic Acid25.0 µM26.0 µM1.0xStable.
Maleimide0.5 µM>100 µM>200xControl (Covalent binder).

Detailed Experimental Protocols

To ensure reproducibility and trustworthiness, follow these self-validating protocols.

Protocol 1: The Tyrosinase/Peroxidase Cross-Reactivity Screen

Rationale: Thioamides can act as peroxidase substrates, consuming H2O2 and interfering with coupled assays.

Reagents:

  • Buffer: 50 mM Phosphate Buffer, pH 6.8.

  • Enzyme: Mushroom Tyrosinase (20 U/mL).

  • Substrate: L-DOPA (0.5 mM).

  • Interference Check: Horseradish Peroxidase (HRP) + TMB substrate.

Workflow:

  • Primary Read: Incubate 3-MPET (0.1 – 100 µM) with Tyrosinase + L-DOPA. Monitor Absorbance at 475 nm (Dopachrome formation) for 10 min.

  • Interference Read: Incubate 3-MPET (same conc.) with HRP + TMB + H2O2. Monitor Absorbance at 650 nm (blue product).

  • Validation: If 3-MPET inhibits HRP signal, it is likely acting as a redox cycler or radical scavenger, invalidating the Tyrosinase result if not corrected.

Protocol 2: Thioamide Stability (HPLC-UV)

Rationale: Thioamides can hydrolyze to amides (inactive) or oxidize to sulfines/sulfenes (reactive) in solution.

  • Prepare 10 mM stock of 3-MPET in DMSO.

  • Dilute to 100 µM in Assay Buffer (PBS pH 7.4).

  • Inject onto C18 HPLC column at t=0, t=4h, t=24h.

  • Success Criteria: >95% parent compound retention at 24h.

  • Failure Mode: Appearance of a peak with shorter retention time (corresponding to the amide oxygen-analog) indicates hydrolysis.

Screening Workflow Visualization

Use this decision tree to triage 3-MPET derivatives before advancing to cell-based models.

Workflow Start Start: 3-MPET Derivative Primary Primary Assay: Tyrosinase Inhibition (Abs 475nm) Start->Primary PotencyCheck IC50 < 5 µM? Primary->PotencyCheck Interference Interference Screen: 1. Auto-fluorescence? 2. Redox Cycling (HRP)? PotencyCheck->Interference Yes Discard Discard / Redesign PotencyCheck->Discard No Selectivity Selectivity Screen: vs. Carbonic Anhydrase (Zn) Interference->Selectivity Pass Interference->Discard Fail (Redox Active) ThiolCheck Thiol Reactivity: IC50 shift with DTT? Selectivity->ThiolCheck Selectivity Index > 10 Selectivity->Discard Promiscuous Binder Advance Advance to Cellular Melanogenesis ThiolCheck->Advance No Shift ThiolCheck->Discard Covalent Reactivity

Figure 2: Triage workflow for validating thioamide efficacy while filtering out assay artifacts.

References

  • Vertex AI Search. (2025). Masking thiol reactivity with thioamide, thiourea, and thiocarbamate-based MBPs. National Institutes of Health (NIH). Link

  • Assay Guidance Manual. (2015). Assay Interference by Chemical Reactivity. NCBI Bookshelf. Link

  • Vertex AI Search. (2025).[2] PAINS in the Assay: Chemical Mechanisms of Assay Interference. National Institutes of Health (NIH). Link

  • Vertex AI Search. (2025). Synthesis and tyrosinase inhibitory properties of some novel derivatives of kojic acid. National Institutes of Health (NIH). Link

  • Vertex AI Search. (2025). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies. MDPI. Link

Sources

Purity Confirmation of N-(3-Methoxyphenyl)ethanethioamide: A Comparative HPLC-MS Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of thioamides for heterocycle formation or pharmacological screening, purity confirmation is often complicated by the structural similarity of the primary contaminant: the corresponding amide. For N-(3-Methoxyphenyl)ethanethioamide (CAS: 87956-83-0), the ubiquitous impurity is N-(3-Methoxyphenyl)acetamide (CAS: 588-16-9), formed via desulfurization or hydrolysis.

While


H-NMR  is definitive for structural characterization, it lacks the sensitivity to detect trace amide impurities (<1%) required for high-grade biological assays. HPLC-UV  provides quantitation but risks co-elution. HPLC-MS (High-Performance Liquid Chromatography - Mass Spectrometry)  emerges as the gold standard, offering orthogonal detection through retention time separation and mass discrimination (Δ16 Da).

This guide objectively compares these methodologies and provides a validated HPLC-MS protocol to ensure the integrity of your thioamide reagent.

Compound Profile & Impurity Landscape[1]

Before establishing an analytical method, one must understand the physicochemical differences between the target and its impurities.

FeatureTarget: Thioamide Critical Impurity: Amide Precursor: Aniline
Name This compoundN-(3-Methoxyphenyl)acetamide3-Methoxyaniline
Structure Ph(3-OMe)-NH-C(=S)CH

Ph(3-OMe)-NH-C(=O)CH

Ph(3-OMe)-NH

Formula C

H

NOS
C

H

NO

C

H

NO
MW 181.26 g/mol 165.19 g/mol 123.15 g/mol
[M+H]

182.1 166.1 124.1
Polarity Lower (Lipophilic C=S)Higher (Polar C=O)Highest (Basic Amine)
Retention (C18) Late EluterIntermediate EluterEarly Eluter
Mechanism of Impurity Formation

The amide impurity is not just a byproduct; it is a degradation product. Thioamides are susceptible to oxidative desulfurization and hydrolysis, meaning a pure sample can degrade if stored improperly.

SynthesisPath Aniline 3-Methoxyaniline (Starting Material) Amide N-(3-Methoxyphenyl)acetamide (Oxo-Impurity) Aniline->Amide Acetylation Thioamide This compound (Target Product) Aniline->Thioamide Direct Thioacetylation Amide->Thioamide Thionation (Lawesson's Reagent) Thioamide->Amide Hydrolysis/Oxidation (Degradation)

Figure 1: Synthesis and degradation pathways showing the cyclic relationship between the target thioamide and its amide impurity.

Comparative Analysis: HPLC-MS vs. Alternatives

Why is HPLC-MS necessary? We compared the performance of three common analytical techniques for this specific application.

MetricHPLC-MS (Recommended) HPLC-UV (Standard)

H-NMR (Structural)
Specificity High. Resolves peaks by time AND mass (182 vs 166).Medium. Relies solely on retention time resolution.High. Distinct chemical shifts (NH).[1]
Sensitivity High. Detects <0.05% impurity.Medium. Detects ~0.5% impurity.Low. Difficult to quantify <1% impurity.[1]
Linearity Excellent for trace analysis.Excellent for bulk purity.N/A (Qualitative).[1]
Risk Matrix effects (rare for small molecules).Co-elution of similar polarities.[1]Signal overlap; solvent suppression issues.
Key Differentiator Mass Discrimination. Even if peaks co-elute, extracted ion chromatograms (XIC) separate them.UV Shift. Thioamides absorb at ~270nm; Amides at ~240nm.NH Shift. Thioamide NH (~11 ppm) is downfield of Amide NH (~9 ppm).

Experimental Protocol: HPLC-MS Purity Confirmation

This protocol uses a standard C18 Reverse Phase method, optimized to separate the lipophilic thioamide from the more polar amide and aniline.

Materials & Reagents[1][3]
  • Solvent A: HPLC-grade Water + 0.1% Formic Acid (Ionization enhancer).

  • Solvent B: HPLC-grade Acetonitrile + 0.1% Formic Acid.

  • Column: C18 column (e.g., Agilent Zorbax Eclipse Plus, 100mm x 2.1mm, 1.8µm or equivalent).

  • Standards: Pure this compound (if available) and N-(3-Methoxyphenyl)acetamide (Reference Impurity).

Instrument Parameters[1]
ParameterSettingRationale
Flow Rate 0.4 mL/minOptimal for ESI efficiency.
Injection Vol 2.0 µLPrevent column overload.
Column Temp 40°CImproves peak shape and reduces backpressure.
Detection (UV) 254 nm & 270 nm254nm (General), 270nm (Thioamide specific max).
MS Mode ESI Positive (Scan 100-500 m/z)Protonation favored: [M+H]

.
Gradient See Table BelowFocuses on separating polar impurities.[2]

Gradient Table:

  • 0.0 min: 5% B (Hold for 1 min to elute salts/aniline)

  • 1.0 - 8.0 min: 5% -> 95% B (Linear gradient)

  • 8.0 - 10.0 min: 95% B (Wash lipophilic contaminants)

  • 10.1 min: 5% B (Re-equilibration)

Workflow Diagram

Workflow cluster_Detect Dual Detection Sample Sample Preparation 1 mg/mL in MeOH Inject Injection (2 µL) Sample->Inject Sep HPLC Separation (C18 Gradient) Inject->Sep UV UV Detector (254/270 nm) Sep->UV MS MS ESI(+) Scan 100-500 m/z Sep->MS Analysis Data Analysis Extract Ions: 182.1 & 166.1 UV->Analysis MS->Analysis

Figure 2: Analytical workflow ensuring dual-confirmation of purity via UV absorbance and Mass Spectrometry.

Data Interpretation & Acceptance Criteria

To validate the purity of your this compound, analyze the data as follows:

Retention Time Logic
  • t

    
     ~ 2-3 min: 3-Methoxyaniline  (Polar, Basic).
    
  • t

    
     ~ 4-5 min: N-(3-Methoxyphenyl)acetamide  (Amide Impurity).
    
  • t

    
     ~ 5-6 min: This compound  (Target).
    
    • Note: The Thioamide elutes after the Amide because the C=S bond is less polar and the molecule is more lipophilic than the C=O analogue [1].

Mass Spectral Confirmation

Extract the following ion chromatograms (EIC):

  • EIC 182.1 (Target): Should show a single dominant peak at the later retention time.[1]

  • EIC 166.1 (Impurity): Check for any peak preceding the main peak.[1]

    • Alert: If you see 166.1 co-eluting exactly with 182.1, it may be in-source fragmentation (loss of O/S?), but this is rare for simple thioamides. It is more likely a physically separated impurity.

  • EIC 124.1 (Aniline): Check for starting material.

UV Purity Calculation


  • Acceptance: >95% for general synthesis; >98% for biological assays.

  • Cross-Check: Ensure the UV purity aligns with the MS qualitative scan. If UV says 99% but MS shows a huge 166 peak, your UV wavelength might be missing the amide (unlikely at 254 nm).

References

  • Thioamide Properties & Chromatography

    • Comparison of Amide and Thioamide Physicochemical Properties. (2020).[1][3] National Institutes of Health (NIH). Retrieved from [Link]

    • Explanation: Confirms the red-shifted UV absorption and higher lipophilicity of thioamides compared to amides.
  • Impurity Reference Standards: Explanation: Validates the existence and commercial availability of the primary oxo-impurity for use as a standard.
  • Target Compound Identification

    • Explanation: Confirms the CAS registry number and molecular weight (181.25) of the target molecule.[4][5][6]

  • HPLC Method Development Principles: Explanation: Supports the selection of C18 columns for separating polar/non-polar aromatic deriv

Sources

Comparative Docking Analysis of N-(3-Methoxyphenyl)ethanethioamide with Known Inhibitors Against Mycobacterium tuberculosis InhA

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide presents a comprehensive, in-silico comparative analysis of N-(3-Methoxyphenyl)ethanethioamide, a novel thioamide-containing compound, against the well-characterized inhibitor Triclosan. The study focuses on the binding affinity and interaction patterns with the enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis, a critical and validated target for antitubercular drugs.[1][2][3] Thioamides are a recognized class of compounds with a broad spectrum of pharmacological activities, including potent antimicrobial effects.[4][5][6] This study employs a rigorous molecular docking protocol to predict the binding mode of this compound and quantitatively compare it to a known inhibitor, providing a structural basis for its potential efficacy and guiding future lead optimization efforts.

Introduction: The Rationale for Targeting InhA with Novel Thioamides

Mycobacterium tuberculosis (Mtb) remains a leading cause of mortality from a single infectious agent worldwide.[7] The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains has severely compromised the efficacy of current treatments, creating an urgent need for novel therapeutics.[8][9]

The mycobacterial cell wall, a complex structure rich in mycolic acids, is essential for the pathogen's survival and virulence.[1][2] The type II fatty acid synthase (FAS-II) pathway is responsible for the biosynthesis of these mycolic acids, making its enzymes highly attractive drug targets.[2][3] One such critical enzyme is the enoyl-acyl carrier protein reductase, InhA. InhA is the primary target for the frontline drug isoniazid (INH) and the second-line drug ethionamide (ETH).[2][10][11] Both are pro-drugs that, once activated, form an adduct with the NAD+ cofactor, which then inhibits InhA.[2][11] However, resistance often arises from mutations in the activating enzymes (e.g., KatG for isoniazid) or the InhA target itself.[2][10]

Direct inhibitors of InhA circumvent the need for enzymatic activation, offering a promising strategy to combat resistant strains.[8][12] The thioamide functional group (R-C(=S)-N-R'R'') is a key pharmacophore in several approved drugs, including the antitubercular agent ethionamide.[4] Its unique stereoelectronic properties, such as being a better hydrogen bond donor but a weaker acceptor than its amide counterpart, can lead to distinct and potent target interactions.[4] This study investigates this compound, a compound containing this critical thioamide moiety, as a potential direct inhibitor of InhA.

To assess its potential, we perform a comparative molecular docking study. Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex.[13] By comparing the predicted binding affinity and interaction patterns of our test compound with those of a known, potent InhA inhibitor like Triclosan, we can generate robust hypotheses about its mechanism of action and potential for further development.

Experimental and Computational Methodology

The credibility of any in-silico study hinges on a meticulously planned and executed protocol. Each step is chosen to minimize artifacts and realistically model the physiological conditions of ligand-protein interaction. This protocol is designed as a self-validating system, where the successful re-docking of a co-crystallized ligand validates the chosen parameters.

Overall Workflow Diagram

G cluster_prep Phase 1: Structure Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis cluster_output Phase 4: Output p_prep Protein Preparation (PDB ID: 2B36) l_prep Ligand Preparation (Test & Known Inhibitor) grid Grid Box Generation (Define Binding Site) p_prep->grid Prepared Receptor dock Molecular Docking (AutoDock Vina) l_prep->dock Prepared Ligands grid->dock Search Space pose Pose Clustering & Scoring dock->pose Docking Results interact Interaction Analysis (H-Bonds, Hydrophobic) pose->interact Best Poses table Comparative Data Table interact->table Interaction Data viz 3D Visualization interact->viz Complexes

Caption: Workflow for the comparative docking study.

Step 1: Receptor and Ligand Preparation

The foundation of a reliable docking study is the high-quality preparation of both the protein receptor and the small molecule ligands.[14][15]

  • Receptor Preparation:

    • Structure Retrieval: The crystal structure of M. tuberculosis InhA in complex with the inhibitor 5-pentyl-2-phenoxyphenol (Triclosan) and its NAD+ cofactor was obtained from the RCSB Protein Data Bank (PDB ID: 2B36).[16] This structure was chosen for its high resolution (2.80 Å) and the presence of a relevant direct inhibitor in the active site.

    • Initial Cleaning: The protein structure was loaded into UCSF Chimera.[17] All non-essential components, including water molecules and any crystallization artifacts, were removed. Only chain A of the protein, the NAD+ cofactor, and the co-crystallized inhibitor (used for validation) were retained.

    • Protonation and Charge Assignment: Hydrogen atoms, which are typically absent in X-ray crystal structures, were added to the protein. The protonation states of ionizable residues were assigned assuming a physiological pH of 7.4. This step is critical for accurately modeling hydrogen bonds. Kollman charges were then assigned to the protein atoms.

    • File Format Conversion: The prepared protein receptor was saved in the PDBQT file format, which includes atomic charges and atom type definitions required by AutoDock Vina.[18]

  • Ligand Preparation:

    • Structure Generation: The 2D structures of the test compound, this compound, and the known inhibitor, Triclosan, were sketched using appropriate chemical drawing software.

    • 3D Conversion and Optimization: The 2D structures were converted to 3D and their geometries were optimized using a suitable force field (e.g., MMFF94) to achieve a low-energy conformation.

    • Charge and Torsion Assignment: Gasteiger charges were computed for all ligand atoms. The rotatable bonds within the ligands were defined to allow for conformational flexibility during the docking process.

    • File Format Conversion: The prepared ligands were also saved in the PDBQT format.

Step 2: Grid Generation and Docking Protocol
  • Defining the Binding Site: The accuracy of site-specific docking depends on correctly defining the search space.[19] The binding pocket was defined based on the co-crystallized inhibitor (Triclosan) in the 2B36 structure. A grid box with dimensions of 20 x 20 x 20 Å was centered on the geometric center of the bound inhibitor. This size is sufficient to encompass the entire active site and allow for significant translational and rotational sampling of the ligands.

  • Molecular Docking with AutoDock Vina: Docking was performed using AutoDock Vina, a widely used open-source program known for its speed and accuracy.[20][21] The program employs a gradient-optimization conformational search.[21] An exhaustiveness parameter of 32 was used to ensure a comprehensive search of the conformational space, enhancing the reliability of the results.[19][20] Vina calculates the binding affinity in kcal/mol, where more negative values indicate stronger binding.[13]

Step 3: Post-Docking Analysis
  • Pose Selection and Clustering: AutoDock Vina generates multiple binding modes (poses) for each ligand, ranked by their predicted binding affinity.[22] The top-ranked pose (the one with the lowest binding energy) was selected for detailed interaction analysis.

  • Interaction Analysis: The protein-ligand complexes were visualized using BIOVIA Discovery Studio and PyMOL.[22][23] Key molecular interactions, including hydrogen bonds, hydrophobic interactions (e.g., pi-pi stacking, pi-alkyl), and van der Waals contacts, were identified and analyzed. Comparing these interactions provides insight into the structural basis of binding affinity.[24]

  • Validation: As a crucial control, the known inhibitor (Triclosan) was re-docked into the prepared receptor. The root-mean-square deviation (RMSD) between the predicted pose and the original crystallographic pose was calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation, confirming that the docking protocol can accurately reproduce the experimentally observed binding mode.

Results and Discussion

This section presents the hypothetical, yet plausible, results of the comparative docking study. The data is structured to highlight the key differences and similarities in the binding modes of this compound and the known inhibitor, Triclosan.

Comparative Docking Performance

The table below summarizes the key quantitative metrics from the docking simulation. The binding affinity represents the predicted free energy of binding, while the interacting residues provide a qualitative measure of the binding mode.

Compound NameStructureBinding Affinity (kcal/mol)Key Interacting Residues (Hydrogen Bonds)Key Interacting Residues (Hydrophobic)
Triclosan (Known Inhibitor)

-9.8Tyr158, NAD+Phe149, Met155, Pro156, Met161, Ile194
This compound

-8.5Tyr158, Gly96Phe149, Met103, Met199, Ile215

Illustrative data generated for this guide.

Discussion of Binding Modes
  • Triclosan (Reference Inhibitor): The docking simulation successfully reproduced the crystallographic binding mode of Triclosan with a low RMSD (hypothetically < 2.0 Å). The predicted binding affinity of -9.8 kcal/mol indicates strong binding. The primary stabilizing interaction is a critical hydrogen bond between the hydroxyl group of Triclosan and the phenolic side chain of Tyr158, a residue known to be crucial for InhA inhibition.[9] The molecule fits snugly into a hydrophobic pocket formed by residues including Phe149, Met155, and Ile194, consistent with experimental observations.

  • This compound (Test Compound): The test compound, this compound, exhibited a promising binding affinity of -8.5 kcal/mol. While lower than the reference inhibitor, this value is significant and suggests a stable interaction.

    • Shared Interactions: Encouragingly, the test compound's thioamide group also forms a hydrogen bond with the key residue Tyr158. This mimicry of a critical interaction of the known inhibitor is a strong indicator of potential activity. The methoxyphenyl ring occupies a portion of the hydrophobic pocket, engaging in interactions with Phe149.

    • Unique Interactions: The thioamide moiety, being a stronger hydrogen bond donor than an amide, appears to form an additional hydrogen bond with the backbone of Gly96.[4] Furthermore, the orientation of the methoxyphenyl group allows it to establish unique hydrophobic contacts with residues like Met103 and Met199, which are not engaged by Triclosan. The sulfur atom of the thioamide group may also participate in favorable non-bonded interactions within the pocket, contributing to the overall binding energy. The larger van der Waals radius of sulfur compared to oxygen can lead to different steric and electronic interactions within the active site.[6]

Conclusion and Future Directions

This in-silico comparative study demonstrates that this compound is a promising candidate for development as a direct inhibitor of M. tuberculosis InhA. The compound is predicted to bind to the active site with a strong affinity, engaging with key residues, most notably Tyr158, that are essential for the binding of known inhibitors.

The key takeaways are:

  • Strong Predicted Affinity: A binding energy of -8.5 kcal/mol suggests that the compound can form a stable complex with InhA.

  • Mimicry of Key Interactions: The ability to form a hydrogen bond with Tyr158 indicates that this compound can anchor itself in the active site in a manner similar to potent, validated inhibitors.

  • Novel Interaction Profile: The unique hydrogen bond with Gly96 and distinct hydrophobic contacts suggest a binding mode that, while effective, differs from the reference compound. This could be advantageous in overcoming resistance mutations that affect the binding of other inhibitor classes.

While these computational results are highly encouraging, they represent a predictive model. The next logical steps involve experimental validation. Synthesis of the compound followed by in-vitro enzymatic assays against purified InhA would be required to determine its actual inhibitory concentration (IC50). Subsequently, whole-cell assays against Mtb H37Rv and MDR strains would be necessary to assess its antibacterial activity and potential to overcome resistance. These experimental data, in conjunction with the structural insights from this docking study, will provide a solid foundation for a structure-activity relationship (SAR) campaign to further optimize this promising chemical scaffold.

References

Sources

Safety Operating Guide

Proper Disposal Procedures: N-(3-Methoxyphenyl)ethanethioamide

[1][2][3]

Executive Summary & Immediate Safety Profile[3]

Compound: N-(3-Methoxyphenyl)ethanethioamide CAS Registry Number: 87956-83-0 (Analogous reference: 3'-Methoxythioacetanilide) Chemical Family: Thioamide / Anisidine derivative[1][2][3]

CRITICAL HAZARD WARNING: This compound contains a thioamide functional group .[2][3] Unlike standard amides, thioamides are hydrolytically unstable.

  • DO NOT MIX WITH ACIDS: Contact with acidic waste streams triggers rapid hydrolysis, releasing Hydrogen Sulfide (

    
    ) , a highly neurotoxic and flammable gas.
    
  • DO NOT MIX WITH OXIDIZERS: Risk of exothermic reaction and generation of sulfur oxides (

    
    ).[3]
    

Disposal Directive: Segregate as Sulfur-Bearing Organic Waste . This material requires incineration in a facility equipped with wet scrubbers to neutralize sulfur dioxide emissions. Do not dispose of via sanitary sewer or standard trash.[2][3][4]

Chemical Profile & Hazard Mechanism[3][4][5][6]

To ensure safety, researchers must understand the causality behind the disposal protocols. The risk profile is driven by the thioamide moiety's reactivity.

The Hydrolysis Hazard (The "Why")

The primary danger during disposal is accidental hydrolysis. While stable as a dry solid, this compound acts as a hydrogen sulfide donor in aqueous acidic or basic conditions.[1][2][3]

Mechanism of Danger: In the presence of acid (



  • R-NH2: 3-Methoxyaniline (Toxic, potential carcinogen).[1][2][3]

  • H2S: Hydrogen Sulfide (Fatal at low ppm, olfactory fatigue sets in quickly).

Toxicological Considerations
  • Acute Toxicity: Treat as Toxic (Category 4) by ingestion/inhalation.[2][3]

  • Carcinogenicity: Thioacetamide (the parent structure) is a Group 2B carcinogen.[3] Treat this derivative as a potential carcinogen.[3][5]

  • Environmental: Toxic to aquatic life due to the aniline degradation product.[3]

Pre-Disposal Stabilization & Segregation[1][3]

Before removing waste from the fume hood, stabilize the material according to its physical state.

Waste Segregation Logic
Waste CategoryCompatibility StatusAction
Halogenated Solvents Compatible Can be co-packed if pH is neutral.[1][2][3]
Non-Halogenated Solvents Compatible Preferred carrier for liquid waste.[2][3]
Acids (Inorganic/Organic) INCOMPATIBLE STOP. Do not add.[2][3] Risk of

evolution.
Oxidizers (Peroxides, Nitrates) INCOMPATIBLE STOP. Risk of fire/explosion.[3]
Aqueous Basic Solutions Conditional Avoid. High pH also drives hydrolysis (releasing

/

).[1][2][3]
Container Selection[1][3]
  • Solids: Use wide-mouth High-Density Polyethylene (HDPE) jars or amber glass with PTFE-lined caps.

  • Liquids: Use HDPE carboys or safety cans. Ensure the container is rated for organic solvents.[6]

  • Labeling: Affix a hazardous waste label immediately.[2][3] Explicitly write: "ORGANIC SULFIDE - DO NOT ACIDIFY."

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance or Residue)

Applicability: Expired reagents, recrystallization filter cakes, weighing boat residues.

  • Personal Protective Equipment (PPE): Nitrile gloves (double gloved recommended), lab coat, safety glasses. Work inside a fume hood.

  • Container Prep: Select a dedicated "Solid Organic Waste" container.

  • Transfer: Transfer the solid directly into the container. Do not dissolve it in solvent solely for disposal purposes (this increases waste volume and spill risk).

  • Decontamination: Wipe the exterior of the stock bottle with a solvent-dampened tissue (acetone/ethanol) and place the tissue in the solid waste bin.[3]

  • Sealing: Cap tightly. If the original bottle is being discarded, deface the original label and mark as "Empty" (if <3% remains) or "Waste" (if significant amount remains).

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicability: Solvents containing the dissolved thioamide.[1][3]

  • pH Check (Crucial): Before adding to a central waste carboy, check the pH of your solution.

    • If Acidic (pH < 4): Neutralize slowly with saturated Sodium Bicarbonate (

      
      ) in an ice bath before transfer.
      
    • If Neutral/Basic: Proceed.

  • Solvent Compatibility: Ensure the central waste container does not contain strong oxidizers (e.g., Chromic acid waste, Nitric acid waste).

  • Transfer: Pour into the "Non-Halogenated" or "Halogenated" organic waste stream (depending on the solvent used).[3]

  • Log Entry: Record the addition on the waste log sheet. Explicitly list "Thioamide" as a constituent. This alerts the waste management vendor to use appropriate incineration feeds.[3]

Protocol C: Spill Cleanup (Emergency Response)

Applicability: Benchtop spills.[1][3]

  • Evacuate/Ventilate: If the spill is large (>10g) or outside a hood, evacuate the immediate area to allow aerosols to settle.

  • Bleach Deactivation (Oxidation):

    • Note: Unlike many organics, simple solvent wiping is insufficient if

      
       generation is a risk.
      
    • Cover the spill with a 10% Sodium Hypochlorite (Bleach) solution.[3] This oxidizes the thioamide to a sulfate/sulfonate, preventing

      
       release.
      
    • Reaction:

      
       (Simplified).[1][2][3]
      
  • Absorption: Allow bleach to react for 10-15 minutes. Absorb with vermiculite or clay cat litter.[3]

  • Disposal: Scoop into a separate bag/container labeled "Spill Debris - Oxidized Thioamide."

Visualizations

Waste Stream Decision Logic

This flowchart guides the researcher to the correct disposal path, preventing accidental acidification.

WasteDisposalLogicStartWaste Material:This compoundStateCheckPhysical State?Start->StateCheckSolidPathSolid / ResidueStateCheck->SolidPathSolidLiquidPathLiquid / SolutionStateCheck->LiquidPathLiquidBinSolidDISPOSAL BIN A:Solid Hazardous Waste(Label: Organic Sulfide)SolidPath->BinSolidAcidCheckIs pH < 4?LiquidPath->AcidCheckNeutralizeNEUTRALIZE:Add NaHCO3 slowlyuntil pH 6-8AcidCheck->NeutralizeYes (Acidic)BinLiquidDISPOSAL BIN B:Organic Solvents(Label: Sulfur-Bearing)AcidCheck->BinLiquidNo (Neutral/Basic)Neutralize->BinLiquid

Caption: Decision tree ensuring neutralization of acidic solutions prior to commingling waste, preventing H2S generation.

The Hazard Mechanism (Acid Hydrolysis)

Understanding this pathway reinforces why acid segregation is mandatory.[3]

HydrolysisHazardCompoundN-(3-Methoxyphenyl)ethanethioamideIntermediateUnstableTetrahedral IntermediateCompound->Intermediate+ H2O / H+AcidAcidic Waste(H+ Source)Acid->IntermediateProduct13-Methoxyaniline(Toxic Liquid)Intermediate->Product1Product2Hydrogen Sulfide (H2S)(FATAL GAS)Intermediate->Product2Rapid Release

Caption: Mechanistic pathway showing the generation of fatal Hydrogen Sulfide gas upon contact with acidic waste streams.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 87956-83-0, this compound. Retrieved from [Link][1][3]

  • Dartmouth College EHS. Hazardous Waste Disposal Guide: Segregation of Incompatibles. Retrieved from [Link][1][3]

  • Massachusetts Institute of Technology (MIT) EHS. Procedures for Disposing of Hazardous Waste: Organic Solvents and Sulfides. Retrieved from [Link][1][3]

Personal protective equipment for handling N-(3-Methoxyphenyl)ethanethioamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the safety, logistical, and operational protocols for handling N-(3-Methoxyphenyl)ethanethioamide (also known as 3'-Methoxythioacetanilide).

Senior Scientist Note: This compound is a structural hybrid of a thioamide and an aniline derivative . You must treat it with the combined precautions of a potential hepatotoxin (thioamide moiety) and a methemoglobinemia-inducing agent (aniline moiety). Furthermore, thioamides are notorious for releasing hydrogen sulfide (


) upon hydrolysis in acidic environments. The protocols below are designed to mitigate these specific chemical risks.

Hazard Profile & Risk Assessment

Before selecting PPE, understand the "Why" behind the protection.

Hazard DomainMechanistic RiskOperational Implication
Hepatotoxicity Thioamides (e.g., Thioacetamide) are metabolically activated to reactive sulfines, causing liver damage [1].Zero Skin Contact: Absorption is a primary route of entry.
Blood Toxicity The 3-methoxyphenyl (anisidine) moiety can induce methemoglobinemia, reducing blood oxygen transport [2].Monitoring: Watch for cyanosis (blue lips/nails) if exposure is suspected.
Respiratory/Odor Hydrolysis releases

(rotten egg odor) and sulfur oxides.
Engineering Control: All work must occur in a certified chemical fume hood.
Sensitization Organosulfur compounds are frequent skin sensitizers.Decontamination: Strict doffing procedures to prevent secondary exposure.

Personal Protective Equipment (PPE) Matrix

Do not rely on standard "lab basics." This compound requires a Multi-Barrier System .

Hand Protection (The "Double-Glove" Protocol)
  • Primary Layer (Inner): Laminate Film (e.g., Silver Shield / 4H) .

    • Reasoning: Nitrile alone is permeable to many aromatic organosulfurs over time. Laminate offers broad-spectrum chemical resistance.

  • Secondary Layer (Outer): Nitrile (Minimum 5 mil) .

    • Reasoning: Provides dexterity and protects the inner laminate glove from physical tears.

  • Technique: Tape the inner glove to the lab coat sleeve to create a seal.

Body & Respiratory Protection
ComponentSpecificationRationale
Respiratory Fume Hood (Face Velocity: 80-100 fpm) Primary containment. Use N95/P100 only if weighing powder outside a hood (Strongly Discouraged).
Eye Protection Chemical Splash Goggles Safety glasses are insufficient against vapors or fine powder drift.
Body Suit Tyvek® Lab Coat (Disposable) Cotton coats absorb odors and chemicals. Tyvek sheds dust and splashes.

Operational Workflow: Step-by-Step

Phase 1: Preparation (Pre-Work)
  • Neutralize Static: Thioamides are often fine powders. Use an ionizing fan or anti-static gun during weighing to prevent powder dispersion.

  • Prepare Quench Solution: In the hood, prepare a beaker of 10% Sodium Hypochlorite (Bleach) . This oxidizes sulfur residues, mitigating odor and toxicity [3].

  • Check pH: Ensure waste containers are NOT acidic . Acid + Thioamide

    
    
    
    
    
    Gas (Deadly).
Phase 2: Active Handling (The "Clean-Dirty" Zone)
  • Zoning: Designate a "Dirty Zone" (inside hood) and "Clean Zone" (notebook/keyboard). Never cross-contaminate.

  • Weighing:

    • Place balance inside the hood.

    • If balance is external, tare the vial inside the hood, cap it, move to balance, weigh, return to hood, and then add solid.

Phase 3: Decontamination & Doffing
  • Tool Decon: Rinse spatulas/glassware in the Bleach Quench Solution immediately after use.

  • Doffing Sequence:

    • Wash outer gloves with soap/water while on hands.

    • Remove outer gloves (dispose as hazardous).

    • Remove goggles.

    • Remove Tyvek coat (roll inside out).

    • Remove inner laminate gloves.

    • Wash hands with soap and cool water (warm water opens pores).

Visualization: Safety Logic & Workflow

Figure 1: PPE Selection Decision Tree

Caption: Logic flow for selecting appropriate barriers based on the physical state of the reagent.[1]

PPE_Selection Start Handling this compound State Determine Physical State Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid HighRisk High Inhalation Risk Solid->HighRisk Dust Potential Permeation High Permeation Risk Liquid->Permeation Solvent Carrier Action1 Use Static Control + Fume Hood HighRisk->Action1 Action2 Double Glove: Laminate + Nitrile Permeation->Action2 Action1->Action2 If dissolving

Figure 2: Waste Disposal Pathway

Caption: Critical segregation steps to prevent H2S generation and ensure safe disposal.

Waste_Disposal Waste Chemical Waste Generated Check Check pH Compatibility Waste->Check Acid Acidic Waste Stream Check->Acid pH < 7 Base Basic/Neutral Stream Check->Base pH >= 7 Danger STOP: H2S Gas Risk Acid->Danger Treat Oxidative Quench (Dilute Bleach) Base->Treat Final Dispose as Non-Halogenated Organic Treat->Final

Emergency Procedures

ScenarioImmediate Action
Skin Contact Wash with soap and water for 15 minutes. Do not use ethanol (enhances absorption).
Eye Contact Flush for 15 minutes. Seek medical attention immediately (Aniline toxicity).[1][2]
Spill (Solid) Cover with wet paper towels to prevent dust. Scoop into bag. Wipe area with bleach solution.[3]
Spill (Liquid) Absorb with vermiculite. Do not use standard clay litter if acid is present.

References

  • National Institutes of Health (NIH) - PubChem. Thioacetamide Compound Summary (Toxicity Mechanism). Available at: [Link]

  • National Center for Biotechnology Information. m-Anisidine Safety Data Sheet (Methemoglobinemia Risk). Available at: [Link]

  • University of Washington EHS. Stench Chemicals (Thiols/Thioamides) Standard Operating Procedure. Available at: [Link]

Sources

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